Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Description
BenchChem offers high-quality Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-13-16-6-9-17(10-7-16,11-8-16)19-15(20)21-12-14-4-2-1-3-5-14/h1-5H,6-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPXLEPLPYICLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C#N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Introduction
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its rigid bicyclic structure provides a unique three-dimensional scaffold that is of significant interest in drug discovery for modulating protein-protein interactions and targeting specific receptor binding sites. This guide provides a comprehensive overview of a robust and efficient synthetic route to this valuable building block, intended for researchers, medicinal chemists, and professionals in drug development. The presented synthesis commences from the commercially available bicyclo[2.2.2]octane-1,4-dicarboxylic acid and proceeds through a series of strategic transformations, including selective monofunctionalization, Curtius rearrangement for the introduction of the amine functionality, and subsequent conversion of the remaining carboxylic acid to the nitrile group.
Synthetic Strategy and Retrosynthetic Analysis
The synthetic approach is designed to selectively manipulate the two functional groups of the starting diacid. A retrosynthetic analysis reveals a logical disconnection strategy:
Caption: Retrosynthetic analysis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
The synthesis begins with the selective monoesterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid to differentiate the two carboxylic acid groups. The free carboxylic acid is then converted to a protected amine via a Curtius or Hofmann rearrangement. The ester group is subsequently hydrolyzed and converted to a carboxamide, which is then dehydrated to the nitrile. Finally, deprotection of the amine and subsequent protection with a benzyloxycarbonyl (Cbz) group furnishes the target compound.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
The selective monoesterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid is the crucial first step. This can be achieved by reacting the diacid with a limited amount of a suitable esterifying agent, such as diazomethane or by controlled Fischer esterification. A more controlled method involves the formation of the diacid dichloride followed by reaction with one equivalent of methanol. A commercially available source for this monoester is TCI Chemicals.
Protocol:
-
To a solution of bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq) in a suitable solvent such as a mixture of methanol and an inert co-solvent, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid[1][2][3].
| Compound | Starting Material | Yield (%) | Purity (%) | References |
| 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | 70-85 | >95 | [1] |
Step 2: Synthesis of Methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate via Curtius Rearrangement
The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to an amine with one less carbon atom, proceeding through an isocyanate intermediate. The reaction is known for its retention of stereochemistry[4].
Mechanism:
The carboxylic acid is first activated, typically by conversion to an acyl chloride using thionyl chloride or oxalyl chloride. The acyl chloride is then reacted with sodium azide to form an acyl azide. Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate. This highly reactive intermediate is then trapped in situ with an alcohol, in this case, tert-butanol, to yield the Boc-protected amine.
Caption: Mechanism of the Curtius Rearrangement for the synthesis of a Boc-protected amine.
Protocol:
-
To a solution of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature until the evolution of gas ceases.
-
Remove the solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the acyl chloride in acetone and add a solution of sodium azide (1.5 eq) in water dropwise at 0 °C.
-
After stirring, extract the acyl azide into an organic solvent (e.g., toluene).
-
Heat the solution of the acyl azide to induce the rearrangement to the isocyanate.
-
Add tert-butanol to the reaction mixture and continue heating to form the Boc-protected amine.
-
Purify the product by column chromatography.
Step 3: Synthesis of 4-(tert-Butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Protocol:
-
Dissolve methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 3-4.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Step 4: Synthesis of tert-Butyl (4-carbamoylbicyclo[2.2.2]octan-1-yl)carbamate
The carboxylic acid is converted to the primary amide via activation and reaction with ammonia.
Protocol:
-
To a solution of 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture for a short period, then add a source of ammonia, such as ammonium chloride (1.5 eq).
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by diluting with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Step 5: Synthesis of tert-Butyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate
The primary amide is dehydrated to the corresponding nitrile. A patent by OrsoBio, Inc. describes a similar transformation using phosphorus oxychloride.
Protocol:
-
To a solution of tert-butyl (4-carbamoylbicyclo[2.2.2]octan-1-yl)carbamate (1.0 eq) in pyridine at 0 °C, add phosphorus oxychloride (2.0-3.0 eq) dropwise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Quench the reaction by carefully pouring it onto ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the nitrile.
| Compound | Starting Material | Reagents | Yield (%) | Reference |
| tert-Butyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate | tert-Butyl (4-carbamoylbicyclo[2.2.2]octan-1-yl)carbamate | POCl₃, Pyridine | ~90 |
Step 6: Synthesis of 4-Aminobicyclo[2.2.2]octane-1-carbonitrile Hydrochloride
The Boc protecting group is removed under acidic conditions to yield the free amine as a hydrochloride salt.
Protocol:
-
Suspend tert-butyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate (1.0 eq) in a suitable solvent such as dioxane or dichloromethane.
-
Add an excess of a strong acid, such as hydrochloric acid (4M in dioxane or gaseous HCl).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure to obtain the crude hydrochloride salt, which can be used in the next step without further purification.
Step 7: Synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
The final step involves the protection of the primary amine with benzyl chloroformate (Cbz-Cl) to afford the target compound.
Protocol:
-
Dissolve 4-aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride (1.0 eq) in a mixture of a suitable organic solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
Overall Synthetic Workflow
Caption: Overall synthetic workflow for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
Conclusion
This technical guide outlines a comprehensive and logical synthetic route to Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate, a valuable intermediate for pharmaceutical research. The described pathway leverages well-established chemical transformations, including selective monofunctionalization, the Curtius rearrangement, and standard functional group manipulations, to efficiently construct the target molecule from a readily available starting material. The provided protocols and mechanistic insights are intended to serve as a practical resource for scientists engaged in the synthesis of complex molecular scaffolds for drug discovery and development.
References
-
Roberts, J. D., Moreland Jr, W. T., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(3), 637–640. [Link]
-
Palkó, M., Wéber, Cs., & Fülöp, F. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7691-7703. [Link]
-
MySkinRecipes. (n.d.). 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid. Retrieved from [Link]
-
Harnessing Imine Photochemistry for the Synthesis of Important Building Blocks. (n.d.). Retrieved from [Link]
-
Krasselt, V., Nuyken, W., & Schmidt, H. W. (2012). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 17(9), 10836-10851. [Link]
-
European Patent Office. (n.d.). Durable coating compositions containing novel aspartic amine compounds. Retrieved from [Link]
-
Martinez, J., & Calmès, M. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of chemical research, 54(3), 685–696. [Link]
- Google Patents. (n.d.). Synthesis method of benzyl carbazate.
-
Renaud, P., & Sibi, M. P. (Eds.). (2001). Radicals in organic synthesis (Vol. 1). John Wiley & Sons. [Link]
-
European Patent Office. (n.d.). Sulfonylaminobenzamide derivatives. Retrieved from [Link]
-
Dalton Transactions. (2018). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Dalton Transactions, 47(39), 13733-13736. [Link]
- Google Patents. (n.d.). Synthesis of bicyclo[2.2.2]octanes.
-
The Journal of Organic Chemistry. (2014). The Journal of Organic Chemistry, 79(14). [Link]
- Google Patents. (n.d.). Synthesis of bicyclo[2.2.2]octane derivatives.
-
Aladdin Scientific. (n.d.). 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2008). Potent and Orally Bioavailable 8-Bicyclo[2.2.2]octylxanthines as Adenosine A1 Receptor Antagonists. Journal of Medicinal Chemistry, 51(13), 3915–3925. [Link]
-
PubChem. (n.d.). 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Introduction
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a notable synthetic intermediate, recognized for its role in the development of sophisticated pharmaceutical agents.[1] Its defining feature is a rigid bicyclo[2.2.2]octane core, which imparts a high degree of conformational constraint. This structural rigidity is a highly desirable trait in medicinal chemistry, as it can enhance the selectivity and binding affinity of a drug candidate to its biological target, as well as improve metabolic stability.[1] The presence of a cyano group and a benzyl carbamate moiety at the bridgehead positions offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of complex molecules, particularly protease inhibitors.[1]
This guide provides a comprehensive overview of the known physicochemical properties of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. It is intended for researchers, scientists, and professionals in the field of drug development, offering both established data and field-proven methodologies for its analysis and characterization.
Molecular Structure and Properties
The structural and fundamental properties of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate are summarized in the table below. This information is critical for its identification, handling, and use in synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 1252672-88-0 | [2][3][4][5][6] |
| Molecular Formula | C₁₇H₂₀N₂O₂ | [7][8] |
| Molecular Weight | 284.36 g/mol | [6][7][8] |
| Physical Form | Solid at room temperature | [4] |
| Purity | Typically ≥95% - 98% | [4][9] |
| Storage | Store at room temperature in a dry environment. | [4][7] |
Spectroscopic and Chromatographic Characterization
While specific, publicly available spectra for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate are limited, its characterization relies on standard analytical techniques. The following sections describe the expected spectroscopic and chromatographic behavior and provide exemplary protocols based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this molecule. Both ¹H and ¹³C NMR would be employed to confirm the presence of the key functional groups and the bicyclic core.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzylic CH₂, the methine proton of the carbamate NH, and the characteristic multiplets of the bicyclo[2.2.2]octane cage.
-
¹³C NMR: The carbon spectrum will corroborate the structure with signals corresponding to the carbonyl carbon of the carbamate, the nitrile carbon, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the bicyclic system.
Exemplary Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record ¹H and ¹³C spectra at room temperature. Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
-
Data Processing: Process the raw data using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak.
Logical Workflow for Structural Elucidation
Sources
- 1. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [myskinrecipes.com]
- 2. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1252672-88-0|Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate|BLD Pharm [bldpharm.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. capotchem.com [capotchem.com]
- 9. almanaclifescience.com [almanaclifescience.com]
An In-depth Technical Guide to Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (CAS 1252672-88-0)
A Core Intermediate for Rigid Scaffolds in Drug Discovery
This guide provides a comprehensive technical overview of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of rigid, three-dimensional molecular scaffolds.
I. Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane core is a highly valued structural motif in modern drug discovery. Its rigid, cage-like structure provides a three-dimensional framework that can precisely orient functional groups in space. This conformational rigidity is crucial for enhancing the selectivity and binding affinity of drug candidates to their biological targets. Furthermore, the high sp³-carbon content of this scaffold often leads to improved physicochemical properties, such as increased metabolic stability and better oral bioavailability, when used as a bioisosteric replacement for planar aromatic rings.
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate serves as a versatile intermediate, incorporating this valuable scaffold. The molecule possesses three key features: the rigid bicyclic core, a synthetically versatile cyano group, and a benzyl carbamate protecting group on the bridgehead amine. This combination makes it an ideal starting point for the synthesis of more complex molecules, particularly in the development of protease inhibitors and other bioactive compounds.[1]
II. Physicochemical Properties
A summary of the key physicochemical properties of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is presented in the table below.
| Property | Value | Source |
| CAS Number | 1252672-88-0 | [2] |
| Molecular Formula | C₁₇H₂₀N₂O₂ | [2] |
| Molecular Weight | 284.35 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
| Storage | Room temperature, dry | [1][3] |
III. Synthesis Protocol
The synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate can be approached through a multi-step sequence starting from a suitable bicyclo[2.2.2]octane precursor. A plausible synthetic route, based on methodologies described in the patent literature for analogous structures, is outlined below.[4]
Step 1: Dehydration of a Carboxamide to a Nitrile
The initial step involves the dehydration of a bridgehead carbamoyl group to the corresponding nitrile. This is a common transformation in organic synthesis.
Reaction:
A schematic of the dehydration reaction.
Experimental Protocol:
-
To a solution of tert-butyl (4-carbamoylbicyclo[2.2.2]octan-1-yl)carbamate in pyridine, cooled in an ice-water bath, slowly add phosphorus oxychloride (POCl₃) under magnetic stirring.
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified time, for example, 30 minutes, and then allow it to warm to room temperature and stir for another 30 minutes.
-
Carefully quench the reaction by pouring the mixture into ice-water.
-
Collect the resulting solid by filtration, wash thoroughly with water, and dry under vacuum to yield tert-butyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate.[4]
Step 2: Deprotection of the Boc-Protected Amine
The tert-butyloxycarbonyl (Boc) protecting group is then removed from the bridgehead amine to yield the key amine intermediate.
Reaction:
A schematic of the Boc-deprotection reaction.
Experimental Protocol:
-
Suspend tert-butyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate in water in a sealable vessel.
-
Heat the suspension to a high temperature (e.g., 160 °C) for an extended period (e.g., 22 hours).
-
After cooling, add concentrated hydrochloric acid to the mixture.
-
Concentrate the solution to obtain 4-aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride.[4]
Step 3: Formation of the Benzyl Carbamate
The final step is the protection of the newly formed primary amine with a benzyl carbamate group. This is a standard procedure in organic synthesis.
Reaction:
A schematic of the benzyl carbamate formation.
Experimental Protocol (Proposed):
-
Dissolve 4-aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride in a suitable solvent, such as a mixture of water and a non-protic organic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath and add a base, such as sodium carbonate or triethylamine, to neutralize the hydrochloride salt and deprotonate the amine.
-
Slowly add benzyl chloroformate to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove salts and excess reagents.
-
Extract the product into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
IV. Analytical Characterization
While detailed, publicly available spectral data for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is limited, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[5][6] Researchers are advised to obtain a certificate of analysis from their supplier for detailed characterization.
Based on the structure, the expected spectral features would include:
-
¹H NMR: Signals corresponding to the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and complex multiplets for the protons of the bicyclo[2.2.2]octane cage. A broad singlet for the carbamate N-H proton would also be expected.
-
¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, the carbamate carbonyl carbon, the cyano carbon, and the aliphatic carbons of the bicyclic scaffold.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 285.16.
V. Applications in Drug Discovery
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The rigid bicyclic core serves to position substituents in a well-defined three-dimensional orientation, which can be advantageous for optimizing interactions with biological targets. The cyano group is a versatile functional handle that can be further elaborated, for example, through reduction to an amine or hydrolysis to a carboxylic acid.
Derivatives of the 4-aminobicyclo[2.2.2]octane-1-carbonitrile core have been investigated for a range of biological activities. For instance, related structures have been explored as farnesoid X receptor (FXR) agonists for the treatment of nonalcoholic steatohepatitis and as inhibitors of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13).[7] Additionally, the 4-aminobicyclo[2.2.2]octane framework has been studied for its potential in developing agents against tropical diseases like malaria and trypanosomiasis.[8][9]
VI. Conclusion
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a key synthetic building block that provides access to the medicinally important bicyclo[2.2.2]octane scaffold. Its trifunctional nature—a rigid core, a versatile cyano group, and a protected amine—makes it a valuable tool for medicinal chemists. The synthetic route outlined in this guide, based on established chemical transformations, provides a practical approach for its preparation. The continued exploration of this and related rigid scaffolds is expected to yield novel therapeutic agents with improved pharmacological profiles.
References
-
MySkinRecipes. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. [Link]
-
Ma, Z., et al. General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. ChemRxiv. [Link]
-
Hüfner, A., et al. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molbank 2005, M411. [Link]
-
Roberts, J. D., et al. Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society 1953, 75 (13), 3290–3291. [Link]
-
King-Pharm. 4-aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride. [Link]
-
Barata-Vallejo, S., et al. Trityl isocyanide as a general reagent for visible light mediated photoredox-catalyzed cyanations. Organic & Biomolecular Chemistry 2020, 18(1), 89-94. [Link]
-
Weis, R., et al. Synthesis and Evaluation of the Antitrypanosomal and Antiplasmodial Activities of New 4-Aminobicyclo[2.2.2]octane Derivatives. Monatshefte für Chemie / Chemical Monthly 2005, 136, 117-129. [Link]
-
European Patent Office. EP2671871A1 - CONDENSED RING COMPOUNDS THAT INHIBIT H-PGDS. [Link]
- Google Patents. US 2022/0213026 A1 - BICYCLO[1.1.
-
Capot Chemical. Specifications of benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. [Link]
- Google Patents. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders.
- Google Patents.
- Google Patents. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
-
European Patent Office. EP 3796975 B1 - SULFONYLAMINOBENZAMIDE DERIVATIVES. [Link]
-
Weis, R., et al. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences 2004, 21(2-3), 241-247. [Link]
-
Journal of Medicinal Chemistry. Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis. [Link]
-
de Oliveira, C. S., et al. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals 2022, 15(12), 1548. [Link]
-
Ding, K., et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry 2017, 60 (12), 4947–4963. [Link]
-
Forró, E., et al. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules 2014, 19(7), 9294-9309. [Link]
Sources
- 1. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [myskinrecipes.com]
- 2. capotchem.com [capotchem.com]
- 3. Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate | 1252672-88-0 [sigmaaldrich.cn]
- 4. data.epo.org [data.epo.org]
- 5. 71271-46-0|Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 6. 1252672-88-0|Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
An In-depth Technical Guide to the Mechanism of Action of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Abstract
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a synthetic compound featuring a unique combination of a rigid bicyclic scaffold, a carbamate linker, and a potentially reactive nitrile group. While direct studies on this molecule are not publicly available, a comprehensive analysis of its structural components allows for the formulation of a strong, testable hypothesis regarding its mechanism of action. This guide deconstructs the molecule's key moieties—the benzyl carbamate, the bicyclo[2.2.2]octane core, and the cyano group—to build a scientific case for its probable function as a cysteine protease inhibitor. We present a logical, multi-stage research framework, from initial in silico screening to detailed biochemical and cellular assays, designed to rigorously investigate this hypothesis and elucidate the compound's precise biological activity. This document is intended for researchers in drug discovery and chemical biology, providing a roadmap for the systematic evaluation of novel compounds with similar structural motifs.
Structural Deconstruction and Mechanistic Hypothesis
The rational investigation of a novel chemical entity begins with an analysis of its structure. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate integrates three key pharmacophoric elements, each with well-documented roles in medicinal chemistry.
-
The Benzyl Carbamate Moiety: Carbamates are recognized as metabolically stable bioisosteres of the amide bond, capable of forming crucial hydrogen bond interactions with biological targets.[1][2][3] The benzyl carbamate group, specifically, is a recurring motif in inhibitors of viral and human cysteine proteases, where it often occupies hydrophobic pockets and positions other functional groups for interaction with the enzyme's active site.[4][5][6]
-
The Bicyclo[2.2.2]octane (BCO) Scaffold: This rigid, three-dimensional scaffold is increasingly used as a bioisostere for a para-substituted phenyl ring.[7] Its defined geometry reduces conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein. By replacing a "flat" aromatic ring with a 3D structure, the BCO scaffold can improve physicochemical properties such as solubility while providing a robust anchor to orient substituents in precise vectors for optimal target engagement.[7][8] This scaffold has been successfully incorporated into various biologically active agents, including neuroactive compounds and enzyme inhibitors.[9][10]
-
The Bridgehead Cyano Group: The nitrile (cyano) group is a versatile functional group in drug design. It can serve as a hydrogen bond acceptor or a metabolically stable polar feature.[11][12] Critically, the nitrile is also a well-established "warhead" for covalent inhibitors.[13][14] Its electrophilic carbon atom can be attacked by nucleophilic residues in an enzyme's active site, such as the thiolate of cysteine, to form a reversible or irreversible covalent bond.[13][15] This mechanism is exploited in several approved drugs, including inhibitors of cysteine proteases.[14]
Central Hypothesis:
Based on the convergence of these structural features, we hypothesize that Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate functions as an inhibitor of one or more cysteine proteases. The BCO scaffold likely acts as a rigid core to position the benzyl carbamate and the cyano group within the enzyme's active site. The benzyl carbamate may engage in non-covalent interactions (hydrogen bonding, hydrophobic interactions), while the cyano group is positioned to covalently modify the catalytic cysteine residue.
A Proposed Research Workflow for Mechanism of Action Elucidation
To validate this hypothesis, a systematic, multi-tiered experimental approach is required. The following workflow outlines a logical progression from broad, target-agnostic screening to specific, mechanism-defining assays.
Caption: Proposed workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
Phase 1: Target Identification
The initial phase aims to identify the most probable protein targets from the broad class of cysteine proteases.
Protocol 3.1: In Silico Docking Simulation
-
Objective: To computationally predict the binding affinity and pose of the compound against a panel of structurally diverse human cysteine proteases (e.g., Cathepsins B, L, S, K; Caspases 3, 7, 9) and viral cysteine proteases (e.g., SARS-CoV-2 Mpro, HCV NS3/4A).
-
Software: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.
-
Procedure:
-
Prepare the 3D structure of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate and optimize its geometry.
-
Obtain high-resolution crystal structures of the target proteases from the Protein Data Bank (PDB).
-
Define the binding site based on the location of the catalytic cysteine and known substrate-binding pockets.
-
Perform both non-covalent and covalent docking simulations. For covalent docking, define a reactive bond between the nitrile carbon and the sulfur atom of the catalytic cysteine.
-
Analyze the resulting poses and docking scores. Prioritize targets that show favorable binding energy and a pose where the cyano group is in close proximity (< 4 Å) to the catalytic cysteine's sulfur atom.
-
Protocol 3.2: Broad Biochemical Screening
-
Objective: To experimentally screen the compound for inhibitory activity against a commercially available panel of proteases.
-
Methodology: Employ fluorescence-based enzymatic assays.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add a buffer solution appropriate for each enzyme.
-
Add the test compound at a fixed concentration (e.g., 10 µM).
-
Add each respective protease to the wells.
-
Initiate the reaction by adding a fluorogenic substrate specific to each protease.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the percent inhibition relative to a DMSO vehicle control. A "hit" is typically defined as >50% inhibition.
-
Phase 2: In Vitro Validation and Mechanism Characterization
Once one or more "hit" proteases are identified, this phase focuses on confirming the activity and understanding the precise nature of the inhibition.
Protocol 3.3: IC₅₀ Determination
-
Objective: To quantify the potency of the compound against the validated hit(s).
-
Procedure:
-
Following the method in Protocol 3.2, create a serial dilution of the compound (e.g., from 100 µM to 1 nM).
-
Measure the enzymatic activity at each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Table 1: Hypothetical IC₅₀ Data
| Target Protease | Compound IC₅₀ (µM) |
|---|---|
| Cathepsin L | 0.150 |
| SARS-CoV-2 Mpro | 0.875 |
| Cathepsin B | 15.2 |
| Caspase-3 | > 50 |
Protocol 3.4: Mechanism of Inhibition (MOI) Studies
-
Objective: To determine if the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive.
-
Methodology: Michaelis-Menten kinetics.
-
Procedure:
-
Measure the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.
-
Repeat the measurements in the presence of several fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the changes in Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate) to determine the MOI. A decrease in Vₘₐₓ with no change in Kₘ is characteristic of non-competitive inhibition, often seen with covalent inhibitors that target the active site.
-
Protocol 3.5: Covalent Modification Analysis via Mass Spectrometry
-
Objective: To obtain direct evidence of covalent bond formation between the inhibitor and the target enzyme.
-
Procedure:
-
Incubate the target protease with an excess of the compound for a set time.
-
Remove the excess, unbound compound via dialysis or a desalting column.
-
Analyze the intact protein using Electrospray Ionization Mass Spectrometry (ESI-MS). A mass increase corresponding to the molecular weight of the compound confirms covalent adduction.
-
For site identification, digest the adducted protein (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS. Identify the peptide fragment containing the catalytic cysteine and confirm its mass has increased by the mass of the compound.
-
Caption: Mass spectrometry workflow to confirm covalent modification.
Conclusion and Future Directions
The structural features of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate provide a compelling rationale for its investigation as a cysteine protease inhibitor. The rigid BCO scaffold, the interaction-prone benzyl carbamate, and the electrophilic nitrile warhead converge to form a molecule well-suited for this mode of action. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to test this hypothesis, determine the specific target(s), and precisely define the molecular mechanism of inhibition. Successful validation would not only elucidate the function of this specific molecule but also reinforce the utility of combining these distinct chemical motifs in the rational design of novel, potent, and selective enzyme inhibitors. Further structure-activity relationship (SAR) studies, involving systematic modification of each component, would be the logical next step to optimize potency and selectivity, paving the way for potential therapeutic development.
References
-
Al-Khafaji, K., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2585619. [Link][4]
-
Al-Khafaji, K., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PubMed Central. [Link][5]
-
Al-Khafaji, K., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PubMed. [Link][6]
-
Katzenellenbogen, J. A., et al. (2006). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PubMed Central. [Link][16]
-
de Almeida, L. A., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [Link][13]
-
de Almeida, L. A., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link][14]
-
Zhang, Y., et al. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. National Institutes of Health. [Link][17]
-
Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link][11]
-
Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ResearchGate. [Link][12]
-
Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link][1]
-
Perdih, A., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease. PubMed. [Link][8]
-
ResearchGate. (a) FXR agonist activity of bicyclo[2.2.2]octane-isonicotinamide... ResearchGate. [Link][18]
-
R Discovery. Benzyl Carbamate Research Articles. R Discovery. [Link][19]
-
Ballatore, C., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link][2]
-
Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link][3]
-
Vertex AI Search. The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Google Cloud.
-
Hypha Discovery. Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link][20]
-
Schirmeister, T. (2000). Inhibitors of cysteine proteases. PubMed. [Link][21]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link][15]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane | 1311391-25-9 | Benchchem [benchchem.com]
- 10. Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride [myskinrecipes.com]
- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate: A Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a compelling molecular entity characterized by a rigid, three-dimensional bicyclo[2.2.2]octane (BCO) scaffold. While direct biological targets of this specific compound are not extensively documented in public literature, its structural motifs are prevalent in a variety of bioactive molecules. This guide provides a comprehensive analysis of the potential biological targets of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate, drawing inferences from its constituent chemical features and the known pharmacology of analogous structures. We will delve into the strategic importance of the BCO core as a bioisostere, the role of the cyano and benzyl carbamate functionalities, and present a detailed roadmap for experimental target identification and validation. This document is intended to serve as a foundational resource for researchers initiating discovery programs centered on this promising chemical scaffold.
The Bicyclo[2.2.2]octane (BCO) Scaffold: A Privileged Structure in Medicinal Chemistry
The bicyclo[2.2.2]octane (BCO) skeleton is increasingly recognized as a valuable building block in modern drug discovery. Its rigid, three-dimensional structure offers a significant advantage over traditional, planar aromatic rings. The BCO moiety serves as a saturated bioisostere for the para-substituted phenyl ring, a common feature in many drug molecules[1][2]. This substitution can lead to marked improvements in the physicochemical properties of a compound, including enhanced solubility and metabolic stability[2]. The defined exit vectors of the BCO cage allow for precise spatial orientation of substituents, which can facilitate optimal interactions with biological targets[1].
The versatility of the BCO scaffold is evidenced by its incorporation into a diverse range of therapeutic agents. For instance, BCO derivatives have been investigated as potential inhibitors of influenza virus sialidase[3], as antiviral agents[4], and have shown antiprotozoal activity[5]. Furthermore, the BCO core is a key component in the design of inhibitors for challenging targets such as the murine double minute 2 (MDM2) protein and 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13)[6][7]. This precedent strongly suggests that Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate has the potential to interact with a variety of protein targets.
Structural Dissection and Hypothesis of Potential Biological Targets
A detailed analysis of the structural features of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate allows for the formulation of hypotheses regarding its potential biological targets.
-
The 4-cyanobicyclo[2.2.2]octan-1-yl Core: The cyano group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or serve as a bioisostere for other functional groups. Notably, the 4-cyanobicyclo[2.2.2]octane-1-carbonitrile moiety is a key structural element in patented inhibitors of HSD17B13, a protein implicated in liver diseases[6][8]. This suggests that HSD17B13 is a high-priority potential target for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
-
The Benzyl Carbamate Moiety: The benzyl carbamate (Cbz or Z group) is widely utilized in organic synthesis as a protecting group for amines[9][10][11][12][13]. While its primary function is often synthetic, its presence in a final molecule can influence biological activity. The carbamate linkage can mimic a peptide bond, potentially allowing the molecule to interact with proteases. Indeed, commercial suppliers of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate note its use as an intermediate in the development of protease inhibitors [14]. The rigid BCO scaffold would provide a defined presentation of the carbamate for interaction with the active site of a protease.
-
Overall Molecular Shape and Properties: The rigid, globular nature of the BCO scaffold can facilitate binding to proteins with well-defined hydrophobic pockets. The presence of both hydrogen bond donors (the carbamate N-H) and acceptors (the carbamate and cyano groups) provides the potential for specific interactions within a protein binding site.
Based on this analysis, the following classes of proteins are proposed as high-priority potential targets for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate:
| Potential Target Class | Rationale | Supporting Evidence |
| Hydrolases (e.g., HSD17B13) | The 4-cyanobicyclo[2.2.2]octane core is present in known HSD17B13 inhibitors. | Patents describing HSD17B13 inhibitors with this scaffold[6][8]. |
| Proteases | The benzyl carbamate can mimic a peptide bond. The compound is described as an intermediate for protease inhibitors. | Supplier information[14]. |
| Viral Proteins (e.g., Sialidase) | BCO derivatives have shown activity against viral targets. | Published research on BCO derivatives as influenza virus sialidase inhibitors[3]. |
| Other Enzymes and Receptors | The BCO scaffold is a versatile platform for developing ligands for various targets. | The broad application of BCOs in medicinal chemistry[1][2][4][5]. |
Experimental Roadmap for Target Identification and Validation
A systematic and multi-pronged approach is essential for the definitive identification and validation of the biological targets of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
Initial Target Identification Strategies
The initial phase should focus on unbiased, broad-spectrum approaches to generate a list of potential protein interactors.
This powerful technique involves immobilizing the compound of interest on a solid support to "fish" for interacting proteins from a cell lysate.
Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Assay
-
Probe Synthesis: Modify Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate with a linker and a reactive group (e.g., an alkyne for click chemistry) for immobilization. A suitable point of attachment would be the benzyl group, which could be replaced with a linker-bearing moiety during synthesis.
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human liver cell line for HSD17B13).
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for protein binding. Include a control with beads lacking the probe.
-
Washing: Perform stringent washing steps to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Caption: Workflow for affinity-based proteomics.
Computational methods can complement experimental approaches by predicting potential targets based on ligand similarity and pharmacophore modeling.
Workflow:
-
Database Searching: Use the structure of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate to search chemical databases (e.g., ChEMBL, PubChem) for structurally similar compounds with known biological activities.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key features of the molecule (hydrogen bond donors/acceptors, hydrophobic regions) and screen it against a database of protein structures[15].
-
Target Prioritization: Rank the predicted targets based on the strength of the in silico evidence and their biological relevance.
Target Validation
Once a list of potential targets is generated, it is crucial to validate these interactions using orthogonal assays.
These assays confirm a direct physical interaction between the compound and the purified target protein.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on binding affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.
-
Thermal Shift Assay (TSA): Detects ligand binding by measuring changes in protein thermal stability.
If the putative target is an enzyme, its functional activity in the presence of the compound should be assessed.
Experimental Protocol: HSD17B13 Inhibition Assay
-
Recombinant Protein: Obtain purified, active recombinant human HSD17B13.
-
Assay Components: Prepare a reaction mixture containing the enzyme, its substrate (e.g., a lipid droplet associated protein), and the cofactor (e.g., NAD+).
-
Compound Incubation: Add varying concentrations of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate to the reaction mixture.
-
Reaction Initiation and Monitoring: Initiate the reaction and monitor the production of NADH (e.g., by fluorescence).
-
IC50 Determination: Plot the enzyme activity against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Caption: A generalized workflow for target validation.
Demonstrating the compound's effect in a cellular context is a critical validation step. This could involve measuring changes in downstream signaling pathways or cellular phenotypes associated with the target's function.
Conclusion and Future Directions
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate represents a molecule with significant therapeutic potential, largely owing to its rigid BCO scaffold. While its direct biological targets remain to be definitively elucidated, a rational, evidence-based approach grounded in the analysis of its structural motifs and the known activities of analogous compounds can guide a successful target identification and validation campaign. The experimental roadmap outlined in this guide provides a robust framework for uncovering the mechanism of action of this compound and paving the way for its development as a novel therapeutic agent. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical series against the validated targets.
References
-
Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal... - ResearchGate. Available at: [Link]
-
Smith, P. W., et al. (1999). Synthesis of a Tetrasubstituted Bicyclo [2.2.2] Octane as a Potential Inhibitor of Influenza Virus Sialidase. Bioorganic & Medicinal Chemistry Letters, 9(4), 611-4. Available at: [Link]
-
Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. Available at: [Link]
-
Borne, R. F., et al. 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry. Available at: [Link]
-
Whitney, J. G., et al. Antiviral agents. I. Bicyclo[2.2.2]octan- and -oct-2-enamines. Journal of Medicinal Chemistry. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. Available at: [Link]
-
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [ 1252672-88-0 ]. Available at: [Link]
-
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate - MySkinRecipes. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates | Request PDF - ResearchGate. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
- US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents.
-
4-aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride (C9H14N2) - PubChemLite. Available at: [Link]
- WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents.
-
Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. Available at: [Link]
-
CONDENSED RING COMPOUNDS THAT INHIBIT H-PGDS ... - EPO. Available at: [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - PubMed Central - NIH. Available at: [Link]
-
Pharmacophore-based discovery of ligands for drug transporters - PMC - NIH. Available at: [Link]
-
(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate. Available at: [Link]
-
SULFONYLAMINOBENZAMIDE DERIVATIVES - European Patent Office - EP 3796975 B1. Available at: [Link]
-
New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Synthesis of a tetrasubstituted bicyclo [2.2.2] octane as a potential inhibitor of influenza virus sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]
- 7. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Protective Groups [organic-chemistry.org]
- 14. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [myskinrecipes.com]
- 15. Pharmacophore-based discovery of ligands for drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate Derivatives in Drug Discovery: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Rigid Scaffold
In the landscape of modern drug discovery, the quest for novel chemical entities with high target specificity and favorable pharmacokinetic profiles is paramount. The benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate scaffold has emerged as a promising platform for the development of innovative therapeutics. Its rigid bicyclic core structure offers a unique combination of properties that can be strategically exploited to design potent and selective modulators of various biological targets. This guide provides an in-depth technical overview of this scaffold, from its synthesis and characterization to its applications in drug discovery, with a particular focus on the underlying scientific principles and experimental methodologies.
The bicyclo[2.2.2]octane core imparts a high degree of conformational rigidity, which can significantly enhance binding affinity and selectivity for a target protein by reducing the entropic penalty upon binding. This structural constraint is a key advantage in the design of molecules for structure-activity relationship (SAR) studies, allowing for a more precise probing of the target's binding pocket.[1] The strategic placement of functional groups on this rigid framework allows for the fine-tuning of electronic and steric properties to optimize interactions with the target.
The 4-cyano group is a versatile functional moiety. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or even serve as a reactive "warhead" for covalent inhibition of certain enzymes. The 1-ylcarbamate group, on the other hand, can function as a stable mimic of a peptide bond, enhancing metabolic stability while maintaining key interactions within the binding site.[1] This combination of a rigid core and strategically placed functional groups makes the benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate scaffold a valuable starting point for the development of a wide range of therapeutic agents.
Synthesis and Characterization: A Practical Approach
The synthesis of benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate derivatives typically involves a multi-step sequence. A general and plausible synthetic workflow is outlined below, based on methodologies described in the patent literature.
General Synthetic Workflow
Caption: General synthetic route for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
Detailed Experimental Protocol: Synthesis of tert-Butyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate
This protocol is adapted from a method described for the synthesis of a key intermediate.[2]
Step 1: Protection of the Amine
-
To a solution of 4-aminobicyclo[2.2.2]octane-1-carboxamide in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions and drying the organic layer.
-
Purify the product, tert-butyl (4-carbamoylbicyclo[2.2.2]octan-1-yl)carbamate, by column chromatography.
Step 2: Dehydration of the Amide to the Nitrile
-
Dissolve the product from Step 1 in a suitable solvent such as pyridine.
-
Cool the solution in an ice-water bath.
-
Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl3), to the cooled solution under stirring.[2]
-
Allow the reaction to proceed at low temperature for a specified time.
-
Quench the reaction carefully with water or ice.
-
Extract the product into an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the resulting tert-butyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate by silica gel chromatography.[2]
Spectroscopic Characterization
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the bicyclo[2.2.2]octane protons, the benzyl group protons, and the carbamate NH proton. The integration of these signals should be consistent with the expected structure. |
| ¹³C NMR | Resonances for the quaternary carbons of the bicyclo[2.2.2]octane core, the cyano carbon, the carbonyl carbon of the carbamate, and the carbons of the benzyl group. |
| LC-MS | A single major peak in the liquid chromatogram, with the mass spectrum showing the expected molecular ion peak ([M+H]⁺ or [M+Na]⁺). |
| FTIR | Characteristic absorption bands for the nitrile (C≡N) stretch, the carbamate carbonyl (C=O) stretch, and the N-H stretch. |
Applications in Drug Discovery: A Case Study in Cysteine Protease Inhibition
Derivatives of benzyl carbamate have shown promise as inhibitors of cysteine proteases, such as the main protease (Mpro) of coronaviruses.[3] The benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate scaffold can be envisioned as a starting point for the design of novel cysteine protease inhibitors.
Mechanism of Action: Covalent Reversible Inhibition
The cyano group in the 4-position of the bicyclo[2.2.2]octane ring can act as an electrophilic "warhead" that reacts with the catalytic cysteine residue in the active site of the protease. This can lead to the formation of a covalent, yet reversible, adduct, effectively inhibiting the enzyme's activity. The reversibility of this interaction is a desirable property, as it can minimize the risk of off-target toxicity associated with irreversible inhibitors.
Caption: Proposed mechanism of covalent reversible inhibition of a cysteine protease.
Structure-Activity Relationships (SAR)
Systematic modification of the benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate scaffold can provide valuable insights into the SAR. Key areas for modification include:
-
The Benzyl Group: Substitution on the aromatic ring can modulate hydrophobic and electronic interactions within the binding pocket.
-
The Carbamate Linker: While generally stable, minor modifications could be explored to optimize geometry and hydrogen bonding.
-
The Bicyclo[2.2.2]octane Core: While the core itself is typically maintained for its rigidity, the introduction of substituents at other positions could be explored, though this would significantly increase synthetic complexity.
The goal of SAR studies is to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.[1]
Biological Evaluation: In Vitro Enzyme Inhibition Assay
A standard fluorogenic assay can be used to determine the inhibitory activity of the synthesized compounds against a target cysteine protease.[3]
Protocol: In Vitro Cysteine Protease Inhibition Assay
-
Reagents and Materials:
-
Assay Procedure:
-
Add a defined amount of the enzyme (e.g., 100 nM) to the wells of the microplate containing the assay buffer.[3]
-
Add the test compounds at various concentrations (typically a serial dilution) to the wells and pre-incubate for a set time (e.g., 15 minutes) to allow for binding.[3]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 100 µM).[3]
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Data Analysis and Interpretation
The IC₅₀ values provide a quantitative measure of the potency of the inhibitors. Compounds with lower IC₅₀ values are more potent. Further biochemical characterization can be performed to confirm the mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive).
Other Potential Therapeutic Targets
The versatility of the benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate scaffold is evident from its appearance in patent literature for a variety of targets, including:
-
Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors: For potential applications in inflammatory diseases.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Relevant for the treatment of certain cancers.[4]
-
17β-Hydroxysteroid Dehydrogenase Type 13 (HSD17B13) Inhibitors: A potential target for liver diseases.
Future Directions and Perspectives
The benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate scaffold represents a promising starting point for the development of new drugs. Future efforts could focus on:
-
Library Synthesis: The development of efficient synthetic routes to generate a diverse library of derivatives for high-throughput screening against a wide range of biological targets.
-
Computational Modeling: The use of computational tools to guide the design of new derivatives with improved binding affinities and selectivity.
-
Pharmacokinetic Profiling: In-depth studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
Conclusion
The benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate scaffold possesses a unique combination of structural rigidity and functional versatility that makes it an attractive platform for drug discovery. By understanding the underlying principles of its synthesis, characterization, and biological evaluation, researchers can effectively leverage this scaffold to develop novel therapeutics for a wide range of diseases. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working at the forefront of medicinal chemistry.
References
-
MySkinRecipes. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. [Link]
-
National Institutes of Health. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. [Link]
-
EPO. CONDENSED RING COMPOUNDS THAT INHIBIT H-PGDS. [Link]
- Google Patents. HSD17B13 Inhibitors and/or Degraders.
- Google P
-
European Patent Office. SULFONYLAMINOBENZAMIDE DERIVATIVES - EP 3796975 B1. [Link]
Sources
- 1. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [myskinrecipes.com]
- 2. data.epo.org [data.epo.org]
- 3. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017205459A1 - Egfr inhibitor compounds - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
This document provides an in-depth analysis of the expected spectroscopic data for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (CAS 1252672-88-0).[1] As a specialized synthetic intermediate, this molecule incorporates several key structural features: a rigid bicyclo[2.2.2]octane (BCO) scaffold, a nitrile functional group, and a benzyl carbamate protecting group. Understanding its spectroscopic signature is critical for reaction monitoring, quality control, and structural confirmation in research and development settings, particularly within medicinal chemistry where BCO scaffolds are valued for their ability to provide three-dimensional diversity and metabolic stability.[2][3]
This guide is structured to provide a predictive but technically grounded interpretation of the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, based on the well-established spectroscopic behavior of its constituent functional groups.
Molecular Structure and Predicted Spectroscopic Features
The unique three-dimensional structure of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate dictates its spectroscopic properties. The rigid BCO cage restricts conformational flexibility, leading to well-defined, albeit often complex, NMR signals. The distinct electronic environments of the nitrile, carbamate, and phenyl groups give rise to characteristic absorptions in IR and predictable fragmentation in MS.
Caption: Molecular structure of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecule's mass and its fragmentation pattern, which is invaluable for structural elucidation. For a molecule with the formula C₁₇H₂₀N₂O₂, the predicted monoisotopic mass is 284.1525 Da.
Expected Fragmentation Pathways: The primary fragmentation patterns are dictated by the stability of the resulting ions. The benzyl group is particularly prone to forming the highly stable tropylium ion (m/z 91).
-
Benzylic Cleavage: The most prominent fragmentation is the cleavage of the C-O bond of the carbamate, releasing the benzyl portion. This can happen in two ways, but the formation of the m/z 91 fragment is dominant.
-
Carbamate Fragmentation: Cleavage can also occur across the carbamate bond, leading to the loss of CO₂ or other related fragments.
-
BCO Cage Fragmentation: While the cage itself is robust, subsequent fragmentations can lead to its decomposition.
Caption: Key fragmentation pathways expected in ESI-MS/MS analysis.
Table 1: Predicted Mass Spectrometry Fragments
| m/z (Predicted) | Formula | Identity | Notes |
|---|---|---|---|
| 285.16 | [C₁₇H₂₁N₂O₂]⁺ | Protonated Molecule [M+H]⁺ | Expected parent ion in ESI positive mode. |
| 177.11 | [C₁₀H₁₃N₂]⁺ | BCO Core Fragment | Resulting from cleavage of the O-CH₂ bond and loss of the benzyloxycarbonyl group. |
| 149.10 | [C₉H₁₃N]⁺ | BCO Imine Fragment | Further loss of CO from the BCO core fragment. |
| 91.05 | [C₇H₇]⁺ | Tropylium Ion | A highly stable and characteristic fragment for benzyl-containing compounds.[4][5] |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by sharp, strong signals from the nitrile and carbamate groups.
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Expected Intensity |
|---|---|---|---|
| ~3300 | N-H | Stretch | Medium, sharp |
| 3100-3000 | Aromatic C-H | Stretch | Medium |
| 2950-2850 | Aliphatic C-H | Stretch | Strong |
| ~2240 | C≡N (Nitrile) | Stretch | Medium, sharp[6][7] |
| ~1700 | C=O (Carbamate) | Stretch | Strong |
| ~1520 | N-H | Bend | Medium |
| ~1250 | C-O (Carbamate) | Stretch | Strong |
The nitrile (C≡N) stretch is a particularly useful diagnostic peak, appearing in a relatively uncongested region of the spectrum.[8] The strong carbonyl (C=O) absorption confirms the presence of the carbamate linkage.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the rigidity of the BCO cage, the proton signals for the cage are expected to be complex and overlapping.
¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)
Table 3: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.35 | m | 5H | Phenyl H | Typical aromatic region for a monosubstituted benzene ring. |
| ~5.10 | s | 2H | Benzyl CH₂ | Protons are chemically equivalent and adjacent to an electronegative oxygen. |
| ~5.50 | br s | 1H | N-H | Chemical shift can be variable and concentration-dependent; often exchanges with D₂O. |
| ~1.95 | m | 6H | BCO CH₂ | Protons on the BCO cage adjacent to the C1-N and C4-CN bridgeheads. |
| ~1.80 | m | 6H | BCO CH₂ | Protons on the BCO cage adjacent to the C1-N and C4-CN bridgeheads. |
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)
The symmetry of the BCO cage is broken by the two different bridgehead substituents, leading to distinct signals for most carbons.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~155.5 | Carbamate C=O | Carbonyl carbon in a carbamate environment. |
| ~136.0 | Phenyl C (ipso) | Quaternary carbon of the phenyl ring attached to the CH₂ group. |
| ~128.5 | Phenyl CH | Aromatic carbons. |
| ~128.0 | Phenyl CH | Aromatic carbons. |
| ~121.0 | Nitrile C≡N | Characteristic shift for a nitrile carbon. |
| ~67.0 | Benzyl CH₂ | Aliphatic carbon attached to the carbamate oxygen. |
| ~58.0 | BCO C1 (N-substituted) | Bridgehead carbon attached to the nitrogen atom.[10] |
| ~35.0 | BCO C4 (CN-substituted) | Bridgehead carbon attached to the nitrile group. |
| ~30-35 | BCO CH₂ | Methylene carbons of the rigid cage. The exact shifts are influenced by substitution.[11] |
Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized and validated methodologies.
Workflow for Spectroscopic Analysis
Caption: A self-validating workflow for comprehensive spectroscopic characterization.
A. High-Resolution Mass Spectrometry (HRMS)
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquisition (Positive Mode): Infuse the sample at 5 µL/min. Acquire data over a mass range of m/z 50-500. The instrument should be calibrated to ensure mass accuracy below 5 ppm.
-
Tandem MS (MS/MS): Select the protonated parent ion ([M+H]⁺) for collision-induced dissociation (CID) to observe the fragmentation patterns described above.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Ensure the diamond crystal is clean by taking a background spectrum of air.
-
Acquisition: Apply a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Collection: Co-add 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Process the resulting spectrum for baseline correction.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[12]
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Use a 30-degree pulse angle and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument (125 MHz). Use proton decoupling. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ peak (77.16 ppm).
Conclusion
The spectroscopic profile of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is defined by the interplay of its three core components. The key diagnostic features are the nitrile and carbamate stretches in the IR spectrum, the characteristic loss of the benzyl group to form a tropylium ion (m/z 91) in the mass spectrum, and the distinct signals for the aromatic, benzylic, and rigid BCO cage protons and carbons in the NMR spectra. This predictive guide provides a robust framework for researchers to confirm the identity and purity of this valuable synthetic intermediate.
References
-
Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as ke - RSC Publishing. (2018). Available at: [Link]
-
13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect - Canadian Science Publishing. (n.d.). Available at: [Link]
-
Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups - PMC - PubMed Central. (n.d.). Available at: [Link]
-
CONDENSED RING COMPOUNDS THAT INHIBIT H-PGDS - EPO. (n.d.). Available at: [Link]
-
Table 1 1 H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives - ResearchGate. (n.d.). Available at: [Link]
-
Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps - NIH. (n.d.). Available at: [Link]
-
Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... - ResearchGate. (n.d.). Available at: [Link]
-
3.2: IR Spectroscopy - Chemistry LibreTexts. (2019). Available at: [Link]
-
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate - MySkinRecipes. (n.d.). Available at: [Link]
-
Infrared spectroscopy of the cyanide complex of iron (II) myoglobin and comparison with complexes of microperoxidase and hemoglobin - PubMed. (n.d.). Available at: [Link]
-
Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem. (n.d.). Available at: [Link]
-
Analysis of the cyanide region in the IR spectrum of untreated, non-enriched enzyme. Panel I - ResearchGate. (n.d.). Available at: [Link]
-
Benzylcarbamate - the NIST WebBook. (n.d.). Available at: [Link]
-
Functional Groups In Organic Chemistry. (2010). Available at: [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. (n.d.). Available at: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]
-
Specifications of benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate - Capot Chemical. (n.d.). Available at: [Link]
- US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents. (n.d.).
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [Link]
-
Trityl isocyanide as a general reagent for visible light mediated photoredox-catalyzed cyanations - The Royal Society of Chemistry. (n.d.). Available at: [Link]
Sources
- 1. Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate | 1252672-88-0 [sigmaaldrich.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [myskinrecipes.com]
- 4. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Infrared spectroscopy of the cyanide complex of iron (II) myoglobin and comparison with complexes of microperoxidase and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzylcarbamate [webbook.nist.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
commercial availability of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
An In-depth Technical Guide to Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate for Researchers and Drug Development Professionals
Introduction
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (CAS No: 1252672-88-0) is a specialized organic molecule that has garnered interest within the pharmaceutical and medicinal chemistry sectors.[1][2][3][4] Its unique and rigid bicyclo[2.2.2]octane framework provides a three-dimensional scaffold that is increasingly utilized in the design of novel therapeutics. This guide offers a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. The rigid structure of this compound is advantageous for enhancing selectivity and stability in drug candidates.[2]
Commercial Availability
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is available from several specialized chemical suppliers, indicating its accessibility for research and development purposes. The purity of the commercially available compound typically ranges from 95% to 98%.[1][5] Researchers can procure this compound in various quantities, from milligrams to larger amounts, to suit their specific research needs.
| Supplier | Purity | Available Quantities | CAS Number |
| Almanac Life Science India Pvt. Ltd. | 95% | 250mg | 1252672-88-0[1] |
| MySkinRecipes | 97% | 50mg | 1252672-88-0[2] |
| King-Pharm | In Stock | Inquire | 1252672-88-0[4] |
| Fluorochem | Not Specified | 100mg, 250mg | 1252672-88-0[6] |
| Sigma-Aldrich | 98% | Inquire (availability may vary by region) | 1252672-88-0[5] |
| HANGZHOU TIANYE CHEMICALS CO., LTD | Not Specified | Inquire | 1252672-88-0[7] |
Physicochemical Properties
Understanding the physicochemical properties of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₂O₂ | [2] |
| Molecular Weight | 284.36 g/mol | [2] |
| Physical Form | Solid | [5] |
| Storage Temperature | Room temperature, dry | [2][5] |
| InChI Key | AMPXLEPLPYICLE-UHFFFAOYSA-N | [5] |
A Safety Data Sheet (SDS) is available, indicating that the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety protocols, including the use of personal protective equipment, are recommended when handling this chemical.[8]
Synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
The synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate involves the protection of the amino group of a 4-aminobicyclo[2.2.2]octane-1-carbonitrile precursor. The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group in organic synthesis, introduced using benzyl chloroformate.[9][10]
A plausible synthetic pathway would start from a suitable bicyclo[2.2.2]octane derivative. The formation of the 4-aminobicyclo[2.2.2]octanone core can be achieved through various methods, including reactions involving benzylidene acetone and thiocyanates.[11][12] The subsequent introduction of the cyano group at the 1-position can be accomplished through established synthetic transformations. The final step would be the protection of the amino group.
Proposed Synthetic Workflow
Caption: Proposed synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
Experimental Protocol: Amine Protection with Benzyl Chloroformate
This protocol is a general procedure for the Cbz protection of an amine, adapted for the synthesis of the target molecule.
-
Dissolution: Dissolve 4-aminobicyclo[2.2.2]octane-1-carbonitrile in a suitable solvent mixture, such as aqueous dioxane or acetone.
-
Basification: Add a base, such as sodium carbonate or sodium bicarbonate, to the solution to act as a proton scavenger. Cool the mixture in an ice bath.
-
Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) to the cooled, stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to proceed at a low temperature and then warm to room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, perform an aqueous workup to remove inorganic salts and water-soluble impurities. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
Applications in Drug Discovery and Development
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate serves as a valuable intermediate in pharmaceutical synthesis.[2] Its utility stems from the unique structural features of the bicyclo[2.2.2]octane core.
-
Rigid Scaffold: The inherent rigidity of the bicyclo[2.2.2]octane system reduces the conformational flexibility of a molecule. This can lead to higher binding affinity and selectivity for a biological target by pre-organizing the pharmacophoric elements in an optimal binding conformation.
-
Bioisosteric Replacement: The bicyclo[2.2.2]octane moiety can act as a non-planar, saturated bioisostere for aromatic rings. Replacing a phenyl group with this scaffold can improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development.
-
Protease Inhibitors: This compound is specifically noted for its use in the development of protease inhibitors.[2] The rigid backbone can mimic peptide bonds and position substituents to interact effectively with the active site of proteases.
-
Further Functionalization: The cyanide group is a versatile functional group that can be converted into other functionalities, such as carboxylic acids or amines, allowing for further elaboration of the molecular structure during the synthesis of complex drug candidates.[2]
Sources
- 1. almanaclifescience.com [almanaclifescience.com]
- 2. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [myskinrecipes.com]
- 3. 1252672-88-0 Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [king-pharm.com]
- 4. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [1252672-88-0] | King-Pharm [king-pharm.com]
- 5. Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate | 1252672-88-0 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. echemi.com [echemi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. mdpi.com [mdpi.com]
- 12. Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bicyclo[2.2.2]octane Core: A Three-Dimensional Strategy for Escaping Flatland in Medicinal Chemistry
Introduction: The Imperative to Move Beyond Flatland
In the realm of medicinal chemistry, the pursuit of novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. For decades, drug discovery has been dominated by molecules rich in sp²-hybridized carbon atoms, often leading to planar, aromatic structures. While this "flatland" has yielded numerous successful drugs, an overabundance of aromatic rings can lead to undesirable properties, including poor aqueous solubility, high lipophilicity, increased binding to serum albumin, and a greater propensity for inhibition of cytochrome P450 enzymes and the hERG channel[1]. To overcome these liabilities, medicinal chemists are increasingly looking to "escape flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates. One such scaffold that has garnered significant attention is the bicyclo[2.2.2]octane (BCO) core. This rigid, non-planar carbocycle offers a unique geometric and electronic profile that can profoundly influence the properties of a molecule, making it a valuable tool in the design of next-generation therapeutics.
This in-depth technical guide provides a comprehensive overview of the bicyclo[2.2.2]octane scaffold in medicinal chemistry. We will delve into its role as a bioisostere, its impact on physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, synthetic strategies for its incorporation, and compelling case studies of its application in drug discovery programs.
The Bicyclo[2.2.2]octane Scaffold: A 3D Bioisostere of the para-Phenyl Ring
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. The fully aliphatic 1,4-diyl-bicyclo[2.2.2]octane (BCO) has emerged as a prominent 3D bioisostere for the planar para-phenyl group[1].
The rationale for this substitution lies in the remarkable geometric similarity between the two scaffolds. The distance between the bridgehead carbons in BCO (the points of attachment) is approximately 2.60 Å, which is very close to the 2.82 Å distance between the 1 and 4 positions of a phenyl ring[1]. This structural mimicry allows the BCO core to maintain the appropriate vectoral projection of substituents, thus preserving key interactions with a biological target.
However, the true power of BCO lies in its departure from the electronic and conformational properties of the phenyl ring. With a fraction of sp³-hybridized carbons (Fsp³) of 1.0, BCO is fully saturated, in stark contrast to the aromatic phenyl ring with an Fsp³ of 0[1]. This high Fsp³ character imparts a greater degree of three-dimensionality, which can lead to improved target engagement through enhanced shape complementarity.
Caption: Bioisosteric relationship between the para-phenyl ring and bicyclo[2.2.2]octane.
Beyond BCO, other saturated bicyclic systems have been explored as phenyl ring bioisosteres, each with its own unique geometry.
| Scaffold | Distance between Connecting Atoms (Å) | Fsp³ |
| para-Phenyl | 2.82 | 0 |
| Bicyclo[2.2.2]octane (BCO) | 2.60 | 1.0 |
| Bicyclo[1.1.1]pentane (BCP) | 1.85 | 1.0 |
| Cubane (CUB) | 2.72 | 1.0 |
| Data sourced from PharmaBlock.[1] |
The choice of which 3D isostere to employ depends on the specific requirements of the drug-target interaction and the desired vectoral arrangement of substituents.
Impact on Physicochemical and ADME Properties: A Paradigm Shift
The replacement of a flat aromatic ring with a 3D saturated scaffold like BCO can have a profound and often beneficial impact on the physicochemical and ADME properties of a drug candidate.
Solubility
The disruption of planarity and the reduction in aromatic character upon replacing a phenyl ring with a BCO moiety can lead to a decrease in crystal lattice energy, which in turn can improve aqueous solubility[1]. This is a critical parameter for oral bioavailability.
Lipophilicity
High lipophilicity is a common liability in drug discovery, often associated with poor solubility, increased metabolic clearance, and off-target toxicity. The incorporation of the BCO scaffold generally leads to a reduction in lipophilicity, as measured by the calculated logP (clogP) and the experimental logD. For instance, replacing a phenyl ring in the drug Imatinib with a BCO core resulted in a decrease in clogP from 4.5 to 3.6[2].
Metabolic Stability
Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated nature of the BCO core can block these metabolic pathways, leading to increased metabolic stability and a longer in vivo half-life. In the case of Imatinib, the BCO-containing analog exhibited significantly improved metabolic stability in human liver microsomes[2].
The table below summarizes the impact of replacing a para-phenyl ring with a BCO or a 2-oxabicyclo[2.2.2]octane scaffold in the drug Imatinib.
| Compound | Solubility (µM) | clogP | logD | Metabolic Stability (CLint, mg/(min·µL)) |
| Imatinib (phenyl) | 351 | 4.5 | 2.6 | 28 |
| Imatinib analog (BCO) | 113 | 3.6 | 2.7 | 16 |
| Imatinib analog (2-oxa-BCO) | 389 | 2.6 | 1.8 | 19 |
| Data sourced from Mykhailiuk et al.[2] |
Synthetic Strategies for Bicyclo[2.2.2]octane Derivatives
The successful application of the BCO scaffold in medicinal chemistry relies on the availability of efficient and versatile synthetic routes to functionalized BCO building blocks. A variety of methods have been developed, often starting from cyclohexene or cyclohexane derivatives.
One common approach involves a Diels-Alder reaction between a 1,3-cyclohexadiene and a suitable dienophile to construct the bicyclic framework. Subsequent functional group manipulations can then be used to install the desired substituents.
Another strategy, particularly for 1,4-disubstituted BCOs, starts from cyclohexane-1,4-dicarboxylic acid derivatives. A representative synthesis of a key bromide intermediate is outlined below.
Experimental Protocol: Synthesis of a Bicyclo[2.2.2]octane Bromide Intermediate
This protocol describes the synthesis of a key bromide intermediate that can be used for further elaboration, as seen in the synthesis of an HCV NS5A inhibitor.[1]
Step 1: Hunsdiecker Reaction
-
To a solution of bicyclo[2.2.2]octane-1,4-dicarboxylic acid in a suitable solvent, add a silver salt (e.g., silver nitrate) to form the disilver salt.
-
Treat the disilver salt with bromine in an inert solvent (e.g., carbon tetrachloride) under reflux.
-
The reaction mixture is worked up to afford the corresponding 1,4-dibromobicyclo[2.2.2]octane.
Step 2: Monolithiation and Quenching
-
The 1,4-dibromobicyclo[2.2.2]octane is dissolved in an ethereal solvent (e.g., diethyl ether or THF) and cooled to a low temperature (-78 °C).
-
A solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise to effect monolithiation.
-
The resulting organolithium species is quenched with an appropriate electrophile to install the desired functionality at one of the bridgehead positions.
Step 3: Further Functionalization
-
The remaining bromide can be subjected to a variety of cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling) to introduce a wide range of substituents at the other bridgehead position.
A more recent and simplified process for the commercial production of BCO derivatives involves the oxidation of 1,4-dimethylene cyclohexane in the presence of a transition metal catalyst to yield an oxo-substituted BCO species, which can be further derivatized[3].
Case Studies in Drug Discovery: The BCO Scaffold in Action
The true value of the BCO scaffold is best illustrated through its successful application in drug discovery programs.
Case Study 1: MDM2 Inhibitors for Cancer Therapy
The interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor is a critical target in oncology. Inhibitors of this protein-protein interaction (PPI) can reactivate p53 and induce apoptosis in cancer cells. In the development of the potent and selective MDM2 inhibitor AA-115/APG-115, researchers at the University of Michigan sought to improve the pharmacokinetic properties of a spirooxindole-phenyl analog[1].
Caption: Drug discovery workflow for the MDM2 inhibitor AA-115/APG-115.
By replacing the benzoic acid moiety with a bicyclo[2.2.2]octane carboxylic acid, the resulting compound, AA-115/APG-115, retained high binding affinity to MDM2 and potent cellular activity. Crucially, the BCO analog exhibited an excellent oral pharmacokinetic profile, leading to complete and long-lasting tumor regression in vivo. This compound is currently in Phase I clinical trials for the treatment of cancer[1].
Case Study 2: HCV NS5A Inhibitors
The hepatitis C virus (HCV) non-structural protein 5A (NS5A) is a clinically validated target for the treatment of HCV infection. Researchers at Bristol-Myers Squibb developed a series of potent NS5A inhibitors. In an effort to improve the properties of a lead compound containing a phenyl group, they introduced a bicyclo[2.2.2]octane scaffold. The resulting phenyl-BCO analog demonstrated potent inhibition of HCV replication. The synthesis of this class of compounds relied on a Friedel-Crafts alkylation of a BCO bromide intermediate with benzene[1].
Beyond the Carbon Core: Heterocyclic Bicyclo[2.2.2]octane Analogs
The versatility of the bicyclo[2.2.2]octane framework can be further expanded by the introduction of heteroatoms into the bicyclic core. These heterocyclic analogs retain the 3D geometry of the parent carbocycle while offering opportunities to modulate physicochemical properties and introduce new points for hydrogen bonding.
2-Oxabicyclo[2.2.2]octane
The 2-oxabicyclo[2.2.2]octane scaffold has emerged as a promising bioisostere for the phenyl ring with improved physicochemical properties[2]. The introduction of the oxygen atom can increase polarity and improve aqueous solubility. For example, the incorporation of a 2-oxabicyclo[2.2.2]octane core into Imatinib led to an increase in solubility compared to the parent drug, while also improving metabolic stability and reducing lipophilicity[2]. The synthesis of this scaffold can be achieved through the iodocyclization of cyclohexane-containing alkenyl alcohols[2].
Bicyclo[2.2.2]diazaoctane
The bicyclo[2.2.2]diazaoctane ring system is a common structural motif in a number of biologically active natural products, including the paraherquamides and stephacidins, which are isolated from various species of fungi[4]. These compounds often exhibit potent biological activities, and the bicyclic diamine core plays a crucial role in their interaction with biological targets. The synthesis of this heterocyclic system is a topic of significant interest in natural product synthesis[4].
Future Perspectives
The bicyclo[2.2.2]octane scaffold has firmly established itself as a valuable tool in modern medicinal chemistry. Its ability to serve as a 3D bioisostere for the ubiquitous phenyl ring provides a powerful strategy for "escaping flatland" and improving the druglike properties of small molecules. The continued development of novel and efficient synthetic methodologies to access a diverse range of functionalized BCO building blocks will undoubtedly fuel its broader application in drug discovery. As our understanding of the interplay between molecular three-dimensionality and biological activity deepens, we can expect to see the BCO core and its heterocyclic analogs playing an increasingly important role in the design of innovative therapeutics for a wide range of diseases.
References
-
Mykhailiuk, P.K., et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nat Commun14 , 6071 (2023). Available from: [Link]
-
Grygorenko, O.O., et al. Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv (2023). Available from: [Link]
-
K. M. O’Connor, et al. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. RSC Adv., 5 , 63661-63681 (2015). Available from: [Link]
-
Mykhailiuk, P.K. Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. ResearchGate (2023). Available from: [Link]
-
Mykhailiuk, P.K. (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate (2023). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 140706, Bicyclo(2.2.2)octan-1-ol. Retrieved January 18, 2024 from [Link].
- Lau, W. et al. (2020). Synthesis of bicyclo[2.2.2]octane derivatives. U.S.
-
Štefanić, S., et al. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease. Pharmaceuticals (Basel)15 , 5 (2022). Available from: [Link]
-
Stockdill, J.L., et al. Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chem. Soc. Rev., 38 , 2291-2309 (2009). Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 4. Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Carbamate Group: A Cornerstone of Bioactivity in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The carbamate functional group, once relegated to the realm of protecting group chemistry, has emerged as a pivotal structural motif in contemporary drug design and medicinal chemistry.[1] Its unique physicochemical properties, acting as a hybrid of an amide and an ester, afford it a remarkable versatility that medicinal chemists exploit to modulate the bioactivity and pharmacokinetic profiles of therapeutic agents.[2] This guide provides a comprehensive exploration of the multifaceted roles of the carbamate group, delving into its capacity to act as a bioisosteric replacement for peptide bonds, a key component of prodrug strategies, a crucial pharmacophore for enzyme inhibition, and a modulator of physicochemical properties.[3][4] Through an in-depth analysis of mechanistic principles, supported by field-proven insights and detailed experimental context, this document aims to equip researchers and drug development professionals with the foundational knowledge required to strategically leverage the carbamate moiety in the pursuit of novel therapeutics.
The Physicochemical Landscape of the Carbamate Group
The carbamate, or urethane, linkage is characterized by a carbonyl group flanked by an oxygen and a nitrogen atom (R-O-C(=O)-NR'R''). This arrangement bestows upon it a unique electronic and steric profile that distinguishes it from its parent amide and ester functionalities.
Electronic Properties and Conformational Rigidity
Structurally, the carbamate functional group is an amide-ester hybrid, and its chemical reactivity is comparable to both.[3] The delocalization of the nitrogen lone pair into the carbonyl group, a phenomenon known as amide resonance, imparts a degree of planar character and conformational rigidity to the carbamate bond.[5] This resonance is estimated to be 3-4 kcal/mol lower than in amides, a consequence of the electronic influence of the adjacent oxygen atom.[2] This restricted rotation can be strategically employed to lock a molecule into a bioactive conformation, thereby enhancing its affinity for a biological target.[5]
The carbamate moiety can also participate in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl and ester oxygens).[2] This capacity for multiple, directed interactions is a critical determinant of its role in molecular recognition at the active sites of enzymes and receptors.[5]
Stability and Bioisosterism
A key advantage of the carbamate group in drug design is its enhanced stability profile. Carbamates are generally more resistant to enzymatic hydrolysis by proteases and peptidases compared to amide bonds, and more stable towards chemical hydrolysis than esters.[2][6] This characteristic makes the carbamate an excellent bioisosteric replacement for the amide bond in peptidomimetics, leading to compounds with improved metabolic stability and oral bioavailability.[2][7] By mimicking the geometry of the peptide bond while resisting degradation, carbamates enable the development of peptide-based therapeutics with more favorable pharmacokinetic properties.[5]
The Carbamate as a Versatile Tool in Prodrug Design
The carbamate linkage is a highly effective and widely used tool in prodrug design, enabling chemists to overcome a variety of pharmaceutical challenges, including poor solubility, rapid metabolism, and lack of site-specific delivery.[4][5] The tunable stability of the carbamate bond allows for controlled release of the active parent drug in vivo.[5]
Enhancing Solubility and Bioavailability
For drugs with poor aqueous solubility, the introduction of a carbamate group linked to a solubilizing moiety can dramatically improve their dissolution and absorption. For instance, polar groups can be appended to a parent drug via a carbamate linker, which is later cleaved by ubiquitous esterases to release the active pharmaceutical ingredient (API).[6] A notable example is Irinotecan, a topoisomerase I inhibitor used in cancer therapy, which is a dipiperidino carbamate prodrug of camptothecin. This modification significantly increases water solubility.[6]
Masking and Controlled Release
Carbamate groups can be used to mask polar functional groups, such as amines or hydroxyls, to enhance membrane permeability and oral absorption.[3] At a physiological pH, amine-containing drugs can be protonated, limiting their ability to cross biological membranes. Derivatization of the amine to a neutral carbamate can circumvent this issue.[3] The subsequent enzymatic cleavage of the carbamate by esterases, which are abundant in the liver and plasma, regenerates the active amine-containing drug.[3][8]
The rate of this enzymatic hydrolysis is a critical parameter in prodrug design.[5] A rapid hydrolysis might lead to a short duration of action, while an overly stable carbamate could result in insufficient release of the active drug.[5] The steric and electronic properties of the substituents on both the nitrogen and oxygen atoms of the carbamate can be modified to fine-tune the rate of cleavage.[3]
Experimental Protocol: In Vitro Evaluation of Carbamate Prodrug Cleavage
Objective: To determine the rate of enzymatic hydrolysis of a carbamate prodrug in the presence of liver microsomes.
Materials:
-
Carbamate prodrug candidate
-
Parent drug standard
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture: Prepare a stock solution of the carbamate prodrug in a suitable organic solvent (e.g., DMSO). In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM, and the prodrug stock solution to achieve a final protein concentration of 1 mg/mL and a final prodrug concentration of 1 µM.
-
Incubation: Initiate the reaction by pre-warming the HLM and buffer at 37°C for 5 minutes, then add the prodrug. Incubate the mixture at 37°C with gentle shaking.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The ACN will precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of the remaining prodrug and the newly formed parent drug at each time point.
-
Data Analysis: Plot the concentration of the prodrug versus time and determine the rate of disappearance. Calculate the in vitro half-life (t½) of the prodrug.
The Carbamate as a Pharmacophore: Directing Bioactivity
Beyond its role as a stable linker or a prodrug moiety, the carbamate group can itself be a critical pharmacophore, directly participating in interactions with the biological target and being essential for the drug's mechanism of action.[1]
Cholinesterase Inhibitors in Neurodegenerative Diseases
A prime example of the carbamate as a pharmacophore is found in the class of cholinesterase inhibitors used to treat the symptoms of Alzheimer's disease.[9] Drugs like rivastigmine, neostigmine, and physostigmine possess a carbamate moiety that is crucial for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3]
The mechanism of inhibition involves the carbamate acting as a "pseudo-irreversible" or "slowly reversible" inhibitor.[10] The catalytic serine residue in the active site of the cholinesterase enzyme attacks the electrophilic carbonyl carbon of the carbamate.[11] This results in the formation of a carbamylated enzyme intermediate, which is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine.[10][11] This prolonged inactivation of the enzyme leads to an increase in the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[9]
HIV Protease Inhibitors
The carbamate group is also a key structural feature in several HIV protease inhibitors, such as ritonavir, amprenavir, atazanavir, and darunavir.[3][12] In these molecules, the carbamate often serves as a stable, non-hydrolyzable mimic of a peptide bond, fitting into the substrate-binding pocket of the HIV protease.[5] The hydrogen bonding capabilities of the carbamate N-H and carbonyl groups are critical for anchoring the inhibitor to the active site of the enzyme, often through interactions with the backbone amide groups of the protease.[5]
Synthetic Strategies for Bioactive Carbamates
The synthesis of carbamates is a well-established area of organic chemistry, with numerous methods available to the medicinal chemist. The choice of synthetic route often depends on the specific substituents required and the presence of other functional groups in the molecule.
Classical and Modern Synthetic Methodologies
Traditionally, carbamates have been synthesized from the reaction of alcohols with isocyanates, or by treating amines with chloroformates.[12] However, the high toxicity of reagents like phosgene and isocyanates has driven the development of safer and more sustainable alternatives.[2]
Modern approaches often utilize carbon dioxide as a C1 source, which is an environmentally benign and renewable feedstock.[2][13] For example, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can efficiently generate carbamates.[2] Another common method involves the use of carbonate reagents, such as p-nitrophenyl carbonate, which react with amines to form carbamates.[5] The Curtius rearrangement of acyl azides to isocyanates, which are then trapped by an alcohol, is another widely used method.[2]
Carbamates as Protecting Groups in Synthesis
In addition to their role in the final drug molecule, carbamates are indispensable as protecting groups for amines in multi-step organic synthesis, particularly in peptide synthesis.[14][15] The tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are carbamate-based protecting groups that are widely used to temporarily mask the reactivity of the amine functionality.[15][16] The choice of carbamate protecting group is dictated by its deprotection conditions, allowing for orthogonal strategies where one protecting group can be selectively removed in the presence of others.[14]
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA)[15] |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C)[15] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine)[15] |
Conclusion and Future Perspectives
The carbamate group has firmly established itself as a privileged scaffold in medicinal chemistry.[5] Its remarkable versatility, stemming from its unique blend of stability, conformational rigidity, and hydrogen bonding capacity, allows it to play a diverse range of roles in modulating bioactivity.[2][5] From enhancing the pharmacokinetic properties of drugs as a stable bioisostere or a cleavable prodrug linker to acting as a key pharmacophore that drives the mechanism of action, the strategic incorporation of a carbamate moiety has led to the successful development of numerous therapeutic agents across a wide range of disease areas.[3][4]
As our understanding of disease biology deepens and the demand for more sophisticated and targeted therapies grows, the carbamate group will undoubtedly continue to be a cornerstone of rational drug design. Future research will likely focus on the development of novel carbamate-based structures with even more finely tuned properties, as well as the discovery of new applications for this remarkably adaptable functional group. The continued exploration of innovative synthetic methodologies will further expand the toolkit available to medicinal chemists, enabling the creation of the next generation of carbamate-containing drugs.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Chem-Station. (2014). Carbamate Protective Groups. Chem-Station International Edition. [Link]
-
Darvesh, S., et al. (2003). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. [Link]
-
Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500–4512. [Link]
-
Wang, L., et al. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 240, 114606. [Link]
-
Knez, D., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 26(16), 4945. [Link]
-
Matošević, A., & Bosak, A. (2020). Roles of the carbamate moiety in drugs and prodrugs. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500-12. [Link]
-
Li, Z., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(28), 20244-20249. [Link]
-
De Santi, C., et al. (2018). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One, 13(10), e0205403. [Link]
-
Unknown. (n.d.). Examples of carbamate drugs and alcohol carbamate prodrugs. ResearchGate. [Link]
-
Jain, A., & Kumar, V. (2019). Carbonate and Carbamate Prodrugs. In Prodrugs: A Chemical Approach to Drug Design. [Link]
-
Bosak, A., & Matošević, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]
-
Jeffrey, S. C., et al. (2012). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters, 3(6), 482–486. [Link]
-
Gemo, N., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47053–47061. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Coin, C., & Tulla-Puche, J. (2025). Protecting Groups in Peptide Synthesis. ResearchGate. [Link]
-
Al-Zoubi, R. M. (2019). Synthesis of bioactive carbamates via PdCl2‐catalyzed carbonylative alkoxylation of aryl azides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Carbamate. Wikipedia. [Link]
-
Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Grokipedia. (n.d.). Carbamate. Grokipedia. [Link]
-
Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
-
Solubility of Things. (n.d.). Carbamate. Solubility of Things. [Link]
-
Bogen, S. L., et al. (2008). Discovery of amide and heteroaryl isosteres as carbamate replacements in a series of orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 215-9. [Link]
- Hult, K., & Berglund, P. (2004). Enzymatic deprotection of amines and hydroxides.
-
Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Unknown. (n.d.). Cleavage of the carbamate group and determination of absolute configurations. Reaction conditions. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbonate and Carbamate Prodrugs [ebrary.net]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carbamate - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Methodological & Application
Synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate, a key intermediate in the development of novel therapeutics. The protocol herein outlines a robust two-step synthetic pathway, commencing with the preparation of the pivotal intermediate, 4-aminobicyclo[2.2.2]octane-1-carbonitrile, followed by its subsequent protection using benzyl chloroformate. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.
Introduction
The bicyclo[2.2.2]octane scaffold is a rigid and sterically defined motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure allows for precise orientation of functional groups, leading to enhanced selectivity and potency of drug candidates. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate serves as a valuable building block in the synthesis of complex bioactive molecules, including protease inhibitors and receptor modulators. This application note details a reliable protocol for the preparation of this important synthetic intermediate.
The synthetic strategy is predicated on a two-step sequence: the formation of 4-aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride, followed by the well-established benzyloxycarbonyl (Cbz) protection of the primary amine. The rationale behind this approach lies in the commercial availability of precursors to the bicyclic amine and the high efficiency of the Cbz protection reaction.
Synthetic Strategy
The overall synthetic transformation is depicted in the workflow diagram below. The synthesis begins with the hypothetical, yet chemically sound, preparation of 4-aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride. This key intermediate is then subjected to N-protection using benzyl chloroformate under basic conditions to yield the final product.
Figure 1: Synthetic workflow for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Table 1: Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| tert-Butyl (4-carbamoylbicyclo[2.2.2]octan-1-yl)carbamate | N/A | 268.35 | Custom Synthesis |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | Sigma-Aldrich |
| Pyridine | 110-86-1 | 79.10 | Sigma-Aldrich |
| Hydrochloric acid (concentrated, 37%) | 7647-01-0 | 36.46 | Fisher Scientific |
| Benzyl chloroformate (Cbz-Cl) | 501-53-1 | 170.59 | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Fisher Scientific |
| 1,4-Dioxane | 123-91-1 | 88.11 | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Fisher Scientific |
Step 1: Synthesis of 4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride
This procedure is adapted from the general methodology described in patent literature for analogous compounds[1].
-
Dehydration of the Amide: To a solution of tert-butyl (4-carbamoylbicyclo[2.2.2]octan-1-yl)carbamate (1.0 eq) in anhydrous pyridine (5 mL per gram of starting material) at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (2.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford tert-butyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate.
-
Deprotection and Hydrolysis: The crude carbamate is suspended in a mixture of water and concentrated hydrochloric acid (1:1 v/v) in a sealed vessel.
-
Heating: The mixture is heated to 100-110 °C for 12-16 hours.
-
Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to yield 4-aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
This protocol is based on standard procedures for the Cbz-protection of amines.[2][3][4]
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride (1.0 eq) in a mixture of water and 1,4-dioxane (1:1 v/v).
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium carbonate (2.5 eq) portion-wise until the pH of the solution is between 9-10.
-
Addition of Cbz-Cl: To the cooled, basic solution, add benzyl chloroformate (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours.
-
Work-up: After the reaction is complete (monitored by TLC), extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate as a white solid.
Characterization Data
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
Table 2: Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the benzyl group protons (aromatic and benzylic CH₂) and the bicyclo[2.2.2]octane protons. |
| ¹³C NMR | Resonances for the nitrile carbon, carbamate carbonyl carbon, benzyl carbons, and the distinct carbons of the bicyclo[2.2.2]octane core. |
| Mass Spec | Expected molecular ion peak corresponding to the molecular weight of the product (C₁₇H₂₀N₂O₂ = 284.35 g/mol ). |
| Purity (HPLC) | ≥95% |
Safety and Handling
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Benzyl chloroformate is a lachrymator and is corrosive. It should be handled in a fume hood with appropriate PPE.[5]
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
-
Concentrated hydrochloric acid is highly corrosive and can cause severe burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a detailed and practical guide for the synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. The described two-step protocol is robust and scalable, making it suitable for both academic research and industrial drug development settings. The successful synthesis of this key intermediate opens avenues for the exploration of novel chemical entities based on the bicyclo[2.2.2]octane scaffold.
References
-
Reddy, B. V. S., et al. "A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water." Indian Journal of Advances in Chemical Science, vol. 4, no. 3, 2016, pp. 293-297. [Link]
-
Wikipedia contributors. "Benzyl chloroformate." Wikipedia, The Free Encyclopedia. [Link]
-
Vanlaldinpuia, K., et al. "An Excellent Method for Cbz-protection of Amines." Chemistry Letters, vol. 41, no. 10, 2012, pp. 1148-1150. [Link]
- "Application Notes and Protocols for the Synthesis of Bicyclo[2.2.
-
"Benzyl Chloroformate." Common Organic Chemistry. [Link]
-
Beilstein Journals. "Experimental Procedures for the Synthesis of Cbz-protected amines." Beilstein Journal of Organic Chemistry. [Link]
-
MySkinRecipes. "4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile." [Link]
-
MySkinRecipes. "Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate." [Link]
-
Capot Chemical. "Specifications of benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate." [Link]
-
European Patent Office. "SULFONYLAMINOBENZAMIDE DERIVATIVES - EP 3796975 B1." [Link]
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. 4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride [myskinrecipes.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate as a Molecular Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Bicyclo[2.2.2]octane Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Flat, aromatic-rich molecules have historically dominated medicinal chemistry, but their limitations in exploring chemical space and achieving target selectivity are well-recognized. Saturated, rigid scaffolds have emerged as a powerful alternative, offering a departure from "flatland" and enabling the creation of compounds with improved physicochemical properties.[1][2]
The bicyclo[2.2.2]octane (BCO) framework is a particularly attractive scaffold due to its conformational rigidity and well-defined exit vectors for substituent placement.[1][3] This rigid structure allows for the precise positioning of pharmacophoric elements in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the BCO core is a recognized bioisostere of the phenyl ring, offering a saturated, non-aromatic alternative that can improve metabolic stability and aqueous solubility.[4][5]
This guide focuses on Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate , a versatile building block that capitalizes on the inherent advantages of the BCO scaffold. The presence of a protected amine (carbamate) at the C1 position and a cyano group at the C4 position provides two orthogonal points for chemical elaboration, making it an ideal starting point for the construction of diverse compound libraries for lead discovery and optimization. The carbamate serves as a stable protecting group for the bridgehead amine, which can be deprotected in a later step to introduce further diversity. The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, such as amines, carboxylic acids, or tetrazoles, or it can be utilized in coupling reactions.[6]
These application notes will provide a comprehensive overview of the synthesis and potential applications of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate, along with detailed protocols for its use in medicinal chemistry campaigns.
Physicochemical Properties and Structural Data
A clear understanding of the physicochemical properties of a molecular scaffold is crucial for its effective implementation in drug design. The bicyclo[2.2.2]octane core of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate imparts a unique set of characteristics.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₇H₂₀N₂O₂ | Provides the elemental composition. |
| Molecular Weight | 284.36 g/mol | Falls within the range for lead-like molecules. |
| Structure | Rigid, non-planar | Allows for precise 3D positioning of substituents, enhancing target selectivity.[1] |
| fsp³ (fraction of sp³ carbons) | High | Increased three-dimensionality, often leading to improved solubility and metabolic stability.[7] |
| Functional Groups | Carbamate (protected amine), Cyano | Orthogonal handles for diverse chemical modifications.[6] |
Synthetic Protocol: A Plausible Route to Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
While commercially available, understanding the synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is valuable for designing analogs and troubleshooting. A plausible and efficient synthetic route can be envisioned starting from 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid. This multi-step synthesis involves the conversion of the carboxylic acid to a protected amine and the transformation of the hydroxyl group into a nitrile.
Caption: Plausible synthetic route to the target compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 1-Amino-bicyclo[2.2.2]octan-4-ol via Curtius Rearrangement
The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[8]
-
Acid Chloride Formation: To a solution of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Acyl Azide Formation: Dissolve the crude acid chloride in anhydrous acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C. Stir vigorously for 1 hour.
-
Curtius Rearrangement and Trapping: Carefully add the acetone solution of the acyl azide to a flask containing refluxing toluene. The acyl azide will rearrange to the isocyanate. After the addition is complete, continue to reflux for 1 hour. Cool the reaction mixture and add 2M hydrochloric acid. Reflux for 4 hours to hydrolyze the isocyanate to the amine.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and wash with DCM. Basify the aqueous layer with 2M sodium hydroxide to pH > 12 and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-amino-bicyclo[2.2.2]octan-4-ol.
Step 2: Protection of the Amine with a Carbobenzyloxy (Cbz) Group
The Cbz group is a common amine protecting group, stable to a wide range of reaction conditions and readily removed by hydrogenolysis.[]
-
Reaction Setup: Dissolve 1-amino-bicyclo[2.2.2]octan-4-ol (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) at 0 °C.
-
Addition of Reagents: Add sodium bicarbonate (2.5 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Benzyl 4-hydroxybicyclo[2.2.2]octan-1-ylcarbamate.
Step 3: Conversion of the Hydroxyl Group to a Nitrile
This is a two-step process involving the formation of a good leaving group (mesylate) followed by nucleophilic substitution with cyanide.
-
Mesylation: Dissolve Benzyl 4-hydroxybicyclo[2.2.2]octan-1-ylcarbamate (1.0 eq) in anhydrous DCM at 0 °C. Add pyridine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 2 hours.
-
Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which can be used in the next step without further purification.
-
Cyanation: Dissolve the crude mesylate in dimethyl sulfoxide (DMSO). Add sodium cyanide (3.0 eq) and heat the reaction mixture to 80 °C for 12 hours.
-
Final Work-up and Purification: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final product, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate .
Application in Lead Generation: A Scaffold-Based Approach
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is an excellent starting point for a scaffold-based drug discovery program. The general workflow involves the elaboration of the cyano and protected amine functionalities to generate a library of diverse compounds, which are then screened for biological activity.
Caption: Workflow for scaffold-based drug discovery.
Protocol 1: Elaboration of the Cyano Group
The cyano group can be transformed into a variety of other functional groups.
A. Reduction to a Primary Amine:
-
Dissolve Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Carefully add lithium aluminum hydride (LiAlH₄, 2.0 eq) in portions at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and concentrate the filtrate to obtain the corresponding aminomethyl derivative.
B. Hydrolysis to a Carboxylic Acid:
-
Suspend Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (1.0 eq) in a mixture of ethanol and 6M aqueous NaOH (1:1).
-
Reflux the mixture for 24 hours.
-
Cool to room temperature and acidify with 6M HCl to pH 2-3.
-
Extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid derivative.
Protocol 2: Deprotection of the Carbamate and Further Functionalization
The Cbz group can be readily removed by catalytic hydrogenation.
-
Deprotection: Dissolve the Cbz-protected compound (1.0 eq) in methanol. Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Stir the mixture under an atmosphere of hydrogen (balloon or Parr shaker) for 12 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Subsequent Amide Coupling:
-
Dissolve the deprotected amine (1.0 eq) and a carboxylic acid of interest (1.1 eq) in DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir at room temperature for 12 hours.
-
Add water and extract with ethyl acetate. Wash the organic layer with saturated aqueous lithium chloride, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the desired amide.
Conclusion
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate represents a valuable and versatile molecular scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure provides a unique platform for the precise spatial arrangement of pharmacophoric groups, while its two orthogonal functional handles allow for the creation of large and diverse compound libraries. The protocols outlined in these application notes provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs, with the potential to unlock new areas of chemical space and identify novel drug candidates with improved properties.
References
- Benchchem. Bicyclo[2.2.2]octane-1,4-diol: A Rigid Scaffold for...
- Senge Group
- Stepan, A. F., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC - PubMed Central.
- ResearchGate. (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- MySkinRecipes. Benzyl 4-cyanobicyclo[2.2.
- EPO.
- Sigma-Aldrich. Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)
- Jogi, S., et al. (2022).
- Ciardi, M., et al. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. SciSpace.
- Merck. Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)
- Echemi. Benzyl 4-cyanobicyclo[2.2.
- BLDpharm. 71271-46-0|Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)
- BLDpharm. 1252672-88-0|Benzyl 4-cyanobicyclo[2.2.
- King-Pharm. 1252672-88-0 Benzyl 4-cyanobicyclo[2.2.
- Benchchem. Methyl 4-cyanobicyclo[2.2.
- Kauer, J. C., et al. (1965). Stereoselective Synthesis of an Analogue of Podophyllotoxin by an Intramolecular Diels-Alder Reaction.
- Google Patents.
- Zhang, Y., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- Organic Chemistry Portal. Curtius Rearrangement.
- MDPI. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones.
- Benchchem. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8.
- Movassaghi, M., et al. (2020). A unified strategy to reverse-prenylated indole alkaloids: total syntheses of preparaherquamide, premalbrancheamide, and (+) - VM-55599. RSC Publishing.
- ResearchGate. Synthesis and Molecular Structures of 1-Carboxyl-4-Amino-2-Aza-3-Oxo-[2.2.2] Bicyclooctane | Request PDF.
- Google Patents.
- Yates, P., & Langford, G. E. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones.
- ResearchGate. Synthesis of Bicyclic ortho -Aminocarbonitrile Derivatives Catalyzed by 1,4-Diazabicyclo[2.2.2]octane.
- Wiley-VCH. 1 Rearrangement Reactions.
- The Royal Society of Chemistry.
- BOC Sciences. CBZ-Amino Acids.
- Sigma-Aldrich. 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid.
- BLDpharm. N/A|benzyl 4-(aminomethyl)bicyclo[2.2.
- MySkinRecipes. Benzyl 4-cyanobicyclo[2.2.
- PubChem - NIH. Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)
- Benchchem. Methyl 4-cyanobicyclo[2.2.
- Harnessing Imine Photochemistry for the Synthesis of Important...
- PubMed. 1-Aminobicyclo[2.2.
- NIH. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems.
- Who we serve.
Sources
- 1. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 72948-86-8 | 4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile - AiFChem [aifchem.com]
- 3. benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride | 1414960-61-4 | Benchchem [benchchem.com]
- 4. 4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile [myskinrecipes.com]
- 5. Bicyclo[2.2.2]octan-2-amine|CAS 20643-57-6|RUO [benchchem.com]
- 6. 4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride [myskinrecipes.com]
- 7. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius Rearrangement [organic-chemistry.org]
Application Notes and Protocols for the In Vitro Evaluation of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate as a Potential 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro characterization of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate, a synthetic compound featuring a rigid bicyclic scaffold. While direct biological data for this specific molecule is not extensively published, its structural motifs are present in known modulators of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a high-value therapeutic target for metabolic disorders.[1][2][3] These application notes, therefore, present detailed protocols for evaluating the inhibitory activity of this compound against 11β-HSD1, providing a robust framework for its initial pharmacological profiling.
Introduction: The Rationale for Targeting 11β-HSD1
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in glucocorticoid metabolism. It primarily functions to convert inactive cortisone into active cortisol within key metabolic tissues, including the liver, adipose tissue, and the brain.[1] This localized amplification of glucocorticoid signaling is implicated in the pathophysiology of numerous conditions, such as type 2 diabetes, obesity, and cognitive disorders.[1][3] Consequently, the inhibition of 11β-HSD1 is a well-established therapeutic strategy to ameliorate the adverse effects of excess glucocorticoids.[1][3]
The rigid bicyclo[2.2.2]octane core of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a key structural feature in several known 11β-HSD1 inhibitors. This framework provides a stable and selective anchor for binding to the enzyme's active site. The cyano and carbamate functionalities offer opportunities for specific interactions that can enhance potency and selectivity. This guide outlines the necessary in vitro assays to determine if Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is indeed a potent and selective inhibitor of 11β-HSD1.
Foundational Workflow for Inhibitor Characterization
A systematic approach is essential for the conclusive characterization of a novel inhibitor. The following workflow provides a step-by-step process from initial screening to detailed mechanistic studies.
Caption: A logical workflow for the in vitro characterization of a potential 11β-HSD1 inhibitor.
Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays utilize purified recombinant enzyme to directly measure the inhibitory effect of the test compound. This is the most direct method for determining the IC50 value, a quantitative measure of potency.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a robust, high-throughput method for measuring the conversion of cortisone to cortisol.[4]
Principle: The assay is a competitive immunoassay. Recombinant 11β-HSD1, along with the necessary cofactor NADPH, converts cortisone to cortisol. The amount of cortisol produced is detected using a cortisol-d2 conjugate (acceptor) and an anti-cortisol antibody labeled with a cryptate (donor). When the donor and acceptor are in close proximity, a FRET signal is generated. The cortisol produced by the enzyme competes with the cortisol-d2 conjugate for binding to the antibody, leading to a decrease in the HTRF signal.
Protocol:
-
Compound Preparation: Prepare a stock solution of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate in 100% DMSO. Create a serial dilution series in DMSO, and then dilute further in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation: Add 2 µL of the diluted compound or control (e.g., a known 11β-HSD1 inhibitor like Carbenoxolone or PF-915275 as a positive control, and DMSO as a negative control) to the wells of a low-volume 384-well plate.[3]
-
Enzyme Reaction:
-
Prepare an enzyme/substrate mix containing recombinant human 11β-HSD1, cortisone, and the cofactor NADPH in an appropriate assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5, with 1 mM EDTA).[4]
-
Add 10 µL of the enzyme/substrate mix to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 25 minutes), ensuring the reaction is in the linear range.[4]
-
-
Detection:
-
Stop the enzymatic reaction by adding 10 µL of a solution containing a cortisol-d2 conjugate and an anti-cortisol antibody labeled with Lumi4-Tb cryptate.
-
Incubate at room temperature for at least 2 hours to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (665/620) and normalize the data to the controls.
-
Data Analysis: Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Scintillation Proximity Assay (SPA)
An alternative method that measures the conversion of radiolabeled cortisone to cortisol.
Protocol:
-
Assay Setup: The reaction is similar to the HTRF assay, but uses [3H]-cortisone as the substrate.
-
Detection: The reaction is stopped, and SPA beads coated with an anti-cortisol antibody are added. When [3H]-cortisol binds to the antibody on the bead, the emitted beta particles excite the scintillant in the bead, producing light. Unbound [3H]-cortisone is not in close enough proximity to generate a signal.
-
Data Analysis: The light signal is proportional to the amount of [3H]-cortisol produced. The IC50 is determined by measuring the reduction in signal in the presence of the inhibitor.
| Parameter | HTRF Assay | SPA |
| Principle | Competitive Immunoassay (FRET) | Radiometric Immunoassay |
| Throughput | High | Medium to High |
| Sensitivity | High | High |
| Reagents | Labeled antibodies, fluorescent tracers | Radiolabeled substrate, antibody-coated beads |
| Safety | Non-radioactive | Requires handling of radioactive materials |
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are crucial for confirming that the compound can penetrate cell membranes and inhibit 11β-HSD1 in a more physiologically relevant environment.[2]
C2C12 Myotube 11β-HSD1 Activity Assay
The murine skeletal muscle cell line C2C12 expresses 11β-HSD1 upon differentiation into myotubes.[2]
Protocol:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation, switch to DMEM with 2% horse serum for 4-6 days.
-
Inhibitor Treatment: Pre-incubate the differentiated C2C12 myotubes with varying concentrations of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate for 1 hour.
-
Enzyme Activity Measurement:
-
Add cortisone to the medium. An advantage of this cell-based assay is that exogenous NADPH is not required, as viable cells provide sufficient endogenous cofactor.[2]
-
Incubate for a set period (e.g., 4-24 hours).
-
Collect the supernatant and measure the cortisol concentration using an ELISA or HTRF assay as described above.
-
-
Data Analysis: Calculate the percent inhibition at each concentration and determine the cellular IC50 value.
Selectivity Profiling: Distinguishing Between 11β-HSD Isoforms
It is critical to assess the selectivity of the compound for 11β-HSD1 over its isoform, 11β-HSD2. 11β-HSD2 catalyzes the reverse reaction (cortisol to cortisone) and its inhibition can lead to serious side effects due to mineralocorticoid receptor activation.[5]
Workflow for Selectivity Assessment:
Caption: A simplified workflow for determining the selectivity of an inhibitor for 11β-HSD1 over 11β-HSD2.
Protocol: The same assay formats (e.g., HTRF or SPA) can be adapted to measure 11β-HSD2 activity. The key difference is the use of recombinant 11β-HSD2 and cortisol as the substrate.
Data Interpretation and Troubleshooting
-
High IC50 Value: If the compound shows weak potency, consider if solubility is an issue. Check for precipitation in the assay buffer.
-
Poor Cellular Activity: A potent compound in a biochemical assay that is weak in a cell-based assay may have poor membrane permeability or be subject to efflux by cellular transporters.
-
Lack of Selectivity: If the compound inhibits both 11β-HSD1 and 11β-HSD2, it may not be a suitable candidate for further development due to potential side effects.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate as a potential 11β-HSD1 inhibitor. By systematically assessing its potency, cellular activity, and selectivity, researchers can effectively determine its potential as a lead compound for the development of novel therapeutics for metabolic and other glucocorticoid-related diseases.
References
- Odermatt, A., & Nashev, L. G. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology.
- Nishimasu, C., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Journal of Biomolecular Screening.
- BenchChem. (2025). Application Notes and Protocols for AZD8329 In Vitro Enzyme Inhibition Assay. BenchChem.
- Atanasov, A. G., et al. (2004). A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. Molecular and Cellular Endocrinology.
- BenchChem. (2025). A Researcher's Guide to Controls for 11β-HSD1 Inhibition Assays. BenchChem.
- Alberts, P., et al. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology.
- MySkinRecipes. Benzyl 4-cyanobicyclo[2.2.
Sources
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays with Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Introduction: A Strategic Approach to Characterizing Novel Bioactive Compounds
The discovery and development of new therapeutic agents is a complex process that begins with the identification and characterization of novel chemical entities. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate represents such a compound, featuring a rigid, three-dimensional bicyclo[2.2.2]octane (BCO) scaffold. The BCO moiety is increasingly utilized in medicinal chemistry as a bioisostere for a para-substituted phenyl ring, offering potential improvements in physicochemical properties such as solubility while maintaining or enhancing pharmacological activity.[1] The presence of a cyano (-CN) group and a benzyl carbamate moiety suggests a range of potential biological interactions, possibly including roles as an enzyme inhibitor or a modulator of protein-protein interactions.[2][3]
Given the undefined biological target of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate, this document provides a comprehensive, tiered strategy for its initial characterization using a suite of cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's bioactivity, from initial cytotoxicity profiling to elucidating its effects on specific cellular pathways. The protocols herein are designed to be self-validating, with integrated controls and clear decision points for advancing the compound through the screening cascade.
Compound Handling and Safety Precautions
Chemical Structure:
-
IUPAC Name: Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate
-
CAS Number: 1252672-88-0[4]
-
Molecular Formula: C₁₇H₂₀N₂O₂
-
Molecular Weight: 284.36 g/mol
Safety and Handling of a Cyanated Bicyclic Compound:
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is an organic nitrile. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can be metabolized to release cyanide ions in vivo.[5] Therefore, stringent safety precautions are mandatory.
-
Engineering Controls: All work with the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required, including:
-
Gloves: Double-gloving with nitrile gloves is recommended.[6][7] Nitrile provides good resistance to a variety of chemicals, but gloves should be changed immediately upon contamination.[8]
-
Eye Protection: Chemical safety goggles and a face shield should be worn if there is a risk of splashing.[7]
-
Lab Coat: A flame-retardant lab coat should be worn.
-
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents to prevent any reaction that could liberate hydrogen cyanide gas.[6][9]
-
Waste Disposal: All contaminated materials, including pipette tips, gloves, and excess compound solutions, must be disposed of as hazardous waste according to institutional and local regulations.[9]
Tier 1: Foundational Assays - Determining Cytotoxicity and a Viable Concentration Range
The initial step in characterizing any new compound is to assess its general effect on cell viability and proliferation. This provides a crucial therapeutic window, defining the concentration range that is non-toxic and suitable for more specific functional assays. A multiplexed approach, measuring multiple viability indicators from the same well, can provide a more robust assessment.[10]
Workflow for Primary Cytotoxicity Screening
Caption: Tier 1 cytotoxicity screening workflow.
Protocol 1: Multiplexed Cell Viability Assay (Resazurin and ATP)
This protocol combines the measurement of metabolic activity (Resazurin reduction) and intracellular ATP levels to provide a comprehensive assessment of cell health.
Materials:
-
Selected cell lines (e.g., HEK293 for general cytotoxicity, a cancer cell line like HeLa for anti-proliferative potential)
-
Complete cell culture medium
-
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (stock solution in DMSO)
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well microplates
-
Multimode plate reader (fluorescence and luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into an opaque-walled 96-well plate.
-
Include wells with medium only for background controls.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of the compound in culture medium. A typical starting range is 200 µM down to 0.2 µM (final concentration in well will be 1X).
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine).
-
Carefully remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions.
-
Incubate for 48 to 72 hours.
-
-
Resazurin Assay: [11]
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
-
ATP Assay: [11]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of ATP luminescence reagent equal to the volume in the well (e.g., 120 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Data Analysis:
| Assay | Principle | Endpoint Measurement | Data Interpretation |
| Resazurin | Reduction of blue resazurin to pink, fluorescent resorufin by viable cells. | Fluorescence | Decrease indicates reduced metabolic activity. |
| ATP Luminescence | Luciferase-catalyzed reaction using ATP from viable cells produces light. | Luminescence | Decrease indicates a drop in the number of viable cells. |
Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to generate dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) value. A significant difference between the IC₅₀ values from the two assays might suggest a specific effect on mitochondrial respiration (Resazurin) versus overall cell viability (ATP).
Tier 2: Hypothesis-Driven Screening for Ion Channel Modulation
The rigid, cage-like structure of the BCO scaffold is a feature found in some known ion channel modulators. Therefore, a logical next step is to screen for activity against this target class.[12][13] High-throughput, cell-based assays using fluorescent indicators of ion flux provide an efficient means to screen for modulators of ion channels, such as those permeable to potassium or calcium.[14][15]
Protocol 2: High-Throughput Fluorescent Assay for Potassium Channel Modulators
This protocol utilizes a thallium (Tl⁺) flux assay as a surrogate for potassium (K⁺) flux. Thallium enters the cell through open K⁺ channels and binds to a cytosolic fluorescent indicator, causing an increase in fluorescence.
Materials:
-
HEK293 cell line stably expressing a potassium channel of interest (e.g., hERG for safety screening, or a specific Kv or Kir channel).
-
FluxOR™ Potassium Ion Channel Assay Kit (or similar thallium-based kit).
-
Assay buffer and stimulus buffer (provided with the kit).
-
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
-
Known channel blocker (e.g., E-4031 for hERG) and activator (if available) as controls.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling.
Procedure:
-
Cell Plating: Seed the expressing cells into the assay plates and incubate overnight.
-
Dye Loading:
-
Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60-90 minutes at 37°C.
-
-
Compound Addition:
-
During dye loading, prepare a plate with the test compound at various concentrations, along with positive and negative controls.
-
After incubation, transfer the compound plate to the plate reader's liquid handler.
-
-
Assay Execution (Kinetic Reading):
-
Place the cell plate in the plate reader.
-
Set the reader to measure fluorescence at appropriate wavelengths (e.g., ~490 nm Ex / ~525 nm Em).
-
Program the liquid handler to first add the compound solutions to the cell plate.
-
After a short pre-incubation (e.g., 5-10 minutes), program the addition of the stimulus buffer containing thallium.
-
Immediately begin kinetic fluorescence readings for 2-5 minutes.
-
Data Analysis:
The rate of fluorescence increase is proportional to the rate of Tl⁺ influx through the open channels.
-
Inhibitors: Will show a reduced rate of fluorescence increase compared to the vehicle control.
-
Activators: Will show an increased rate of fluorescence increase.
Quantify the response (e.g., using the slope of the kinetic curve or the area under the curve) and plot against compound concentration to determine IC₅₀ (for inhibitors) or EC₅₀ (for activators).
| Parameter | Vehicle Control (DMSO) | Known Blocker (10 µM) | Test Compound (10 µM) |
| Fluorescence Rate (RFU/s) | 150.5 ± 8.2 | 12.1 ± 2.5 | 75.3 ± 5.1 |
| % Inhibition | 0% | 91.9% | 49.9% |
Tier 3: Elucidating Mechanism - Intracellular Signaling Pathway Analysis
If the compound demonstrates a consistent effect in a particular cell line or on a specific target class, the next stage is to investigate its impact on downstream intracellular signaling pathways. Genetically encoded fluorescent biosensors are powerful tools for monitoring dynamic cellular events like changes in second messenger concentrations (e.g., Ca²⁺, cAMP) or kinase activity in real-time.
Hypothetical Signaling Pathway Investigation
Let's hypothesize that the compound inhibits a potassium channel, leading to membrane depolarization, which in turn opens voltage-gated calcium channels (VGCCs) and increases intracellular calcium.
Caption: Hypothetical pathway of K⁺ channel inhibition.
Protocol 3: Live-Cell Calcium Imaging with a Genetically Encoded Biosensor
This protocol uses a cell line expressing GCaMP, a fluorescent calcium indicator, to monitor changes in intracellular calcium levels following compound addition.
Materials:
-
Cell line stably expressing a GCaMP variant (e.g., GCaMP6).
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer.
-
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
-
Ionomycin (positive control for calcium influx).
-
EGTA (calcium chelator for negative control).
-
Glass-bottom imaging dishes or plates.
-
Fluorescence microscope with live-cell imaging capabilities (environmental chamber, automated liquid addition).
Procedure:
-
Cell Plating: Seed GCaMP-expressing cells onto glass-bottom dishes and allow them to adhere overnight.
-
Preparation for Imaging:
-
Gently wash the cells twice with pre-warmed HBSS.
-
Add fresh HBSS to the dish and place it on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
-
Live-Cell Imaging:
-
Locate a healthy field of view.
-
Begin time-lapse imaging, acquiring baseline fluorescence for 2-5 minutes (e.g., one frame every 10 seconds).
-
Using the automated perfusion system, add the test compound at the desired concentration.
-
Continue imaging for 15-30 minutes to capture any changes in intracellular calcium.
-
At the end of the experiment, add Ionomycin to obtain a maximal fluorescence response, followed by EGTA to confirm the signal is calcium-dependent.
-
Data Analysis:
For each cell in the field of view, quantify the mean fluorescence intensity over time. Normalize the fluorescence signal (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence. An increase in the ΔF/F₀ ratio after compound addition indicates a rise in intracellular calcium. The kinetics, amplitude, and duration of the calcium signal can provide insights into the compound's mechanism of action.
Conclusion
The systematic, tiered approach outlined in these application notes provides a robust framework for the initial characterization of novel compounds like Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. By starting with broad cytotoxicity assessments, progressing to hypothesis-driven screening against relevant target classes such as ion channels, and culminating in detailed mechanistic studies of intracellular signaling, researchers can efficiently profile a compound's biological activity. This strategy ensures that experimental choices are data-driven, maximizing the potential for discovering new and valuable pharmacological agents.
References
- Reaction Biology. (n.d.). Ion Channel Assays.
- Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays.
- Mehta, S., & Zhang, J. (2011). Live-cell imaging of cell signaling using genetically encoded fluorescent reporters. Journal of Cell Science, 124(10), 1599-1608.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Springer Protocols. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
- PubMed. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 143-155.
- National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual.
- Podor, B., et al. (2023). Fluorescent sensors for intracellular signaling in the brain: imaging neurons, glia, and vascular cells. Physiological Reviews, 103(4), 2337-2398.
- PharmaBlock. (n.d.). Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring.
- Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
- Sigma-Aldrich. (n.d.). Cell Signaling Multiplex Assays | MILLIPLEX® Assays.
- Modanloo, M., et al. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41.
- Weaver, C. D., et al. (2010). Cell-based potassium ion channel screening using the FluxOR assay. Journal of Biomolecular Screening, 15(4), 441-446.
- ION Biosciences. (n.d.). Ion Channel Assay Services.
- Kotha, S., Gaikwad, V., & Chaurasia, U. N. (2022). Natural products containing Bicyclo[2.2.2]octane.
- Google Patents. (2020). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
- Benchchem. (n.d.). An In-depth Technical Guide to Bicyclo[2.2.2]octane-1....
- Weis, R., et al. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences, 21(2-3), 295-301.
- ACS Publications. (2022). Molecular Spies in Action: Genetically Encoded Fluorescent Biosensors Light up Cellular Signals. Chemical Reviews, 122(14), 11897-11995.
- ACS Publications. (2016). Harnessing the Potential of Small Molecule Intracellular Fluorescent Sensors. Accounts of Chemical Research, 49(5), 897-906.
- MySkinRecipes. (n.d.). Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
- Sigma-Aldrich. (n.d.). Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate.
- National Institutes of Health. (2022). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PMC.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 5. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. static.mercateo.com [static.mercateo.com]
- 9. gorgas.gob.pa [gorgas.gob.pa]
- 10. biochemopharma.fr [biochemopharma.fr]
- 11. youtube.com [youtube.com]
- 12. fishersci.com [fishersci.com]
- 13. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. criver.com [criver.com]
- 15. カルバミン酸ベンジル 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Strategic Deprotection of the Benzyl Carbamate (Cbz) Group
Introduction: The Enduring Legacy of the Cbz Group
The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, revolutionized the field of peptide synthesis and remains a cornerstone of modern organic chemistry.[1][2] Its principal function is to render an amine's lone pair of electrons non-nucleophilic by delocalizing them into a carbamate system. This temporary deactivation allows chemists to perform transformations on other parts of a complex molecule without interference from the otherwise reactive amine.[3]
The Cbz group's success stems from its remarkable stability across a wide range of chemical conditions—including many acidic and basic treatments—and the availability of specific, high-yielding methods for its removal. This guide provides an in-depth analysis of the primary deprotection strategies, the causality behind procedural choices, and detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.
Core Deprotection Strategies: A Mechanistic Overview
The choice of a Cbz deprotection method is dictated by the substrate's overall functionality. The three primary strategies—hydrogenolysis, acid-mediated cleavage, and transfer hydrogenolysis—offer orthogonal pathways, enabling selective deprotection in complex molecular architectures.
Catalytic Hydrogenolysis: The Mildest Path
This is the most common and often preferred method for Cbz removal due to its exceptionally mild and clean reaction profile.[2][4]
-
Mechanism & Rationale: The reaction proceeds via the cleavage of the benzylic C-O bond.[2] The substrate is exposed to hydrogen gas (H₂) in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The catalyst surface facilitates the oxidative addition of hydrogen and the reductive cleavage of the C-O bond. This process releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, alongside toluene and carbon dioxide as the sole byproducts.[1][4]
-
Causality of Experimental Choices:
-
Catalyst: 10% Pd/C is the workhorse catalyst, offering a good balance of activity and cost. Pearlman's catalyst (Pd(OH)₂/C) can be more effective for stubborn substrates or to prevent side reactions in certain contexts.[5]
-
Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are standard as they effectively dissolve the substrate and do not poison the catalyst. Ethyl acetate (EtOAc) is also common.
-
Hydrogen Source: Hydrogen gas can be supplied from a balloon for small-scale reactions or a pressurized hydrogenation apparatus (e.g., a Parr shaker) for larger scales or more challenging deprotections.[2][4]
-
-
Advantages:
-
Very mild, often neutral pH conditions.
-
Clean byproducts that are easily removed.
-
High yields are typical.
-
-
Limitations & Considerations:
-
Safety: Requires careful handling of flammable H₂ gas and potentially pyrophoric Pd/C catalyst (especially after use).[6]
-
Chemoselectivity: Incompatible with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides, which would be reduced concurrently.[7][8]
-
Catalyst Poisoning: Sulfur-containing compounds or certain nitrogen heterocycles can poison the palladium catalyst, inhibiting the reaction.
-
Catalytic Transfer Hydrogenation: The Safer Alternative
This method offers the benefits of hydrogenolysis without the hazards associated with hydrogen gas.[2]
-
Mechanism & Rationale: The mechanism is analogous to catalytic hydrogenolysis, but the hydrogen is delivered from a donor molecule in situ rather than from a gaseous source.[1]
-
Causality of Experimental Choices:
-
Hydrogen Donors: A variety of donors can be used, with ammonium formate (HCOONH₄) being one of the most efficient and common.[4][9] Other options include formic acid (HCOOH), cyclohexene, and triethylsilane.[2][10]
-
Conditions: The reaction is typically run at room temperature or with gentle heating. The use of ammonium formate is particularly advantageous as the reaction is often fast and the byproducts are volatile.
-
-
Advantages:
-
Avoids the use of flammable and explosive H₂ gas, making it inherently safer and more scalable.[2]
-
Requires standard laboratory glassware without specialized pressure equipment.
-
-
Limitations & Considerations:
-
The same chemoselectivity limitations as standard hydrogenolysis apply.
-
The hydrogen donor or its byproducts may require additional purification steps to remove.
-
Acid-Mediated Cleavage: The Robust Option
This strategy is employed when the substrate contains functional groups that are sensitive to reduction, such as double or triple bonds.[2][4]
-
Mechanism & Rationale: The reaction proceeds through an Sₙ2-type mechanism.[1] A strong acid protonates the carbamate oxygen, making the benzylic carbon more electrophilic. A nucleophile, typically a bromide ion from hydrobromic acid (HBr), then attacks the benzylic carbon, cleaving the C-O bond to form a stable benzyl bromide. The resulting carbamic acid decarboxylates to the free amine.[1]
-
Causality of Experimental Choices:
-
Reagents: A solution of HBr in glacial acetic acid (e.g., 33% HBr/AcOH) is the most traditional and effective reagent.[2][11] Lewis acids, such as Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have emerged as a milder, metal-free alternative that tolerates a wide range of functional groups.[12][13][14]
-
Conditions: The reaction is typically performed at room temperature. The high concentration of acid makes the conditions harsh.
-
-
Advantages:
-
Orthogonal to hydrogenolysis, preserving reducible functional groups.
-
Does not require metal catalysts.
-
-
Limitations & Considerations:
-
Harsh Conditions: The strongly acidic environment can degrade acid-sensitive substrates or remove other acid-labile protecting groups (e.g., Boc, trityl).
-
Safety: HBr/AcOH is highly corrosive and requires careful handling in a fume hood.
-
Byproducts: The formation of benzyl bromide, a reactive alkylating agent, can potentially lead to side reactions.[8]
-
Data Presentation: Comparative Analysis of Deprotection Methods
| Feature | Catalytic Hydrogenolysis | Catalytic Transfer Hydrogenation | Acid-Mediated Cleavage |
| Primary Reagents | H₂ gas, Pd/C or Pd(OH)₂/C | Ammonium formate, Pd/C | HBr in Acetic Acid; AlCl₃/HFIP |
| Typical Conditions | Room temp, 1-4 atm H₂, MeOH/EtOH | Room temp to 60°C, MeOH/EtOH | Room temp, Glacial Acetic Acid |
| Key Advantage | Extremely mild, clean byproducts | Avoids hazardous H₂ gas | Compatible with reducible groups |
| Primary Limitation | Reduces alkenes, alkynes, nitro groups | Same as hydrogenolysis | Harsh, corrosive conditions |
| Safety Concerns | Flammable H₂ gas; pyrophoric catalyst | Benign | Highly corrosive acids |
| Byproducts | Toluene, CO₂ | Toluene, CO₂, donor byproducts | Benzyl bromide, CO₂ |
| Orthogonal To | Acid-labile (Boc) & base-labile (Fmoc) groups | Acid-labile & base-labile groups | Reductive methods, base-labile groups |
Visualization of Mechanisms and Workflows
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Caption: Mechanism of Cbz deprotection via acid-mediated cleavage.
Caption: General experimental workflow for Cbz deprotection.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Catalytic Hydrogenolysis using H₂ Balloon
-
Application: Standard, mild deprotection for substrates lacking reducible functional groups.
-
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5-10 mol% (handle carefully, can be pyrophoric)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply with balloon
-
Celite® for filtration
-
Round-bottom flask, stir bar, three-way stopcock
-
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in MeOH or EtOH (approx. 0.05-0.1 M concentration) in a round-bottom flask.[4]
-
Carefully add 10% Pd/C (5-10 mol%) to the solution. Note: Add the solvent to the flask before the catalyst to prevent a dry catalyst from contacting flammable solvent vapors.
-
Seal the flask and equip it with a three-way stopcock attached to a vacuum line and a hydrogen-filled balloon.
-
Evacuate the flask atmosphere and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.[4]
-
Stir the reaction mixture vigorously at room temperature under the positive pressure of the hydrogen balloon.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Once complete, carefully purge the flask with an inert gas (N₂ or Argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.[4]
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
-
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Application: A safer alternative to Protocol 1, ideal for scales where handling H₂ gas is undesirable.
-
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Ammonium Formate (HCOONH₄), 3-5 eq
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in MeOH or EtOH in a round-bottom flask.[4]
-
To this solution, add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (3-5 eq) to the mixture in one portion. The reaction may be exothermic.
-
Stir the reaction at room temperature or heat to 40-60°C to increase the rate.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure. An aqueous workup may be necessary to remove residual ammonium salts before final extraction and purification of the product.
-
Protocol 3: Acid-Mediated Cleavage using HBr in Acetic Acid
-
Application: For substrates containing reducible groups (e.g., alkenes, alkynes) that are incompatible with hydrogenolysis.
-
Materials:
-
Cbz-protected amine (1.0 eq)
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Glacial Acetic Acid (optional, for dissolution)
-
Diethyl ether (for precipitation)
-
Saturated sodium bicarbonate (NaHCO₃) solution for neutralization
-
-
Procedure:
-
Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid if it is not readily soluble in the HBr/AcOH solution.[2]
-
At room temperature, add the 33% HBr in acetic acid solution (typically 5-10 equivalents of HBr relative to the substrate).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).[2]
-
Upon completion, the product can often be precipitated by the slow addition of cold diethyl ether. The resulting salt is collected by filtration.
-
Alternatively, the reaction mixture can be carefully concentrated under reduced pressure (co-evaporating with toluene can help remove residual acetic acid).
-
The residue is then dissolved/suspended in water and neutralized by the slow addition of a saturated NaHCO₃ solution or other base until the pH is >8.
-
Extract the free amine with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
-
Conclusion
The deprotection of the benzyl carbamate group is a fundamental transformation in organic synthesis. The choice between catalytic hydrogenolysis, transfer hydrogenation, and acidic cleavage is a critical decision based on substrate compatibility, safety considerations, and available equipment. Hydrogenolysis remains the gold standard for its mildness, while transfer hydrogenation provides a safer, more accessible alternative.[2] Acidic cleavage is an indispensable tool for complex molecules bearing reducible functionalities.[2][4] By understanding the mechanistic underpinnings and practical considerations of each protocol, researchers can strategically unmask protected amines to advance their synthetic campaigns.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Online] Available at: [Link]
-
American Chemical Society. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. [Online] Available at: [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Online] Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. [Online] 2026-01-05. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Online] Available at: [Link]
-
Organic Chemistry Portal. Protecting Groups. [Online] Available at: [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Online] Available at: [Link]
-
Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Online] 2025-06-30. Available at: [Link]
-
American Chemical Society Publications. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. [Online] Available at: [Link]
-
Scientific Update. To Deprotect and Serve. [Online] 2023-02-22. Available at: [Link]
-
ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. [Online] 2025-08-10. Available at: [Link]
-
Indian Academy of Sciences. Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. [Online] Available at: [Link]
-
ResearchGate. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Online] 2025-08-07. Available at: [Link]
-
American Chemical Society. Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. [Online] Available at: [Link]
-
Synfacts. AlCl3- and HFIP-Mediated Selective Deprotection of the N-Cbz Group. [Online] Available at: [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Online] 2025-08-12. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Online] Available at: [Link]
-
RSC Publishing. Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. [Online] 2019-03-27. Available at: [Link]
-
PMC. Unleashing the Power of Bond Cleavage Chemistry in Living Systems. [Online] Available at: [Link]
-
ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Online] 2020-02-05. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Online] 2018-06-07. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Online] 2019-10-02. Available at: [Link]
-
Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Online] 2015-04-15. Available at: [Link]
-
ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Online] 2024-04-04. Available at: [Link]
-
IISER Pune. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Online] 2019-03-15. Available at: [Link]
-
ACS Publications. Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T. [Online] Available at: [Link]
-
American Chemical Society. Org. Lett. 2022, 24, 3736. [Online] 2022-05-13. Available at: [Link]
-
Wikipedia. Benzyl carbamate. [Online] Available at: [Link]
-
ResearchGate. Why does my CBz-deprotection not work? [Online] 2022-11-24. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Online] Available at: [Link]
-
ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Online] 2025-08-10. Available at: [Link]
-
ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Online] 2015-02-21. Available at: [Link]
- Google Patents. US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tdcommons.org [tdcommons.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Enzymatic Screening of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The bicyclo[2.2.2]octane (BCO) scaffold is a key structural motif in modern medicinal chemistry, prized for its utility as a three-dimensional bioisostere for planar phenyl rings.[1][2] This rigid, non-planar structure can confer improved physicochemical properties such as enhanced solubility and metabolic stability, while maintaining or improving pharmacological efficacy.[1] Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate and its derivatives are representative of this class of compounds, finding application as intermediates in the synthesis of protease inhibitors and other bioactive molecules.[3] Understanding the enzymatic stability of the carbamate linkage in these molecules is critical for drug development, as this bond can be susceptible to hydrolysis by various endogenous enzymes.[4][5] This application note provides a comprehensive guide and detailed protocols for the enzymatic screening of these carbamate derivatives, enabling researchers to identify active hydrolases, characterize their activity, and predict metabolic fate.
Introduction: The "Why" of Enzymatic Screening for BCO Carbamates
The carbamate functional group, while integral to the design of many therapeutic agents, can be a metabolic liability.[5] Its hydrolysis, often catalyzed by carboxylesterases, proteases, or other hydrolases, can lead to inactivation of the drug molecule.[4][6] For bicyclo[2.2.2]octane-containing compounds, the unique steric and electronic environment around the carbamate bond necessitates empirical testing to determine its stability.
This guide outlines a systematic approach to:
-
Primary Screening: Efficiently identify which classes of enzymes are capable of hydrolyzing the carbamate bond of the target molecule.
-
Hit Confirmation: Validate the initial findings with robust controls to eliminate false positives.
-
Kinetic Characterization: Quantify the enzymatic activity to rank enzyme efficiency and build predictive models for in vivo metabolism.
The protocols described herein are designed to be adaptable, providing a solid foundation for high-throughput screening (HTS) campaigns and detailed mechanistic studies.
The Enzymatic Reaction & Screening Workflow
The core of this screening protocol is the detection of the hydrolysis of the carbamate bond in Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. This reaction yields 4-cyanobicyclo[2.2.2]octan-1-amine, benzyl alcohol, and carbon dioxide.
Figure 1: Enzymatic hydrolysis of the target substrate.
The overall screening process follows a logical progression from a broad initial screen to a detailed characterization of the most active enzymes.
Figure 2: High-level workflow for enzymatic screening.
Materials, Reagents, and Instrumentation
Reagents
-
Substrate: Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (e.g., Sigma-Aldrich, Fluorochem).[7]
-
Solvent: Dimethyl sulfoxide (DMSO), HPLC grade.
-
Buffers:
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
Tris-HCl Buffer (50 mM, pH 8.5)
-
-
Enzyme Panel (suggested):
-
HPLC Solvents: Acetonitrile (ACN) and Water (HPLC grade), Formic Acid.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical HPLC Column (e.g., C18, 5 µm, 4.6 x 150 mm).
-
Incubator or water bath capable of maintaining 37°C.
-
96-well microplates (UV-transparent for potential future HTS).
-
Multichannel pipette.
-
Vortex mixer.
Detailed Experimental Protocols
Protocol 1: Primary Enzyme Screening
This protocol uses HPLC to quantify the depletion of the substrate, providing a direct and robust measure of enzymatic activity.
1. Preparation of Stock Solutions:
- Substrate Stock (10 mM): Dissolve an appropriate amount of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate in DMSO.
- Enzyme Stocks (1 mg/mL): Prepare individual stocks of each enzyme in the appropriate buffer (e.g., Phosphate buffer, pH 7.4). Store on ice.
2. Reaction Setup (per enzyme):
- In a microcentrifuge tube, add 188 µL of buffer (e.g., 50 mM Potassium Phosphate, pH 7.4).
- Add 10 µL of the respective enzyme stock solution (1 mg/mL) to achieve a final concentration of 50 µg/mL.
- Pre-incubate the enzyme-buffer mixture at 37°C for 5 minutes.
- To initiate the reaction, add 2 µL of the 10 mM substrate stock solution. This yields a final substrate concentration of 100 µM in a total volume of 200 µL. The final DMSO concentration will be 1%, which is generally well-tolerated by most enzymes.
3. Controls (Crucial for Data Integrity):
- Negative Control (No Enzyme): Replace the 10 µL of enzyme stock with 10 µL of buffer. This control accounts for any non-enzymatic substrate degradation.
- Heat-Inactivated Control: Before adding to the reaction, heat a separate aliquot of the enzyme stock at 95°C for 10 minutes. This control ensures that any observed activity is due to the correctly folded enzyme and not other components in the enzyme preparation.
4. Incubation and Sampling:
- Incubate all tubes at 37°C.
- At specific time points (e.g., t = 0, 1, 2, and 4 hours), withdraw a 50 µL aliquot from each reaction tube.
- Immediately quench the reaction by adding the 50 µL aliquot to 100 µL of cold acetonitrile. This will precipitate the enzyme and stop the reaction.
- Vortex and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
5. HPLC Analysis:
- Transfer the supernatant to an HPLC vial.
- Inject 10-20 µL onto the C18 column.
- Example HPLC Method:
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: Monitor at 254 nm (or a wavelength appropriate for the benzyl group).
- Identify the peak corresponding to the substrate by running a standard. The retention time should be consistent.
- Integrate the peak area of the substrate at each time point.
Protocol 2: Hit Confirmation
Any enzyme showing >20% substrate conversion in the primary screen should be re-tested to confirm activity.
1. Repeat the Primary Screening Protocol: Perform the assay for the "hit" enzymes in triplicate to ensure the results are reproducible. 2. Verify Activity: The activity must be significantly above both the "No Enzyme" and "Heat-Inactivated" controls.
Protocol 3: Enzyme Kinetic Characterization
For confirmed hits, determining the Michaelis-Menten kinetic parameters (Km and Vmax) is essential for quantifying efficiency.
1. Determine Initial Velocity Conditions:
- Using the conditions from the primary screen, take samples at shorter, more frequent intervals (e.g., every 5-10 minutes for 1 hour).
- Plot substrate remaining vs. time. The initial linear portion of this curve (typically <20% substrate consumption) represents the initial velocity (v₀). Determine a single time point within this linear range for subsequent experiments.
2. Setup Reactions with Varying Substrate Concentrations:
- Prepare serial dilutions of the substrate stock solution in DMSO.
- Set up a series of reactions as described in Protocol 1, but vary the final substrate concentration over a range that brackets the expected Km (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x the estimated Km). A good starting range is from 5 µM to 500 µM.
- Keep the enzyme concentration constant.
3. Data Acquisition and Analysis:
- Run each reaction and quench at the pre-determined time point that falls within the initial velocity phase.
- Analyze by HPLC and quantify the amount of substrate consumed (or product formed).
- Calculate the initial velocity (v₀) for each substrate concentration.
- Plot v₀ versus substrate concentration [S].
- Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
Data Presentation and Interpretation
Results from the screening and characterization assays should be tabulated for clarity.
Table 1: Example Data from Primary Screening (Time point = 4 hours)
| Enzyme | % Substrate Conversion | Hit? ( >20%) |
|---|---|---|
| Pig Liver Esterase | 85% | Yes |
| Acetylcholinesterase | 42% | Yes |
| A. niger Lipase | 5% | No |
| Trypsin | 15% | No |
| Control (No Enzyme) | <1% | N/A |
| Control (Inactive PLE)| 2% | N/A |
Table 2: Example Kinetic Parameters for Confirmed Hits
| Enzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Pig Liver Esterase | 75 | 1.2 | 1.76 | 2.35 x 10⁴ |
| Acetylcholinesterase | 150 | 0.5 | 0.73 | 4.87 x 10³ |
Interpretation:
-
A lower Km value indicates a higher affinity of the enzyme for the substrate.
-
A higher kcat (turnover number) indicates a faster conversion of substrate to product once bound.
-
The kcat/Km ratio represents the catalytic efficiency of the enzyme and is the most useful parameter for comparing the overall effectiveness of different enzymes on the same substrate. In this example, Pig Liver Esterase is the more efficient enzyme.
Conclusion and Future Directions
This application note provides a robust framework for the enzymatic screening of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate derivatives. The HPLC-based method offers a direct and reliable primary screen, while the subsequent kinetic characterization allows for a quantitative ranking of enzymatic activity. The insights gained from these protocols are invaluable for medicinal chemists seeking to understand the metabolic stability of novel BCO-containing drug candidates and for biochemists exploring new biocatalytic transformations. For higher throughput, the primary assay could be adapted to a plate-based format using LC-MS for faster analysis.[12][13]
References
-
Discovery of carbamate degrading enzymes by functional metagenomics. PMC - NIH. [Link]
-
Studies on the enzymatic hydrolysis of amino acid carbamates. PubMed. [Link]
-
Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis. PubMed. [Link]
- US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS.gov. [Link]
-
Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis | Request PDF. ResearchGate. [Link]
-
Analysis for carbamate insecticides and metabolites. PubMed. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]
-
Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. ResearchGate. [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC - PubMed Central. [Link]
-
Fungal bicyclo[2.2.2]diazaoctane alkaloid biosynthesis and functional. ResearchGate. [Link]
-
Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. PubMed. [Link]
- 1-Aminobicyclo[2.2.
-
Evolution of natural product biosynthesis in the bicyclo[2.2.2]diazaoctane containing fungal indole alkaloids. PubMed Central. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]
-
Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. PubMed Central. [Link]
-
Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. [Link]
-
Resolution of the diols of bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane and bicyclo[3.2.1]octane by enzymic hydrolysis, and their absolute configurations. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Determination of residues of banol and other carbamate pesticides after hydrolysis and chloroacetylation. Journal of Agricultural and Food Chemistry (ACS Publications). [Link]
-
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. MySkinRecipes. [Link]
-
High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. ResearchGate. [Link]
-
High-throughput screening technologies for enzyme engineering. PubMed. [Link]
- US20240238425A1 - HSD17B13 Inhibitors and/or Degraders.
-
A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PMC - NIH. [Link]
-
Purification and biochemical characterization of the carbamate hydrolase from Pseudomonas sp. 50432. PubMed. [Link]
-
High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. PubMed. [Link]
-
Synthesis of Bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) as Glycosidase Inhibitors. Figshare. [Link]
- A practical chemo-enzymatic synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione.[No Valid URL Found]
-
Rates of hydrolysis in bicyclic and monocyclic compounds. Chemistry Stack Exchange. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [myskinrecipes.com]
- 4. Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Studies on the enzymatic hydrolysis of amino acid carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolution of the diols of bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane and bicyclo[3.2.1]octane by enzymic hydrolysis, and their absolute configurations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and biochemical characterization of the carbamate hydrolase from Pseudomonas sp. 50432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography | U.S. Geological Survey [usgs.gov]
- 13. Analysis for carbamate insecticides and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Strategic Integration of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate in the Synthesis of Potent Cysteine Protease Inhibitors
Abstract
This technical guide delineates the application of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate as a pivotal building block in the rational design and synthesis of targeted cysteine protease inhibitors. We explore the compound's strategic importance, rooted in the unique biochemical properties of the 4-cyanobicyclo[2.2.2]octan-1-yl moiety, which serves as a rigid, non-planar scaffold and a nitrile "warhead" for covalent, reversible inhibition. This note provides a comprehensive overview of the mechanistic principles, detailed synthetic protocols for inhibitor elaboration, and a summary of the inhibitory potency of structurally related compounds against key therapeutic targets like Cathepsin K.
Introduction: The Bicyclo[2.2.2]octane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for drug candidates with improved physicochemical and pharmacokinetic profiles is perpetual. The bicyclo[2.2.2]octane framework has emerged as a valuable bioisostere for commonly used phenyl rings.[1] Its rigid, three-dimensional structure offers a departure from planar aromatic systems, which can lead to enhanced solubility, improved metabolic stability, and novel intellectual property. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a key intermediate that masterfully combines this rigid scaffold with a chemically versatile amine, protected by a benzyl carbamate group, and a nitrile functionality.[2] This nitrile group is particularly significant in the context of cysteine protease inhibition.
Cysteine proteases, such as the cathepsins (K, L, S, B), play crucial roles in both normal physiological processes and the progression of various diseases, including osteoporosis, arthritis, and certain cancers.[3][4] The catalytic mechanism of these enzymes relies on a nucleophilic cysteine residue in the active site. The electrophilic carbon of a nitrile group can be attacked by the active site cysteine thiolate, forming a reversible covalent thioimidate adduct. This mechanism underpins the inhibitory action of numerous successful protease inhibitors. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate, therefore, represents a pre-validated fragment for targeting this important class of enzymes.
Mechanism of Action: The Nitrile Warhead and Scaffold Advantage
The inhibitory potential of compounds derived from Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate stems from the synergistic interplay of its core components.
-
The Nitrile "Warhead": The cyano group is an electrophilic moiety that serves as a key pharmacophore, or "warhead." In the active site of a cysteine protease, the catalytic cysteine residue is deprotonated to its highly nucleophilic thiolate form. This thiolate anion attacks the partially positive carbon atom of the nitrile, forming a transient, covalent thioimidate adduct. This adduct effectively blocks the active site, preventing substrate binding and proteolytic activity. A key advantage of nitrile-based inhibitors is the reversibility of this covalent bond, which can mitigate the risk of off-target effects and toxicity associated with irreversible inhibitors.[5]
-
The Bicyclo[2.2.2]octane Scaffold: This rigid scaffold precisely orients the nitrile warhead for optimal interaction with the active site. Unlike flexible aliphatic chains, its conformational rigidity minimizes the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, its three-dimensional nature allows for the exploration of binding pockets in ways that flat aromatic rings cannot, offering opportunities for enhanced selectivity.
The general mechanism of inhibition is depicted below:
Figure 2: Synthetic Workflow for a Protease Inhibitor.
PART A: Deprotection of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (1)
Objective: To remove the benzyl carbamate (Cbz) protecting group to yield the free amine, 4-aminobicyclo[2.2.2]octane-1-carbonitrile (2).
Materials:
-
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (1) (1.0 eq)
-
Palladium on carbon (10% Pd, 0.1 eq)
-
Methanol (or Ethanol/Ethyl Acetate)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (1) in methanol in a round-bottom flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine (2). This intermediate is often used in the next step without further purification.
PART B: Amide Coupling to form the Target Inhibitor (3)
Objective: To couple the amine (2) with a representative dipeptide fragment (e.g., Boc-Leu-Gly-OH) to form the final peptidomimetic inhibitor.
Materials:
-
4-aminobicyclo[2.2.2]octane-1-carbonitrile (2) (1.0 eq)
-
Boc-Leu-Gly-OH (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-Leu-Gly-OH in anhydrous DMF in a clean, dry round-bottom flask under a nitrogen atmosphere.
-
Add HATU to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the crude amine (2) in a minimal amount of anhydrous DMF.
-
Add the solution of amine (2) to the activated acid mixture, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the target inhibitor (3).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Performance Data: Inhibitory Activity of Related Compounds
While specific inhibitory data for compounds directly synthesized from Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is proprietary or dispersed in patent literature, the potency of structurally related nitrile-containing inhibitors against key cysteine proteases is well-documented. The following table summarizes the inhibitory concentrations (IC₅₀) for representative Cathepsin K inhibitors that feature a nitrile warhead.
| Compound Class | Target Protease | IC₅₀ (nM) | Selectivity Profile | Reference |
| Amidoacetonitrile | Cathepsin K | 3 | >1000-fold vs. Cat B, L, S | [6] |
| 2-Cyano-pyrimidine | Cathepsin K | 4 | >100-fold vs. Cat B, L; ~6-fold vs. Cat S | [6] |
| Triazine Derivative | Cathepsin K | 1 | >150-fold vs. Cat B, L, S | [6] |
| Benzyl Carbamate Derivative | SARS-CoV-2 Mpro | 128 - 415 | Selective for Mpro over PLpro |
Note: IC₅₀ values can be converted to Ki values for a more direct measure of binding affinity, often requiring knowledge of the substrate concentration and Michaelis constant (Km).
Conclusion and Future Perspectives
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a high-value, strategically designed building block for the synthesis of cysteine protease inhibitors. Its rigid, three-dimensional scaffold offers significant advantages over traditional planar structures in drug design, while the integral nitrile functionality provides a reliable mechanism for potent and reversible enzyme inhibition. The synthetic protocols outlined herein demonstrate its facile incorporation into peptidomimetic structures, paving the way for the rapid generation of novel inhibitor libraries. Future work will focus on exploring diverse linkers and recognition elements attached to the 4-aminobicyclo[2.2.2]octane-1-carbonitrile core to optimize potency and selectivity against a broader range of therapeutic targets.
References
-
MySkinRecipes. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. Available at: [Link]
-
Serafim, M. S. M., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Gonzalez, F. V., et al. (2019). Design and Synthesis of Cysteine Proteases Inhibitors. Proceedings, 22(1), 86. Available at: [Link]
-
Serafim, M. S. M., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. eScholarship, University of California. Available at: [Link]
-
Grote, A., et al. (2007). Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation. Bioorganic & Medicinal Chemistry, 15(24), 7598–7605. Available at: [Link]
-
Mangiavacchi, F., et al. (2021). Ki and IC50 values of the tested compounds. ResearchGate. Available at: [Link]
-
Serafim, M. S. M., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Matthew, S., et al. (2008). Serine protease inhibitory activities (IC50, M) of compounds 1 and 2. ResearchGate. Available at: [Link]
-
Molla, A., et al. (2000). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Antimicrobial Agents and Chemotherapy, 44(9), 2573–2575. Available at: [Link]
-
Zhou, Y., & Yu, J. (2022). The Structure-property Relationships of Clinically Approved Protease Inhibitors. Current Medicinal Chemistry, 29. Available at: [Link]
-
Pan, Z., et al. (2013). Advances in the discovery of cathepsin K inhibitors on bone resorption. RSC Advances, 3(42), 19251-19269. Available at: [Link]
-
Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445. Available at: [Link]
-
Giorgi, R., & Sinishtaj, S. (2020). Natural Products as Cathepsin Inhibitors. IntechOpen. Available at: [Link]
-
Stoch, S. A., & Zajac, J. (2017). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. Endocrine Practice, 23(11), 1324–1332. Available at: [Link]
- U.S. Patent No. US20240254118A1. (2024). Prmt5 inhibitors and uses thereof. Google Patents.
- Chinese Patent No. CN114245796A. (2022). Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease. Google Patents.
- Patent No. WO2025129168A1. (2025). Triazolone inhibitors of nicotinamide n-methyltransferase and their therapeutic uses. Google Patents.
Sources
- 1. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [myskinrecipes.com]
- 2. Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Experimental Use of Rigid Scaffolds in Drug Design
Introduction: The Rationale for Rigidity in Drug Discovery
In the landscape of modern drug discovery, the exploration of chemical space is a paramount challenge. Historically, drug design has often favored molecules with high conformational flexibility. However, this flexibility comes at a significant entropic cost upon binding to a biological target. A flexible ligand must "freeze" into a specific conformation to fit into a binding site, a process that is thermodynamically unfavorable. Rigid scaffolds circumvent this issue by pre-organizing functional groups in a well-defined three-dimensional arrangement, thereby minimizing the entropic penalty of binding.
The use of rigid scaffolds, particularly those rich in sp³-hybridized centers, offers a powerful strategy to access novel, biologically relevant areas of chemical space.[1] Unlike flat, aromatic systems, these three-dimensional structures provide precise vectors for functionalization, enabling the creation of molecules with superior target specificity and improved physicochemical properties.[2] This guide provides a comprehensive overview of the principles, experimental workflows, and detailed protocols for leveraging rigid scaffolds in a drug discovery campaign, from initial computational design to synthesis and biophysical validation.
Part 1: Scaffold Design and In Silico Evaluation
The journey begins not in the wet lab, but with computational modeling. The goal is to design or select scaffolds that present functional groups in a desired orientation while maintaining favorable drug-like properties. This in silico phase is critical for maximizing the efficiency and success rate of the subsequent synthetic and screening efforts.
Causality in Computational Design
The choice of a computational workflow is dictated by the available information about the target.
-
Structure-Based Design: When a high-resolution 3D structure of the target protein is available, design efforts can focus on creating scaffolds that complement the geometry and chemical nature of the binding site. This approach allows for the rational design of interactions with key residues.
-
Ligand-Based Design (Scaffold Hopping): In the absence of a target structure but with known active ligands, the objective is to design novel scaffolds that mimic the pharmacophore of the known actives.[3] This "scaffold hopping" can lead to new intellectual property and improved properties by replacing a known core structure with a bioisosteric, yet structurally distinct, rigid alternative.[4]
Experimental Workflow: Computational Design and Virtual Screening
The following diagram outlines a typical computational workflow for designing and pre-screening a rigid scaffold library.
Caption: Computational workflow for rigid scaffold design and virtual screening.
Part 2: Synthesis of Rigid Scaffold Libraries
Translating virtual designs into tangible molecules requires robust and flexible synthetic strategies. Diversity-Oriented Synthesis (DOS) is a particularly powerful approach, enabling the creation of structurally diverse and complex molecules from a common set of starting materials.[5][6] The emphasis is on generating skeletal diversity, which is crucial for exploring new regions of biologically relevant chemical space.[7]
Causality in Synthetic Strategy: Why Diversity-Oriented Synthesis?
Traditional medicinal chemistry often involves the late-stage modification of a single, well-established scaffold. While effective for lead optimization, this approach poorly explores novel chemical space. DOS, in contrast, uses branching pathways from simple building blocks to generate a multitude of distinct scaffolds.[5] This is especially effective for creating sp³-rich libraries, which are often more challenging to synthesize but offer significant advantages in terms of three-dimensionality.[1][8]
Protocol 1: General Protocol for Diversity-Oriented Synthesis of a Spirocyclic Scaffold Library
This protocol is a conceptualized example based on modern synthetic methodologies for generating sp³-rich fragments.[8][9]
Objective: To synthesize a library of spirocyclic scaffolds with multiple exit vectors for further functionalization.
Materials:
-
Amino acid-derived building blocks
-
Various dienophiles for cycloaddition reactions
-
Reagents for ring-closing metathesis (e.g., Grubbs catalyst)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Step-by-Step Methodology:
-
Building Block Synthesis:
-
Start with commercially available amino acids to introduce stereochemical diversity.
-
Perform multi-step synthesis to create a key intermediate, such as a bis-alkene amino ester. This intermediate is designed to undergo various cyclization reactions. The inclusion of multiple alkene functionalities is a strategic choice to enable different ring-forming reactions.
-
-
Complexity-Generating Reactions (Branching Point):
-
Route A (Carbocycle Formation): Subject the bis-alkene intermediate to ring-closing metathesis to form a 5- or 6-membered carbocycle. The choice of catalyst and reaction conditions will dictate ring size and efficiency.
-
Route B (Heterocycle Formation): Employ intramolecular cycloaddition reactions (e.g., Diels-Alder, [3+2] cycloadditions) to form various heterocyclic cores. This step is critical for generating scaffold diversity.
-
-
Spirocyclization:
-
The product from the previous step, now containing a cyclic core, is elaborated to introduce a second reactive moiety.
-
A second intramolecular cyclization is performed to generate the final spirocyclic scaffold. This ensures a rigid, three-dimensional structure.
-
-
Functionalization/Elaboration:
-
The scaffolds are designed with "exit vectors"—protected functional groups (e.g., esters, protected amines) that can be easily modified.[9]
-
Perform a set of standard reactions (e.g., amide coupling, Suzuki coupling) on a subset of the scaffolds to demonstrate synthetic tractability and to generate a small, diverse library for initial screening.
-
-
Purification and Characterization:
-
Each library member must be purified to >95% purity, typically by reverse-phase HPLC.
-
Confirm the structure of each compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This validation is non-negotiable for ensuring the integrity of screening data.
-
Part 3: Biophysical Screening and Hit Validation
With a synthesized library in hand, the next step is to identify which, if any, of the scaffolds bind to the target of interest. Because rigid scaffolds are often used in fragment-based drug discovery (FBDD), the interactions are expected to be of low to medium affinity (micromolar to millimolar range). This necessitates the use of highly sensitive biophysical techniques.[10]
Causality in Screening Technique Selection
No single technique is perfect; the choice depends on the nature of the target protein, throughput requirements, and the type of information desired. A multi-technique approach is often used for robust hit validation.[11]
| Technique | Principle | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as molecules bind and dissociate in real-time.[12] | Real-time kinetics (k_on, k_off), low protein consumption, high throughput.[2][13] | Requires protein immobilization which can affect activity; mass-based, so sensitive to aggregation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[14] | "Gold standard" for thermodynamics (ΔH, ΔS), provides stoichiometry (n), solution-based.[15][16] | High protein consumption, lower throughput, may not detect very weak binders. |
| NMR Spectroscopy | Monitors chemical shift perturbations in the protein's spectrum upon ligand binding.[17] | Provides structural information on the binding site, highly sensitive to weak interactions.[18][19] | Requires large amounts of isotopically labeled protein, low throughput, complex data analysis. |
Experimental Workflow: Biophysical Screening Cascade
A tiered approach ensures that resources are focused on the most promising hits.
Caption: A typical biophysical screening cascade for a scaffold library.
Protocol 2: Primary Screening of a Rigid Scaffold Library using Surface Plasmon Resonance (SPR)
Objective: To rapidly identify scaffolds from the synthesized library that bind to a target protein.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chips (e.g., CM5, CAP)
-
Target protein (>95% purity)
-
Scaffold library dissolved in 100% DMSO
-
Immobilization buffers and reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+ with 1-5% DMSO)
Step-by-Step Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip surface via amine coupling or capture-based methods (e.g., His-tag). The goal is to achieve a stable surface with sufficient response units (RU) to detect small fragment binding.
-
Self-Validation: A reference flow cell should be prepared in parallel (e.g., activated and deactivated with no protein) to subtract non-specific binding to the chip surface.[2]
-
-
Assay Development & Quality Control:
-
Confirm the activity of the immobilized protein by injecting a known binder (positive control).
-
Perform a DMSO tolerance test to determine the highest concentration of DMSO in the running buffer that does not denature the protein or cause baseline artifacts. This is crucial as fragments are stored in DMSO.
-
-
Library Screening:
-
Prepare assay plates by diluting the scaffold library from DMSO stocks into running buffer. A typical screening concentration is 100-200 µM.
-
Inject the compounds over the target and reference flow cells. A short contact time (e.g., 30-60 seconds) is sufficient for fragments, which typically have fast kinetics.[13]
-
Monitor the sensorgram in real-time. A binding event is observed as an increase in RU during injection, followed by a decrease during dissociation.
-
-
Data Analysis and Hit Triage:
-
For each injection, subtract the signal from the reference flow cell from the target flow cell signal to get the specific binding response.
-
Hits are identified as compounds that produce a response significantly above the baseline noise.
-
Causality: Simply using a response threshold is insufficient. Calculate the Ligand Efficiency (LE) for each hit (Binding Energy / Number of Heavy Atoms).[10] This metric normalizes for size and prioritizes smaller fragments that bind more efficiently, as they are better starting points for optimization.
-
-
Hit Confirmation:
-
Re-test all initial hits from fresh compound stocks.
-
Perform a dose-response analysis by injecting the confirmed hits at multiple concentrations to estimate the binding affinity (KD). This step validates the binding and eliminates false positives arising from aggregation or other artifacts.
-
Part 4: Case Study - Development of Macrocyclic Kinase Inhibitors
Rigid scaffolds have proven particularly promising for designing macrocyclic kinase inhibitors (MKIs).[20] Macrocyclization can improve selectivity and help overcome drug resistance. Molecular dynamics simulations show that the core scaffolds of MKIs often retain the same rigid conformation as their acyclic counterparts when bound to the kinase, highlighting the importance of scaffold rigidity.[20]
A study on MKIs revealed that their scaffolds are typically composed of 3 aromatic rings connected directly, resulting in low flexibility.[20] This rigidity is key to their binding mode. A database of 641 MKIs was analyzed, providing a wealth of information for designing new rigid scaffolds for this important target class.[20]
| Property | Average Value for MKIs[20] | Average Value for Scaffolds[20] |
| Molecular Weight ( g/mol ) | 457.4 | - |
| H-Bond Donors | 2.3 | - |
| H-Bond Acceptors | 6.3 | - |
| LogP | 1.9 | - |
| Number of Aromatic Rings | 3.0 | 3.0 |
| Molecular Flexibility | 7.7 | 3.2 |
This data underscores the design principle: start with a rigid core (low flexibility) and add functional groups to achieve the desired potency and properties. The significant drop in flexibility from the final MKI to its core scaffold demonstrates the contribution of the rigid core to the overall architecture.
Conclusion and Future Directions
The experimental use of rigid scaffolds is a validated and powerful strategy in modern drug design. By reducing the entropic cost of binding and providing a defined three-dimensional structure, these scaffolds serve as excellent starting points for developing potent and selective therapeutics. The workflow, which tightly integrates computational design, diversity-oriented synthesis, and sensitive biophysical screening, provides a robust framework for success. Future efforts will likely focus on developing new synthetic methods to access even more diverse and complex sp³-rich scaffolds and integrating machine learning models to better predict the biological relevance of novel scaffold designs.[21][22]
References
-
Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. Available at: [Link]
-
Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. Available at: [Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. Available at: [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. Available at: [Link]
-
Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. Angewandte Chemie International Edition. Available at: [Link]
-
Diversity-Oriented Synthesis of Multiscaffold Alkaloid Libraries. Sloan Kettering Institute. Available at: [Link]
-
Isothermal Titration Calorimetry (ITC). Sygnature Discovery. Available at: [Link]
-
Fragment Screening by Surface Plasmon Resonance. PMC - NIH. Available at: [Link]
-
Isothermal titration calorimetry in drug discovery. Methods in Molecular Biology. Available at: [Link]
-
ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]
-
Methods for Fragments Screening Using Surface Plasmon Resonance. DOKUMEN.PUB. Available at: [Link]
-
Surface plasmon resonance. Protocol Exchange. Available at: [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. Available at: [Link]
-
Biophysical methods are currently involved in drug design... Current Opinion in Pharmacology. Available at: [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]
-
Generation of new synthetic scaffolds using framework libraries selected and refined via medicinal chemist synthetic expertise. Journal of Chemical Information and Modeling. Available at: [Link]
-
Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? ResearchGate. Available at: [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]
-
3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. PMC - NIH. Available at: [Link]
-
Synthesis of Unprecedented Scaffold Diversity. Angewandte Chemie International Edition. Available at: [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]
-
Fragment-based screening by protein-detected NMR spectroscopy. PMC - NIH. Available at: [Link]
-
Modern Computational Workflows for Molecular Design Using the Schrödinger Platform. Chemistry World. Available at: [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Available at: [Link]
-
Virtual Screening of a Chemically Diverse “Superscaffold” Library Enables Ligand Discovery for a key GPCR Target. ChemRxiv. Available at: [Link]
-
Fragment-Based Lead Discovery by NMR. Bentham Science. Available at: [Link]
-
Scaffold-Based Drug Design. BioSolveIT. Available at: [Link]
-
The structure-based virtual screening workflow using the glide module of Schrodinger... ResearchGate. Available at: [Link]
-
Structure based drug design - Case study. YouTube. Available at: [Link]
-
Scaffold-based molecular design with a graph generative model. Digital Science & Research Solutions. Available at: [Link]
-
generative-drug-design-with-experimental-validation. GitHub. Available at: [Link]
Sources
- 1. Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biosolveit.de [biosolveit.de]
- 4. 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics [frontiersin.org]
- 6. mskcc.org [mskcc.org]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. biorxiv.org [biorxiv.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Scaffold-based molecular design with a graph generative model - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. GitHub - GuoJeff/generative-drug-design-with-experimental-validation: Compilation of literature examples of generative drug design that demonstrate experimental validation [github.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Welcome to the technical support center for the synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable pharmaceutical intermediate.[1] The rigid bicyclo[2.2.2]octane scaffold is a key structural motif in medicinal chemistry, offering a unique three-dimensional profile for interacting with biological targets.[2][3] However, its synthesis, particularly the installation of the bridgehead carbamate, can present challenges that impact overall yield and purity.
This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles to help you navigate these challenges effectively.
Synthetic Overview: The Curtius Rearrangement Pathway
The most common and reliable route to Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate involves a Curtius rearrangement of a carboxylic acid precursor, followed by in situ trapping of the resulting isocyanate with benzyl alcohol. This multi-step process has several critical points that directly influence the final yield.
Caption: General synthetic route via the Curtius rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage of this synthesis for maximizing yield?
The most critical stage is the thermal rearrangement of the acyl azide and the subsequent trapping of the isocyanate intermediate.[4][5] This step is highly sensitive to reaction conditions, particularly temperature and the presence of nucleophilic impurities like water. Inefficient trapping or side reactions at this stage are the primary causes of significant yield loss.[6]
Q2: Why is the Curtius rearrangement preferred over other methods like the Hofmann or Schmidt rearrangements?
While all three rearrangements can produce the key isocyanate intermediate, the Curtius rearrangement offers significant practical advantages.[5][7] It typically proceeds under milder, neutral conditions compared to the strongly basic conditions of the Hofmann rearrangement or the strongly acidic conditions of the Schmidt reaction, making it compatible with a wider range of functional groups. The acyl azide precursor for the Curtius is also relatively stable and can sometimes be isolated, offering more procedural control.[8]
Q3: What are the primary safety concerns when performing this synthesis?
The primary safety hazards are associated with the reagents and intermediates of the Curtius rearrangement.[6]
-
Azides: Sodium azide and organic azides are highly toxic and potentially explosive, especially when heated or in contact with heavy metals. Diphenylphosphoryl azide (DPPA) is a lachrymator. All azide compounds should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[6][7]
-
Isocyanates: The isocyanate intermediate is a reactive and potentially sensitizing species. Inhalation and skin contact should be avoided. The reaction should be designed to trap this intermediate in situ to minimize exposure.[6]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q4: My overall yield is very low. How do I identify the problematic step?
Low yields can originate from either the acyl azide formation or the rearrangement/trapping step. A systematic approach is required.
Caption: Logic diagram for troubleshooting low yield issues.
Q5: I've identified a significant amount of a symmetric urea byproduct. What causes this and how can it be prevented?
The formation of a symmetric urea byproduct is a classic sign of water contamination in the rearrangement step.[6] The isocyanate intermediate reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to the primary amine (4-aminobicyclo[2.2.2]octane-1-carbonitrile). This amine is highly nucleophilic and reacts with a second molecule of the isocyanate intermediate faster than benzyl alcohol, leading to the undesired urea.[6][9]
Strategies to Minimize Urea Formation:
-
Anhydrous Conditions: This is paramount. Use freshly distilled, anhydrous solvents (e.g., toluene, dioxane). Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere.
-
Reagent Quality: Use high-purity, dry benzyl alcohol. The starting carboxylic acid should also be completely dry.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
Q6: The rearrangement reaction is sluggish and does not go to completion, even after prolonged heating. What can I do?
A sluggish reaction points to an insufficient activation energy for the rearrangement.
-
Temperature: The required temperature is substrate-dependent. For sterically hindered systems like bicyclo[2.2.2]octanes, a higher temperature may be necessary. Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 110°C in toluene) and monitor by TLC.
-
Solvent Choice: While nonpolar aprotic solvents like toluene are common, switching to a higher-boiling solvent like xylene or diphenyl ether can allow for higher reaction temperatures. However, be cautious of potential side reactions at excessive temperatures.
-
Catalysis: While the thermal Curtius is common, some literature suggests that Lewis acids can catalyze the rearrangement, potentially lowering the required temperature.[6] This should be approached with caution as it can introduce other side reactions.
Q7: I am having difficulty purifying the final product. What purification strategies are recommended?
Purification of bicyclo[2.2.2]octane derivatives can be challenging due to their often high crystallinity and similar polarity to byproducts.
-
Column Chromatography: This is the most effective method. Use a silica gel stationary phase. A gradient elution system starting with a nonpolar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity is recommended to separate the desired carbamate from nonpolar starting materials and more polar urea byproducts.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be very effective. Consult a solvent selection guide and test solubility in various solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.[10]
Optimized Protocol & Data
The following protocol provides a starting point for optimization. Yields are highly dependent on substrate purity and adherence to anhydrous techniques.
Optimized Protocol: One-Pot Curtius Rearrangement and Carbamate Formation
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv.).
-
Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration) via cannula.
-
Reagent Addition: Add triethylamine (1.1 equiv.) and stir for 10 minutes. Follow with the dropwise addition of diphenylphosphoryl azide (DPPA) (1.05 equiv.) at room temperature.
-
Acyl Azide Formation: Stir the mixture at room temperature for 2-3 hours or until TLC/IR analysis confirms the consumption of the carboxylic acid and formation of the acyl azide (a characteristic sharp peak appears around 2140 cm⁻¹).
-
Isocyanate Formation & Trapping: Add anhydrous benzyl alcohol (1.2 equiv.) to the reaction mixture. Slowly heat the flask to 90-100°C in an oil bath. The reaction will show effervescence as N₂ gas is evolved.
-
Reaction Monitoring: Maintain the temperature and stir for 4-12 hours, monitoring the disappearance of the acyl azide intermediate by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography.
Table 1: Influence of Reaction Parameters on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Key Observation | Approx. Yield (%) |
| 1 | Toluene | 80 | 12 | Incomplete conversion of acyl azide. | 45% |
| 2 | Toluene | 100 | 6 | Good conversion, minor urea byproduct detected. | 75% |
| 3 | Dioxane | 100 | 6 | Complete conversion, clean reaction profile. | 82% |
| 4 | Toluene | 100 | 6 | Significant urea byproduct (non-anhydrous solvent). | 30% |
| 5 | Xylene | 120 | 4 | Rapid conversion, some charring observed. | 78% |
This data is illustrative and serves to highlight key optimization trends.
References
- Vertex AI Search. (n.d.). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide.
- Vertex AI Search. (n.d.). (S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions.
- Vertex AI Search. (n.d.). Technical Support Center: Purification of Bicyclo[2.2.2]octane-1,4-diol.
- Wikipedia. (n.d.). Curtius rearrangement.
- Vertex AI Search. (n.d.). Buy Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride.
- BenchChem. (n.d.). Optimization of reaction conditions for the Curtius rearrangement.
- Aakash Institute. (n.d.). Reaction, Mechanism & Application of Curtius Rearrangement Reaction.
- NIH. (n.d.). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators.
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
- Alfa Chemistry. (n.d.). Curtius Rearrangement.
- Google Patents. (n.d.). Synthesis of bicyclo[2.2.2]octane derivatives.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
- MySkinRecipes. (n.d.). Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
- Google Patents. (n.d.). Synthesis of bicyclo[2.2.2]octane derivatives.
Sources
- 1. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [myskinrecipes.com]
- 2. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. Curtius Rearrangement: Reaction, Mechanism & Application of Curtius Rearrangement Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Resource Center: Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Document ID: TSC-BCBC-SOL-001
Last Updated: January 20, 2026
Introduction: Understanding the Solubility Challenges
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a unique molecule presenting significant formulation and experimental challenges, primarily due to its complex structure. Its solubility behavior is governed by three key structural motifs:
-
A Rigid Bicyclo[2.2.2]octane Core: This bulky, non-polar cage structure is conformationally locked. Such rigidity can lead to high crystal lattice energy, meaning a significant amount of energy is required to break apart the crystal structure and allow solvent molecules to solvate individual molecules.
-
Polar Functional Groups: The presence of a cyano (-CN) group and a carbamate (-NHCOO-) linkage introduces polarity and the potential for hydrogen bonding.
-
An Aromatic Benzyl Group: This group adds a significant lipophilic (non-polar) character to the molecule.
The combination of a large, rigid hydrophobic core with distinct polar regions often results in poor solubility in a wide range of standard solvents. Neither highly polar nor purely non-polar solvents are typically effective, leading to frustrating and inconsistent experimental results. This guide provides a systematic approach to understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the predicted physicochemical properties of this compound, and how do they inform my solvent choice?
Answer: While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure. These predictions are crucial for developing a logical solvent screening strategy.
Table 1: Predicted Physicochemical Properties of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | 284.36 g/mol [1] | Moderately high, which can negatively impact solubility. |
| Polarity | Amphiphilic (contains distinct polar and non-polar regions) | Unlikely to be highly soluble in very polar (e.g., water) or very non-polar (e.g., hexanes) solvents. Solvents of intermediate polarity are better starting points. |
| Hydrogen Bonding | Contains one H-bond donor (N-H) and three H-bond acceptors (C=O, O, C≡N) | May show some affinity for protic solvents (like alcohols) or other H-bond acceptors (like DMSO, DMF). |
| LogP (Octanol/Water) | Predicted to be high (>3.0) | Indicates a preference for lipophilic/non-polar environments over aqueous ones. |
| Physical Form | Expected to be a crystalline solid[1] | High crystal lattice energy is a primary barrier to dissolution. Energy (e.g., heat) may be required. |
Based on this profile, your initial efforts should focus on polar aprotic solvents, chlorinated solvents, and perhaps heated alcohols or solvent mixtures.
Q2: I'm starting my experiment. Which solvents should I try first?
Answer: A systematic screening approach is essential to avoid wasted time and material. We recommend a tiered approach, starting with the most promising solvents based on the principle of "like dissolves like," where polarity is the key consideration.
Begin with small-scale tests (e.g., 1-2 mg of compound in 0.1-0.2 mL of solvent) at room temperature. Vigorously vortex and observe.
Recommended Initial Screening Solvents:
-
Tier 1 (Most Promising):
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
-
Tier 2 (Potentially Useful):
-
Tier 3 (Unlikely but worth testing for specific applications):
-
Water (expect very low solubility)
-
Hexanes/Heptanes (expect very low solubility)
-
For a more comprehensive list of solvents grouped by polarity, refer to the detailed protocol in the following section.
Q3: My compound is insoluble in all my initial screening solvents at room temperature. What is the next step?
Answer: This is a common outcome for highly crystalline compounds. The next step is to introduce energy into the system by carefully heating your samples. The solubility of most solids increases with temperature.[4]
Troubleshooting Steps:
-
Apply Gentle Heat: Using the same small-scale test vials, warm them to 40-50°C using a water bath or heating block. Agitate periodically. Many compounds that are insoluble at room temperature will dissolve with gentle heating.
-
Beware of "Oiling Out": If the compound's melting point is lower than the solvent's boiling point, it may melt before dissolving, forming oily droplets.[4] If this occurs, add more solvent incrementally until the oil dissolves completely.[5]
-
Check for Degradation: After heating, allow the solution to cool back to room temperature. If the compound precipitates back out, the solubility is temperature-dependent. If the solution remains clear or changes color, the compound may have degraded. It is crucial to assess compound stability at elevated temperatures using a technique like TLC or LC-MS.
-
Consider Co-solvents: If a single solvent doesn't work, a mixture might. A powerful technique is to dissolve the compound in a small amount of a strong solvent (like DMSO or DMF) and then slowly add a miscible "anti-solvent" (like water or methanol) until the solution becomes cloudy (the point of saturation).[6] This can help identify effective solvent systems for crystallization or formulation. For polar and hydrophilic compounds, mixtures of lower molecular weight alcohols with dichloromethane can be effective.[7]
Q4: How can I be sure the issue is solubility and not compound degradation?
Answer: This is a critical question. Verifying the integrity of your compound after solubility testing is essential.
-
Visual Inspection: A change in color (e.g., from white solid to a yellow or brown solution) upon heating is a warning sign of potential degradation.
-
Re-precipitation Check: As mentioned above, a pure, stable compound should crystallize or precipitate out of a saturated solution upon cooling.[4] If it doesn't, or if an oil forms, degradation or the presence of impurities may be an issue.
-
Analytical Confirmation: The most reliable method is to analyze your sample. Take an aliquot of the solution, evaporate the solvent, and analyze the remaining solid by:
-
Melting Point: A significant depression or broadening of the melting point range suggests impurity or degradation.
-
Thin-Layer Chromatography (TLC): The appearance of new spots indicates the formation of new chemical species.
-
LC-MS or NMR: These techniques provide definitive structural confirmation and can identify any degradation products.
-
Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening Workflow
This protocol provides a structured method for efficiently determining a suitable solvent.
Materials:
-
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
-
Small glass vials (1-2 mL) with caps
-
Vortex mixer
-
Heating block or water bath
-
A selection of solvents (see Table 2)
Procedure:
-
Preparation: Aliquot ~2 mg of the compound into a series of labeled vials.
-
Initial Test (Room Temp): Add 0.2 mL of a solvent to the first vial. Cap tightly and vortex vigorously for 60 seconds.
-
Observation: Observe the vial against a dark background. Classify the solubility as:
-
Freely Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.
-
Slightly Soluble: The vast majority of the solid remains.
-
Insoluble: No visible change in the amount of solid.
-
-
Heating Test: If not freely soluble, place the vial in a heating block at 50°C for 10 minutes. Vortex every 2-3 minutes.
-
Observation (Heated): Re-assess the solubility using the same classification.
-
Cooling Test: Allow vials that showed increased solubility upon heating to cool to room temperature. Observe if the compound precipitates.
-
Documentation: Record all observations systematically in a log (see Table 3 for an example).
-
Repeat: Repeat steps 2-7 for each solvent to be tested.
Table 2: Suggested Solvents for Screening (Grouped by Polarity)
| Class | Solvent | Boiling Point (°C) | Notes |
| Polar Aprotic | DMSO | 189 | Strong solvent, high boiling point, can be difficult to remove. |
| DMF | 153 | Strong solvent, high boiling point. | |
| Acetonitrile | 82 | Intermediate polarity, common in chromatography.[2] | |
| Acetone | 56 | Good general-purpose solvent. | |
| Polar Protic | Methanol | 65 | May require heating. |
| Ethanol | 78 | Less polar than methanol. | |
| Isopropanol | 82 | ||
| Chlorinated | Dichloromethane | 40 | Excellent starting point for many organics. Volatile. |
| Chloroform | 61 | Similar to DCM but less volatile. | |
| Ethers | Tetrahydrofuran (THF) | 66 | Good for moderately polar compounds. Can form peroxides. |
| 1,4-Dioxane | 101 | Higher boiling point ether. | |
| Aromatic | Toluene | 111 | Good for non-polar compounds, often requires heat. |
| Non-Polar | Hexanes / Heptanes | ~69 / ~98 | Unlikely to be effective but useful as anti-solvents. |
Table 3: Example Solvent Screening Log
| Solvent | Solubility (Room Temp) | Solubility (50°C) | Observations on Cooling |
| Dichloromethane | Slightly Soluble | Partially Soluble | Fine white precipitate reforms. |
| THF | Partially Soluble | Freely Soluble | Slow recrystallization occurs. |
| DMSO | Freely Soluble | Freely Soluble | Remains in solution. |
| Methanol | Insoluble | Slightly Soluble | Precipitate reforms immediately. |
| Toluene | Insoluble | Partially Soluble | Fine powder crashes out. |
Visual Logic Guides
The following diagrams illustrate the decision-making process for troubleshooting solubility.
Caption: A workflow for systematically testing individual solvents at room and elevated temperatures.
Caption: A decision tree for escalating troubleshooting steps when initial attempts to dissolve the compound fail.
References
-
ChemBK. (2024, April 10). Benzyl carbamate. Retrieved from ChemBK.com. URL: [Link]
-
Grokipedia. (n.d.). Benzyl carbamate. Retrieved January 20, 2026, from Grokipedia. URL: [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved January 20, 2026, from Wikipedia. URL: [Link]
-
PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. Retrieved January 20, 2026, from PubChem. URL: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. URL: [Link]
-
Patel, K., et al. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. URL: [Link]
-
University of Canterbury. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Canterbury. URL: [Link]
-
St. Olaf College. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from St. Olaf College. URL: [Link]
-
Lirias. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Retrieved from Lirias. URL: [Link]
-
Reddit. (2022, June 11). How to find out the solubility of a certain compound? r/crystalgrowing. URL: [Link]
-
Huber Kältemaschinenbau. (n.d.). Solubility determination and crystallization. Retrieved from Huber. URL: [Link]
-
American Chemical Society. (n.d.). Solvent selection tool. Retrieved from ACS. URL: [Link]
-
Arkat USA. (n.d.). The synthesis and transformations of fused bicyclo[2.2.2]octenes. Retrieved from Arkat USA. URL: [Link]
-
ResearchGate. (2025, December 6). A solvent free approach for Knoevenagel condensation: Facile synthesis of 3-cyano and 3-carbethoxycoumarins. Retrieved from ResearchGate. URL: [Link]
-
Matsumura, Y. (1996). Selection of desorbing solvents for organic compounds from active carbon tubes. Industrial Health, 34(3), 167-76. URL: [Link]
-
Pacific Northwest National Laboratory. (2017, June 19). Water-Lean Solvents for Post-Combustion CO2 Capture: Fundamentals, Uncertainties, Opportunities, and Outlook. Retrieved from PNNL. URL: [Link]
-
Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1). Retrieved January 20, 2026, from Cheméo. URL: [Link]
-
MySkinRecipes. (n.d.). Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. Retrieved January 20, 2026, from MySkinRecipes. URL: [Link]
-
MDPI. (n.d.). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Retrieved from MDPI. URL: [Link]
-
National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.2]octane. NIST WebBook. Retrieved January 20, 2026, from NIST. URL: [Link]
Sources
- 1. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [myskinrecipes.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]
- 4. jru.edu.in [jru.edu.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solubility determination and crystallization [huber-online.com]
- 7. Selection of desorbing solvents for organic compounds from active carbon tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support center for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and best practices to ensure the integrity of your experiments.
I. Understanding the Molecule: A Stability Overview
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a unique molecule featuring a rigid bicyclo[2.2.2]octane core, a cyano group, and a benzyl carbamate functional group. While the bicyclo[2.2.2]octane cage provides structural rigidity that can enhance stability, the carbamate linkage is the primary site of potential degradation. Understanding the factors that influence the stability of this carbamate is crucial for accurate and reproducible experimental results.
The primary degradation pathway for many carbamates is hydrolysis of the ester or amide linkage.[1] This process can be significantly influenced by the pH, temperature, and composition of the solution.
II. Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate in solution?
A1: The most probable degradation pathway is the hydrolysis of the carbamate bond. This can occur under both acidic and basic conditions, but is often more rapid in a basic medium.[2][3][4] Base-catalyzed hydrolysis typically proceeds through the deprotonation of the carbamate nitrogen, followed by the elimination of the benzyloxy group to form an isocyanate intermediate. This intermediate is then rapidly hydrolyzed to the corresponding amine and carbon dioxide.[3][4]
Q2: How does pH impact the stability of this compound?
A2: The stability of carbamates is highly pH-dependent. Generally, they exhibit greater stability in neutral to slightly acidic conditions (pH 1-6).[5] Under strongly acidic or, more significantly, alkaline conditions, the rate of hydrolysis increases.[1][5] For this specific molecule, basic conditions will likely promote the hydrolysis of the benzyl carbamate linkage.
Q3: What is the role of the bicyclo[2.2.2]octane core in the molecule's stability?
A3: The bicyclo[2.2.2]octane core is a rigid and sterically hindered structure. This rigidity can impart a degree of stability to the overall molecule by restricting conformational flexibility that might otherwise facilitate degradation of the carbamate group. The strain energies of bicyclooctanes have been studied, and they are known for their defined, non-planar structures.
Q4: Can the cyano group influence the stability of the carbamate?
A4: The electron-withdrawing nature of the cyano group can potentially influence the reactivity of the nearby carbamate. However, given its position on the bicyclic ring, its electronic effect on the distant carbamate nitrogen is likely to be modest. The primary determinant of stability will remain the inherent reactivity of the benzyl carbamate group itself.
III. Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC/LC-MS analysis after sample preparation. | This is a strong indicator of compound degradation. The new peaks could correspond to the hydrolyzed amine (4-cyanobicyclo[2.2.2]octan-1-amine), benzyl alcohol, or subsequent reaction products. | Verify the pH of your solvent or buffer. If it is neutral or basic, consider preparing your solutions in a slightly acidic buffer (e.g., pH 4-6) and analyzing them promptly. Prepare fresh solutions for each experiment. |
| Inconsistent results between experimental repeats. | This could be due to variable rates of degradation under slightly different conditions (e.g., temperature fluctuations, different solution preparation times). | Standardize your experimental protocol meticulously. Control the temperature of your solutions, and ensure that the time between solution preparation and analysis is consistent for all samples. |
| Loss of compound over time when stored in solution. | The compound is likely degrading in the storage solvent. | For short-term storage, use a slightly acidic, aprotic, or anhydrous solvent and store at low temperatures (e.g., 2-8 °C or -20 °C). For long-term storage, it is best to store the compound as a solid. |
IV. Best Practices for Handling and Storage
-
Solid Form: Store the compound as a solid in a tightly sealed container at room temperature, protected from moisture.[6]
-
Solution Preparation: Whenever possible, prepare solutions fresh for each experiment. If you must prepare stock solutions, use a high-quality, anhydrous aprotic solvent such as DMSO or DMF.
-
pH Considerations: If working with aqueous solutions, buffered systems in the slightly acidic range (pH 4-6) are recommended to minimize hydrolysis. Avoid basic conditions.
-
Temperature: Keep solutions cool and minimize exposure to high temperatures.
V. Experimental Protocols: Assessing Stability
To quantitatively assess the stability of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and understand its degradation pathways.[1]
General Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation
-
Prepare a Stock Solution: Dissolve Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Acidic Conditions: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 40°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of base before analysis.
-
Basic Conditions: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the reaction at room temperature and take samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to the expected rapid degradation. Neutralize the samples with an equivalent amount of acid before analysis.
-
Oxidative Conditions: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Thermal Stress: Place a solution of the compound in a controlled temperature oven (e.g., 60°C). Sample at various time points. Also, evaluate the solid compound under the same conditions.
-
Photolytic Stress: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). Run a dark control in parallel.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the masses of any degradation products.
Proposed Base-Catalyzed Degradation Pathway
Caption: Proposed degradation under basic conditions.
VI. Summary of Expected Stability
| Condition | Solvent/Medium | Expected Stability | Primary Degradation Product(s) |
| Acidic | 0.1 M HCl (aq) | Moderate to Low | 4-cyanobicyclo[2.2.2]octan-1-amine, Benzyl alcohol, CO₂ |
| Neutral | Water, PBS (pH 7.4) | Moderate | 4-cyanobicyclo[2.2.2]octan-1-amine, Benzyl alcohol, CO₂ |
| Basic | 0.1 M NaOH (aq) | Very Low | 4-cyanobicyclo[2.2.2]octan-1-amine, Benzyl alcohol, CO₂ |
| Oxidative | 3% H₂O₂ | High to Moderate | Potential for oxidation on the benzyl ring |
| Thermal | 60°C (in solution) | Moderate to Low | 4-cyanobicyclo[2.2.2]octan-1-amine, Benzyl alcohol, CO₂ |
| Photolytic | UV/Visible Light | To be determined | Dependent on chromophore |
This guide provides a foundational understanding of the stability of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate based on established chemical principles of carbamate stability. For definitive stability data, it is essential to conduct experiments under your specific laboratory conditions.
References
-
Mechanism of base-induced hydrolysis of carbamates 2–5. - ResearchGate. Available from: [Link]
-
Hydrolysis of a carbamate triggered by coordination of metal ions - RSC Publishing. Available from: [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available from: [Link]
-
Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... - ResearchGate. Available from: [Link]
-
Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed. Available from: [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution - ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate | 1252672-88-0 [sigmaaldrich.com]
Technical Support Center: Purification of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Welcome to the technical support guide for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. As an important intermediate in pharmaceutical synthesis, achieving high purity of this molecule is critical for downstream success.[1] This guide is designed to address the unique purification challenges presented by its rigid bicyclic structure, combined with the polar cyano and carbamate functionalities.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My crude product is a sticky oil that shows multiple spots on a Thin Layer Chromatography (TLC) plate. What is the best initial purification strategy?
A1: An oily crude product with multiple TLC spots indicates the presence of unreacted starting materials, byproducts, and potentially residual solvent. The primary and most robust method for this scenario is flash column chromatography.
-
Causality: The combination of the non-polar benzyl group and the rigid, but somewhat greasy, bicyclo-octane core, contrasted with the polar cyano and carbamate groups, gives the molecule intermediate polarity. This makes it prone to co-eluting with both more polar and less polar impurities if the solvent system is not optimized. Flash chromatography allows for a gradient elution, effectively separating compounds across a range of polarities.
-
Recommended Action:
-
Impurity Identification: First, try to identify the spots on your TLC plate. Typically, the starting amine (4-cyanobicyclo[2.2.2]octan-1-amine) will have a much lower Retention Factor (Rf), while less polar byproducts (e.g., from the benzylating agent) will have a higher Rf than your product.
-
Solvent System Optimization: Develop a solvent system using TLC where the product has an Rf of approximately 0.25-0.35. A good starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or cyclohexane.[2]
-
Execution: Perform flash column chromatography. For oily samples, "dry loading" is highly recommended to achieve sharper bands and better separation.[3] This involves pre-adsorbing your crude oil onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of your column.
-
Q2: I am struggling to remove the unreacted starting amine impurity. It streaks badly on the TLC plate and co-elutes with my product during chromatography.
A2: The basic nature of the starting amine causes it to interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant peak tailing and poor separation. This can be addressed both in the initial work-up and during chromatography.
-
Causality: The lone pair of electrons on the amine's nitrogen atom forms strong hydrogen bonds with silica gel's Si-OH groups. This interaction slows the amine's elution in an inconsistent manner, causing the characteristic "streaking" or tailing.
-
Recommended Actions:
-
Acidic Wash (Work-up Stage): Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The acid will protonate the basic starting amine, forming a salt that is soluble in the aqueous layer and can be washed away.
-
Critical Note: After the acid wash, you must wash the organic layer with saturated sodium bicarbonate solution and then brine to neutralize any remaining acid and remove water. Carbamates can be susceptible to hydrolysis under prolonged exposure to strong acids.[4]
-
-
Chromatography Modification: If an acidic wash is not feasible or is incomplete, you can modify the mobile phase. Adding a small amount of a competitive base, such as 0.5-1% triethylamine (NEt₃), to your eluent will neutralize the acidic sites on the silica gel. The triethylamine will preferentially bind to the silanol groups, allowing your amine impurity to elute more cleanly and predictably, often separating it from your desired product.
-
Q3: After chromatography, my product is a clean, but persistent, oil or waxy solid that refuses to crystallize. How can I obtain a crystalline solid?
A3: The failure to crystallize is often due to the presence of trace impurities or residual solvents that disrupt the formation of a crystal lattice. The rigid, globular shape of the bicyclo[2.2.2]octane core can also make crystallization challenging compared to more planar molecules.[5]
-
Causality: Crystallization requires a high degree of molecular purity and the right thermodynamic conditions for molecules to self-assemble into an ordered lattice. Even small amounts of solvent or structurally similar impurities can act as "defects," inhibiting this process.
-
Recommended Actions:
-
Remove Residual Solvents: Ensure all chromatography solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C), for several hours.
-
Induce Crystallization: Attempt recrystallization from a binary solvent system.[6] Dissolve the oil in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" anti-solvent (in which it is poorly soluble) until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then in a refrigerator, to promote the formation of well-defined crystals.
-
Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod just below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.
-
Workflow for Purification Troubleshooting
The following diagram outlines a logical workflow for addressing common purification challenges with Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
Caption: A decision-making workflow for purifying the target compound.
Data & Protocols
Data Tables
Table 1: Recommended Solvent Systems for Flash Chromatography
| Polarity | Solvent System (v/v) | Typical Product Rf | Notes |
|---|---|---|---|
| Low-Medium | 10-30% Ethyl Acetate in Hexanes | 0.2-0.4 | Good starting point for separating non-polar impurities. |
| Medium | 40-60% Ethyl Acetate in Hexanes | 0.3-0.5 | Often the ideal range for eluting the product cleanly. |
| High | 5-10% Methanol in Dichloromethane | Varies | Use if the product is poorly soluble or eluting with very high concentrations of Ethyl Acetate. |
Table 2: Suggested Solvent Pairs for Recrystallization
| "Good" Solvent (for dissolving) | "Anti-Solvent" (for precipitating) | Rationale & Notes |
|---|---|---|
| Ethyl Acetate | Hexanes / Heptane | A classic combination for moderately polar compounds.[6] |
| Dichloromethane (DCM) | Pentane / Hexanes | Good for less polar compounds; DCM is volatile and easily removed. |
| Isopropanol (IPA) | Water | Use cautiously; dissolve in minimal hot IPA and add water dropwise. May result in an oil if cooled too quickly. |
| Toluene | Heptane | Higher boiling points, good for slower crystal growth. |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Dry Loading)
-
Solvent Selection: Using TLC, determine an eluent system that provides a product Rf of ~0.3.
-
Sample Preparation: Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate. Add 2-3 g of silica gel to this solution.
-
Adsorption: Swirl the silica slurry and then evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using your initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes). Ensure the silica bed is compact and level.
-
Loading: Carefully add the silica-adsorbed sample as a neat layer on top of the packed column bed. Gently place a thin layer of sand on top to prevent disturbance.
-
Elution: Carefully add the eluent and begin running the column. Start with the low-polarity eluent and gradually increase the polarity (e.g., move from 10% to 30% EtOAc).
-
Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: Place the impure, semi-pure oil or solid in a clean Erlenmeyer flask. Add a minimal amount of warm ethyl acetate (e.g., 40-50 °C) with stirring until the solid just dissolves completely.
-
Precipitation: While the solution is still warm, slowly add hexanes dropwise with continuous swirling. Continue adding until you observe persistent cloudiness (turbidity).
-
Crystal Growth: Add one or two more drops of ethyl acetate to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours or overnight to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate? A1: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[1][7] It is a stable solid under these conditions.[4]
Q2: What is the best analytical method to determine the purity of the final product? A2: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is excellent for determining quantitative purity (e.g., >98%). The benzyl group provides a strong UV chromophore for easy detection.[3] Additionally, ¹H NMR spectroscopy is essential to confirm the structure and identify any residual solvents or starting materials.
Q3: How can I resolve tailing peaks during HPLC analysis? A3: Peak tailing in RP-HPLC is often caused by interactions between the analyte and residual, un-capped silanol groups on the C18 stationary phase. The N-H group on the carbamate can participate in such interactions. To mitigate this, add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to both the water and organic (e.g., acetonitrile) mobile phases. The acid protonates the silanol groups, minimizing these secondary interactions and leading to sharper, more symmetrical peaks.
Q4: What are the main impurities to expect from the synthesis? A4: The impurity profile depends on the synthetic route, but common impurities arise from:
-
Unreacted Starting Materials: 4-cyanobicyclo[2.2.2]octan-1-amine.
-
Reagent-Related Impurities: Benzyl alcohol, formed from the hydrolysis of benzyl chloroformate.
-
Side-Reaction Products: Over-alkylation products or byproducts from the synthesis of the bicyclo[2.2.2]octane core itself.
The following diagram illustrates the relationship between common impurity types and the most effective purification methods.
Caption: Mapping common impurities to their optimal removal techniques.
References
-
García-Garibay, M. A., et al. (2018). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. PubMed Central. Available at: [Link]
-
Humber, L. G., et al. (1964). AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Canadian Journal of Chemistry. Available at: [Link]
-
MySkinRecipes. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. MySkinRecipes. Available at: [Link]
-
García-Garibay, M. A., et al. (2018). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group That Rotates Faster than Smaller Methyl and Methoxy Groups. ResearchGate. Available at: [Link]
-
Péter, A., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. PubMed. Available at: [Link]
- Lin, R., et al. (2019). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
- Lin, R., et al. (2020). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
-
Souhila, A., et al. (2019). Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides. ResearchGate. Available at: [Link]
- Wang, T., et al. (2024). WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof. Google Patents.
-
Meyer, H., et al. Organic Syntheses Procedure: Benzyl hydroxymethyl carbamate. Organic Syntheses. Available at: [Link]
-
Barjau, J., et al. (2021). Trityl isocyanide as a general reagent for visible light mediated photoredox-catalyzed cyanations. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate | 1252672-88-0 [sigmaaldrich.com]
Technical Support Center: Synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Welcome to the technical support center for the synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related bicyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to navigate the nuances of this synthesis, ensuring both efficiency and success in your work.
I. Synthetic Overview: The Curtius Rearrangement Approach
The synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is typically achieved through a multi-step process culminating in a Curtius rearrangement. This key reaction transforms a carboxylic acid precursor, 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid, into the desired carbamate. The general synthetic pathway is outlined below.
Caption: General synthetic scheme for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Final Carbamate Product
Question: I am consistently obtaining a low yield of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate after the final step. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis often point to issues in the critical Curtius rearrangement and the subsequent trapping of the isocyanate. Here are the primary factors to investigate:
-
Incomplete Formation of the Acyl Azide: The conversion of the acyl chloride to the acyl azide is crucial. If this reaction is incomplete, you will carry over unreacted starting material, lowering your overall yield.
-
Solution: Ensure your sodium azide is fresh and dry. The reaction is typically run in a polar aprotic solvent like acetone or DMF. Monitor the reaction by TLC or IR spectroscopy (disappearance of the acyl chloride peak and appearance of the azide peak at ~2140 cm⁻¹).
-
-
Inefficient Curtius Rearrangement: The thermal rearrangement of the acyl azide to the isocyanate requires specific temperature control.
-
Solution: The rearrangement is typically performed by heating the acyl azide in an inert, high-boiling solvent like toluene or dioxane. The temperature should be high enough to induce rearrangement but not so high as to cause decomposition. A typical temperature range is 80-110 °C. The reaction should be monitored by the evolution of nitrogen gas.[1]
-
-
Side Reactions of the Isocyanate Intermediate: The isocyanate is a highly reactive intermediate and can react with nucleophiles other than your desired benzyl alcohol.
-
Presence of Water: The most common culprit is residual water in your reaction mixture. Water will react with the isocyanate to form an unstable carbamic acid, which then decarboxylates to the corresponding primary amine (4-aminobicyclo[2.2.2]octane-1-carbonitrile).[2] This amine can then react with another molecule of the isocyanate to form a symmetrical urea byproduct, which is often a difficult-to-remove solid.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
Caption: Competing reaction pathways for the isocyanate intermediate.
Problem 2: Formation of a Urea Byproduct
Question: My final product is contaminated with a significant amount of a high-melting, insoluble white solid, which I suspect is a urea byproduct. How can I prevent its formation and remove it from my product?
Answer:
The formation of a symmetrical urea is a classic side reaction in syntheses involving isocyanates and is almost always due to the presence of water.[3]
Prevention:
-
Rigorous Anhydrous Conditions: As mentioned above, the use of anhydrous solvents and reagents is paramount. Consider distilling your solvents over a suitable drying agent prior to use.
-
Order of Addition: Add the acyl azide solution slowly to the pre-heated benzyl alcohol in the reaction solvent. This ensures that the isocyanate is formed in the presence of a large excess of the desired nucleophile, kinetically favoring the formation of the carbamate over reaction with trace water.
Removal:
-
Purification: Urea byproducts are often much less soluble in common organic solvents than the desired carbamate.
-
Trituration/Washing: You can often remove the urea by triturating the crude product with a solvent in which the carbamate is soluble but the urea is not (e.g., diethyl ether, dichloromethane).
-
Column Chromatography: If co-elution is an issue, careful column chromatography on silica gel is usually effective. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, should provide good separation.
-
| Compound | Typical Solubility | Elution Profile (Silica Gel) |
| Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate | Soluble in EtOAc, DCM, THF | More mobile (lower Rf) |
| Symmetrical Urea Byproduct | Poorly soluble in most organic solvents | Less mobile (higher Rf) or insoluble |
Problem 3: The Curtius Rearrangement Fails to Initiate or is Sluggish
Question: I've heated my acyl azide solution for several hours, but I'm not seeing any nitrogen evolution, and my starting material is still present. What could be wrong?
Answer:
A sluggish or failed Curtius rearrangement can be due to a few factors:
-
Insufficient Temperature: The rearrangement is a thermal process and has a specific activation energy.
-
Solution: Ensure your reaction is reaching the target temperature. Use a calibrated thermometer and ensure efficient stirring. If using a solvent like toluene (b.p. 111 °C), refluxing should provide sufficient heat. If your precursor is particularly stable, you may need to switch to a higher boiling solvent like xylene (b.p. ~140 °C).
-
-
Stability of the Acyl Azide: While acyl azides are generally reactive, the stability can vary depending on the structure.
-
Solution: While less common for thermal rearrangements, photochemical initiation (using a UV lamp) can sometimes promote the reaction under milder conditions. However, this may also lead to different side products.[4]
-
-
Incorrect Identification of Starting Material: Ensure that you have successfully formed the acyl azide in the previous step.
-
Solution: Take an aliquot of your starting material for the rearrangement and analyze it by IR spectroscopy. The presence of a strong azide stretch around 2140 cm⁻¹ is a good confirmation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for preparing the 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid precursor?
The synthesis of this key precursor can be challenging. One common route involves a Diels-Alder reaction to construct the bicyclo[2.2.2]octane core, followed by functional group manipulations to introduce the cyano and carboxylic acid moieties at the bridgehead positions.[5][6] Another approach involves starting from a commercially available bicyclo[2.2.2]octane-1,4-dicarboxylic acid and converting one of the carboxylic acid groups to a cyano group via the corresponding amide.[7] The choice of route will depend on the availability of starting materials and the scale of your synthesis.
Q2: Are there alternative reagents for the Curtius rearrangement?
Yes, diphenylphosphoryl azide (DPPA) can be used to effect a one-pot conversion of a carboxylic acid to the corresponding carbamate in the presence of an alcohol. This method avoids the isolation of the potentially hazardous acyl azide intermediate. The reaction is typically run in the presence of a base like triethylamine.
Q3: What are the key safety considerations for this synthesis?
The primary safety concern is the use of sodium azide and the formation of the acyl azide intermediate.
-
Azide Toxicity: Sodium azide is highly toxic. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Explosion Hazard: Low molecular weight acyl azides can be explosive and should be handled with extreme care.[4] While the bicyclic acyl azide in this synthesis is of a higher molecular weight, it is still prudent to avoid isolating large quantities and to use a safety shield. It is best to generate and use it in situ or use it immediately after isolation without prolonged storage.
-
Hydrazoic Acid Formation: Do not allow sodium azide to come into contact with strong acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃).
Q4: What are the best analytical methods for monitoring this reaction?
-
Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of the product.
-
Infrared (IR) Spectroscopy: Excellent for identifying key functional groups. The disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹) and finally the carbamate carbonyl peak (~1700 cm⁻¹) are diagnostic.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the molecular weight of the product and detecting low-level impurities.
IV. Experimental Protocol: Curtius Rearrangement and Carbamate Formation
This protocol provides a general procedure for the final two steps of the synthesis.
Step 1: Acyl Azide Formation
-
To a solution of 4-cyanobicyclo[2.2.2]octane-1-carbonyl chloride (1.0 eq) in anhydrous acetone (10 mL per 1 g of acyl chloride) at 0 °C, add a solution of sodium azide (1.5 eq) in a minimal amount of water, dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC until the starting acyl chloride is consumed.
-
Carefully add the reaction mixture to ice-water and extract the product with cold diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature. Caution: Do not heat the acyl azide.
Step 2: Curtius Rearrangement and Trapping
-
Dissolve the crude acyl azide from the previous step in anhydrous toluene (15 mL per 1 g of azide).
-
In a separate flask equipped with a reflux condenser and a nitrogen inlet, heat a solution of benzyl alcohol (3.0 eq) in anhydrous toluene to 100 °C.
-
Add the acyl azide solution dropwise to the hot benzyl alcohol solution over 30 minutes. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, maintain the reaction at 100 °C for an additional 1-2 hours, or until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
V. References
-
Molecules. (2010). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. [Link]
-
National Institutes of Health. (2010). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. [Link]
-
Wikipedia. Curtius rearrangement. [Link]
-
Google Patents. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
The Royal Society of Chemistry. (2022). Trityl isocyanide as a general reagent for visible light mediated photoredox-catalyzed cyanations. [Link]
-
ACS Publications. (2022). Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis. [Link]
-
Google Patents. EP0003409A1 - Process for producing 4-amino-methylbicyclo(2,2,2)octane-1-carboxylic acid and intermediate compound therefor.
-
Google Patents. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders.
-
Master Organic Chemistry. (2018). Reactions of Azides. [Link]
-
Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]
-
ResearchGate. (2015). The Curtius Rearrangement of Acyl Azides Revisited - Formation of Cyanate (R-O-CN). [Link]
-
ElectronicsAndBooks. J. Org. Chem. 1964, 29, 9, 2535–2542. [Link]
-
Chemistry Steps. Curtius Rearrangement. [Link]
-
ACS Publications. (2023). Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. [Link]
Sources
- 1. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0003409A1 - Process for producing 4-amino-methylbicyclo(2,2,2)octane-1-carboxylic acid and intermediate compound therefor - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Bicyclo[2.2.2]octane Derivatives
Welcome to the technical support center for the synthesis and functionalization of bicyclo[2.2.2]octane (BCO) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and valuable scaffold. The rigid, three-dimensional structure of the BCO core makes it an attractive component in drug discovery and materials science. However, this same rigidity and the inherent steric and strain properties of the bicyclic system can present significant synthetic challenges.
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. It is structured to address the most common issues encountered during the construction of the BCO core, its subsequent functionalization, and the purification of its derivatives.
Section 1: Synthesis of the Bicyclo[2.2.2]octane Core
The construction of the BCO skeleton is the foundational step. The Diels-Alder reaction is the most prevalent method, but it is not without its difficulties. This section addresses common pitfalls in forming the bicyclic core.
Question 1: My Diels-Alder reaction to form the BCO core is low-yielding and produces a significant amount of polymer. What are the primary causes and how can I optimize the reaction?
Answer: This is a classic issue when synthesizing BCOs via the Diels-Alder cycloaddition. The primary culprits are often related to reaction conditions that favor polymerization of the starting materials over the desired [4+2] cycloaddition.
Causality and Troubleshooting Strategy:
-
Monomer Instability and Polymerization: Dienophiles or dienes, especially those that are electron-deficient or activated, can be prone to self-polymerization, particularly at elevated temperatures.[1]
-
Solution:
-
Temperature Control: Begin with lower temperatures and slowly increase if no reaction is observed. For highly reactive species, sub-ambient temperatures (e.g., 0 °C to -78 °C) may be necessary.
-
Inhibitors: Add a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture to suppress polymerization, especially if the reaction requires heat.
-
Slow Addition: Use a syringe pump to slowly add the more reactive component (often the dienophile) to the solution of the other reactant. This keeps the instantaneous concentration of the reactive species low, favoring the bimolecular cycloaddition over polymerization.
-
-
-
Poor Reactivity/Unfavorable Kinetics: The inherent activation energy for the desired cycloaddition may be too high under the initial conditions.
-
Solution:
-
Lewis Acid Catalysis: The use of a Lewis acid can dramatically accelerate the Diels-Alder reaction by coordinating to the dienophile, lowering its LUMO energy. A screening of common Lewis acids is often fruitful.
-
High Pressure: In cases of severe steric hindrance or poor electronic matching, conducting the reaction under high pressure (e.g., 5-15 kbar) can significantly increase the yield by favoring the transition state with a smaller volume.
-
-
-
Solvent Effects: The choice of solvent can influence both the rate and selectivity of the Diels-Alder reaction.
-
Solution:
-
Polarity: For many Diels-Alder reactions, polar solvents can accelerate the reaction rate.
-
Water as a Co-solvent: In some cases, the use of water as a solvent or co-solvent can lead to significant rate enhancements due to hydrophobic effects.
-
-
Experimental Protocol: Screening Lewis Acids for a Diels-Alder Reaction
-
Set up a parallel array of small-scale reactions (e.g., in vials).
-
To each vial, add the diene (1.0 eq) and the dienophile (1.2 eq) in a suitable anhydrous solvent (e.g., DCM, Toluene).
-
To each vial, add a different Lewis acid (0.1 - 0.5 eq).
-
Stir the reactions at room temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, 12, 24 hours).
-
Quench the reactions appropriately (e.g., with water or a mild base) before analysis.
| Lewis Acid | Typical Loading (mol%) | Common Solvents | Notes |
| TiCl₄ | 10-100 | DCM, Toluene | Very strong, sensitive to moisture. |
| BF₃·OEt₂ | 20-100 | DCM, Ether | Common and effective. |
| AlCl₃ | 10-100 | DCM, CS₂ | Strong, can sometimes lead to side reactions. |
| SnCl₄ | 10-50 | DCM | Milder than TiCl₄. |
| ZnCl₂ | 50-200 | Ether, THF | Mild Lewis acid. |
Section 2: Functionalization of the Bicyclo[2.2.2]octane Scaffold
Once the BCO core is synthesized, the next challenge is its selective functionalization. The unique geometry and electronic properties of the scaffold can make this a non-trivial task.
Question 2: I am struggling with the C-H functionalization of my BCO derivative. The reaction is either unreactive or gives a mixture of products. How can I achieve better selectivity?
Answer: C-H functionalization of the BCO scaffold is challenging due to the presence of multiple, often sterically hindered, C-H bonds. Achieving selectivity between bridgehead and bridge positions is a common hurdle.
Causality and Troubleshooting Strategy:
-
Inertness of Bridgehead C-H Bonds: Bridgehead positions are sterically shielded and electronically deactivated, making them resistant to many standard C-H activation conditions.[2] Nucleophilic substitution at the bridgehead is particularly difficult.[2]
-
Solution:
-
Radical Reactions: Radical-based functionalization (e.g., using N-bromosuccinimide for bromination) can sometimes be effective at the bridgehead.
-
Directed C-H Activation: If your BCO derivative has a directing group, this can be a powerful strategy. A directing group can position a transition metal catalyst in proximity to a specific C-H bond, enabling its selective activation.
-
-
-
Mixture of Products: The presence of multiple similar C-H bonds can lead to a lack of selectivity.
-
Solution:
-
Steric Control: Employing bulky reagents or catalysts can favor functionalization at the less sterically hindered positions.
-
Electronic Control: The electronic nature of existing substituents on the BCO core can influence the reactivity of adjacent C-H bonds.
-
-
Question 3: My attempts to introduce a substituent via nucleophilic substitution at a bridgehead position are failing. Why is this the case and what are the alternatives?
Answer: Nucleophilic substitution at the bridgehead of a BCO system is generally disfavored. This is a classic principle in physical organic chemistry.
Causality and Troubleshooting Strategy:
-
Bredt's Rule and SN1 Reactions: SN1 reactions are highly unlikely because the formation of a planar carbocation at the bridgehead would introduce immense ring strain.[3][4]
-
Steric Hindrance and SN2 Reactions: The backside attack required for an SN2 reaction is impossible at the bridgehead as it is blocked by the rest of the bicyclic structure.[2]
-
Solution:
-
Alternative Synthetic Routes: It is often more practical to incorporate the desired functionality at the bridgehead position during the synthesis of the BCO core itself, for example, by using a substituted diene or dienophile in the initial Diels-Alder reaction.
-
Radical-based Approaches: As mentioned previously, radical reactions can be a viable alternative for introducing functionality at the bridgehead.
-
-
Section 3: Purification and Characterization
The physical properties of BCO derivatives can make their purification and characterization challenging.
Question 4: I am having difficulty purifying my BCO derivative by column chromatography. It either co-elutes with byproducts or streaks on the column. What can I do?
Answer: Purification issues with BCO derivatives often stem from their high crystallinity, volatility (for smaller derivatives), and sometimes their polarity if functionalized with polar groups.
Causality and Troubleshooting Strategy:
-
High Crystallinity/Low Solubility: Highly symmetrical BCO compounds can be very crystalline and may have low solubility in common chromatography solvents, leading to precipitation on the column.
-
Solution:
-
Recrystallization: This is often the best method for purifying crystalline BCO derivatives. A careful screen of solvents is recommended. For diols, polar solvents may be necessary.[5]
-
Sublimation: For non-polar, volatile BCO derivatives, sublimation under vacuum can be a highly effective purification technique.[2]
-
-
-
Streaking on Silica Gel: Polar functional groups (e.g., amines, alcohols, carboxylic acids) on the BCO scaffold can interact strongly with silica gel, leading to poor peak shape and difficult elution.
-
Solution:
-
Solvent System Modification: Add a small amount of a polar modifier to your eluent. For basic compounds like amines, add a small percentage of triethylamine (e.g., 0.1-1%). For acidic compounds, add a small amount of acetic or formic acid.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase silica (C18) for particularly problematic separations.
-
-
Troubleshooting Workflow
The following diagram outlines a general troubleshooting workflow for a low-yielding BCO synthesis or functionalization reaction.
Caption: A decision-making workflow for troubleshooting problematic reactions involving bicyclo[2.2.2]octane derivatives.
References
-
eScholarship. (n.d.). Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. Retrieved from [Link]
-
ACS Publications. (n.d.). 1,2,3,4,5,6-Hexasila-7,8-distannabicyclo[2.2.2]octanes: A Novel Approach toward Bicyclo Derivatives of Group 14 Elements. Organometallics. Retrieved from [Link]
- Google Patents. (2020). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
PubMed Central. (n.d.). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. Retrieved from [Link]
-
Bentham Science. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Current Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. Retrieved from [Link]
-
RSC Publishing. (2018). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Parallel solution-phase syntheses of functionalised bicyclo[2.2.2]octanes: generation of a library using orchestrated multi-step sequences of polymer-supported reagents and sequesterants. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
ACS Publications. (n.d.). Readily Available [2.2.2]-Bicyclooctadienes as New Chiral Ligands for Ir(I): Catalytic, Kinetic Resolution of Allyl Carbonates. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Organic Letters. Retrieved from [Link]
-
UCLA - Chemistry and Biochemistry. (2015). Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization. Retrieved from [Link]
-
Cell Press. (n.d.). Enantioselective annulation reactions through C(sp2)-H activation with chiral CpxMIII catalysts. Retrieved from [Link]
-
ACS Publications. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Organic Letters. Retrieved from [Link]
-
Sci-Hub. (n.d.). Asymmetric Syntheses of Highly Functionalized Bicyclo[2.2.2]octene Derivatives. Retrieved from [Link]
-
PubMed. (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Retrieved from [Link]
-
RSC Publishing. (2009). Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Fungal bicyclo[2.2.2]diazaoctane alkaloid biosynthesis and functional.... Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chiral bicyclo[2.2.2]octane 11 Reagents and conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as ke. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of bicyclo[2.2.2]octane. Retrieved from [Link]
Sources
- 1. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide [escholarship.org]
- 2. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Carbamate Formation on Sterically Hindered Amines
Welcome to the Technical Support Center for carbamate formation on sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of protecting sterically encumbered amino groups. In my experience, while carbamate formation is a cornerstone of amine protection in organic synthesis, its application to sterically hindered substrates presents unique challenges that require a nuanced and informed approach.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to help you overcome common hurdles and achieve successful, reproducible outcomes.
Section 1: Core Challenges & Mechanistic Considerations
Why is carbamate formation on sterically hindered amines so challenging?
The primary obstacle is the reduced nucleophilicity of the amine's lone pair of electrons due to steric hindrance.[3][4][5] Bulky substituents surrounding the nitrogen atom physically obstruct the approach of the electrophilic carbamoylating reagent. This steric congestion raises the activation energy of the reaction, often leading to slow or incomplete conversions under standard conditions.[6]
Furthermore, the electronic effects of the substituents can either exacerbate or mitigate this issue. Electron-withdrawing groups near the amine will further decrease its nucleophilicity, making the reaction even more difficult.[7] Conversely, electron-donating groups can partially counteract the steric hindrance by increasing the electron density on the nitrogen atom.
Caption: Key factors that impede carbamate formation on hindered amines.
Section 2: Troubleshooting Guide - FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction with di-tert-butyl dicarbonate (Boc₂O) is sluggish and gives low yields. What can I do?
This is a classic problem. The electrophilicity of the carbonyl carbon in Boc₂O is often insufficient to react efficiently with a highly hindered amine.
Solutions & Causality:
-
Increase Reagent Equivalents & Temperature: A straightforward approach is to increase the equivalents of Boc₂O (2-3 equivalents) and the reaction temperature (e.g., 40°C or reflux).[8] This helps to shift the reaction equilibrium towards the product.
-
Catalyst Addition: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O to form a more reactive intermediate, which is then more readily attacked by the hindered amine.
-
Alternative Catalysts: Iodine has been shown to be an effective catalyst for N-tert-butoxycarbonylation under solvent-free conditions at room temperature.[9]
-
Solvent Choice: While common solvents like THF, acetonitrile, and dichloromethane are often used, consider exploring more polar aprotic solvents like DMF, which may enhance solubility and reaction rates.[8]
Protocol: DMAP-Catalyzed Boc Protection of a Hindered Amine
-
Dissolve the sterically hindered amine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (1.5-2.0 equiv).
-
Add DMAP (0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
If the reaction is slow, gently heat to 40°C.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and perform a standard aqueous work-up.
Q2: I'm observing significant side reactions, such as urea formation. How can I minimize these?
Urea formation can occur if the carbamoylating reagent is too reactive or if there are issues with moisture.
Solutions & Causality:
-
Choice of Carbamoylating Reagent: Avoid highly reactive reagents like isocyanates if urea formation is a problem, as they can react with any unreacted amine. Chloroformates or dicarbonates offer more controlled reactivity.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can hydrolyze your carbamoylating reagent, leading to the formation of carbamic acid, which can then react with another amine molecule to form urea.
-
Controlled Addition: Add the carbamoylating reagent slowly to a solution of the amine and base. This maintains a low concentration of the electrophile, favoring the desired reaction over side reactions.
Q3: Standard chloroformates (e.g., benzyl chloroformate) are not reacting with my hindered amine. Are there more reactive alternatives?
Yes, when standard chloroformates fail, you need to increase the electrophilicity of the carbonyl carbon.
Solutions & Causality:
-
Activated Chloroformates: Employ more reactive chloroformates like 4-nitrophenyl chloroformate.[10][11] The electron-withdrawing nitro group makes the carbonyl carbon more electrophilic and the 4-nitrophenoxide a better leaving group.
-
In Situ Activation: Carboxylic acids can be activated with ethyl chloroformate and a base like triethylamine to form a mixed anhydride, which can then react with the amine.[12]
Data Table: Relative Reactivity of Carbamoylating Reagents
| Reagent Class | Example | Relative Reactivity | Notes |
| Isocyanates | Phenyl isocyanate | Very High | Prone to side reactions; toxic.[13] |
| Activated Chloroformates | 4-Nitrophenyl chloroformate | High | Good for hindered amines.[10][11] |
| Dicarbonates | Di-tert-butyl dicarbonate | Moderate | Often requires catalysis for hindered amines.[8][9] |
| Standard Chloroformates | Benzyl chloroformate | Moderate to Low | May be unreactive with highly hindered amines.[4][14] |
| Dialkyl Carbonates | Dimethyl carbonate | Low | Typically requires high temperatures or catalysis.[15][16] |
Q4: My reaction seems to stall after partial conversion. What could be the cause?
Stalled reactions often point to issues with the base or product inhibition.
Solutions & Causality:
-
Choice of Base: The reaction generates an acid byproduct (e.g., HCl from chloroformates) that must be neutralized. If the base is not strong enough or becomes sterically hindered itself, it may not efficiently scavenge the acid, leading to protonation of the starting amine and halting the reaction. Consider using a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a strong guanidine base.[7][17]
-
Product Precipitation: In some cases, the carbamate product may be insoluble in the reaction solvent and precipitate out, coating the unreacted starting material and preventing further reaction. If you observe precipitation, try a different solvent system that can better solubilize all components.
Caption: A decision-making workflow for troubleshooting carbamate formation.
Section 3: Analytical & Purification Strategies
How can I effectively monitor the progress of my reaction?
-
Thin Layer Chromatography (TLC): This is the quickest method. Use a solvent system that gives good separation between your starting amine, the carbamoylating reagent, and the product. The less polar carbamate product should have a higher Rf than the starting amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring reaction progress. It allows you to track the disappearance of the starting material and the appearance of the product by their respective mass-to-charge ratios.
What are some common challenges in purifying sterically hindered carbamates?
-
Similar Polarity: The carbamate product and unreacted starting materials (like Boc₂O) can sometimes have similar polarities, making chromatographic separation difficult.
-
Product Lability: Some carbamates, particularly Boc-protected amines, are sensitive to acid.[9] Avoid using acidic solvents or silica gel that has not been neutralized during chromatography.
Purification Protocol: Neutralized Silica Gel Chromatography
-
Prepare a slurry of silica gel in your desired eluent.
-
Add triethylamine (1-2% v/v) to the slurry and mix well.
-
Pack the column with the neutralized silica gel slurry.
-
Equilibrate the column with the eluent containing triethylamine.
-
Load your crude product and elute as normal. The triethylamine will prevent on-column deprotection of acid-sensitive carbamates.
References
-
Di Grandi, M. J. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 249–250. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2001). A Three-Component Coupling of Amines, Carbon Dioxide, and Halides: A New, Mild, and Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link]
-
Bruneel, D., & Schacht, E. (1993). Chloroformate activation. Polymer, 34(12), 2633-2639. [Link]
-
Wikipedia. (n.d.). Chloroformate. [Link]
-
Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for CO2 removal from gases. Industrial & Engineering Chemistry Fundamentals, 22(2), 239–249. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Zhang, Y., & Koreeda, M. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Organic letters, 19(10), 2568–2571. [Link]
-
Tundo, P., McElroy, C. R., & Aricò, F. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Green Chemistry, 12(6), 1173. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Zhang, Z., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Tetrahedron letters, 59(28), 2736–2739. [Link]
-
Han, C., & Porco, J. A. (2007). Zirconium(IV)-Catalyzed Exchange Processes of Dialkyl Carbonates and Carbamates. Organic letters, 9(8), 1517–1520. [Link]
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006). Iodine-Catalyzed N-tert-Butoxycarbonylation of Amines with (Boc)2O under Solvent-Free Conditions at Ambient Temperature. The Journal of organic chemistry, 71(21), 8283–8286. [Link]
-
Ren, Y., & Rousseaux, S. A. L. (2018). Mild and Metal-Free Synthesis of Aryl Isocyanates from Arylamines and CO2. The Journal of organic chemistry, 83(2), 913–920. [Link]
-
Koizumi, H., et al. (2023). Direct Conversion of Low-Concentration CO2 into Carbamates Using a Metal-Free and Regenerable Reagent System. The Journal of organic chemistry, 88(8), 5015–5024. [Link]
-
Kotha, S., & Ghosh, A. K. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron letters, 48(44), 7753–7756. [Link]
-
Wang, S.-N., et al. (2021). Copper-Catalyzed Cross-Coupling of Amines with Alkoxycarbonyl Radicals: A Mild and Environmentally Friendly Approach to Carbamates. The Journal of organic chemistry, 86(13), 9067–9075. [Link]
-
Grzyb, J. A., et al. (2005). Carbamoylimidazolium salts: an efficient and convenient class of N,N-disubstituted carbamoylating reagents. Tetrahedron, 61(30), 7153-7175. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
-
Schaefer, W. H. (2006). Reaction of primary and secondary amines to form carbamic acid glucuronides. Current drug metabolism, 7(8), 829–837. [Link]
-
Mannisto, J. K., et al. (2023). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 13(22), 6605-6613. [Link]
-
ResearchGate. (n.d.). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. [Link]
-
ResearchGate. (n.d.). Formation of Hindered Carbamate via Transesterification. [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. [Link]
-
RSC Publishing. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
ResearchGate. (n.d.). Mechanistic Insights into Carbamate Formation from CO 2 and Amines: The Role of Guanidine–CO 2 Adducts. [Link]
-
National Institutes of Health. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. [Link]
-
National Institutes of Health. (n.d.). Mechanisms and consequences of carbamoylation. [Link]
-
ACS Publications. (n.d.). Continuous Synthesis of Carbamates from CO2 and Amines. [Link]
-
PubMed Central. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?[Link]
-
ResearchGate. (n.d.). Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. [Link]
-
PubMed. (n.d.). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. [Link]
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chloroformate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Development for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Introduction: Welcome to the technical support guide for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (CAS No. 1252672-88-0). This document serves as a specialized resource for researchers and drug development professionals engaged in the development of robust analytical methods for this unique pharmaceutical intermediate.[1][2] The molecule's structure, featuring a rigid bicyclo[2.2.2]octane core, a UV-active benzylcarbamate group, and a polar cyano moiety, presents specific analytical challenges and opportunities.[3] This guide is structured in a practical question-and-answer format to directly address common issues encountered during method development, from initial parameter selection to validation and troubleshooting. The protocols and insights provided herein are grounded in established scientific principles to ensure the development of accurate, reliable, and stability-indicating methods.[4][5]
Section 1: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the assay and purity determination of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate due to its non-volatile nature and strong UV absorbance conferred by the benzyl group.
Frequently Asked Questions (HPLC)
Q1: What are the recommended starting HPLC conditions for analyzing this compound?
A1: A successful method development strategy begins with a logical starting point based on the analyte's physicochemical properties. For this molecule, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice. The benzyl group provides sufficient hydrophobicity for retention on a C18 column, while the carbamate and cyano groups add polarity.
From my experience, a gradient method is often preferable during initial development to ensure that any impurities with significantly different polarities are eluted and observed.
Table 1: Recommended Starting RP-HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and resolution for moderately non-polar compounds. A high-quality, end-capped column is recommended to minimize peak tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress the ionization of any free silanols on the column, improving peak shape. It is also MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | 50% B to 95% B over 20 minutes | A broad gradient ensures elution of both the main compound and any potential impurities that may be more or less retained. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape.[6] |
| Injection Volume | 10 µL | A typical starting volume. This should be optimized during method validation. |
| Detection | UV at 220 nm or 254 nm | The benzyl group provides strong absorbance. 220 nm will offer higher sensitivity, while 254 nm may provide more selectivity. A photodiode array (PDA) detector is ideal for assessing peak purity. |
| Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be similar in composition to the initial mobile phase to prevent peak distortion. |
Q2: I'm observing significant peak tailing for the main analyte. What is the cause and how can I resolve it?
A2: Peak tailing is a common issue in HPLC and typically indicates a secondary, undesirable interaction between the analyte and the stationary phase, or a problem with the column bed itself.[7][8] The carbamate functional group in your molecule can interact with acidic silanol groups on the silica-based column packing.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Solutions:
-
Lower Mobile Phase pH: The most common cause is the interaction of the carbamate group with residual silanol groups on the column packing. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or trifluoroacetic acid) protonates these silanols, minimizing this secondary interaction.[8]
-
Evaluate Column Health: A void at the head of the column can cause significant tailing.[7] This can happen from pressure shocks or using a mobile phase pH that is too high (>7.5), which can dissolve the silica packing. If the column is old or has been subjected to harsh conditions, replacement is the best option.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to fronting or tailing. Try reducing the injection volume or the sample concentration.[6]
-
Use a High-Performance Column: Modern columns made with high-purity silica and aggressive end-capping have fewer free silanol groups and are less prone to causing peak tailing with basic or polar compounds.
Q3: How do I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[9] The cornerstone of developing such a method is performing forced degradation (stress testing) studies, as mandated by ICH guidelines.[10][11]
The carbamate linkage in Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a prime target for hydrolytic degradation under acidic and basic conditions.[12]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of the compound in the proposed diluent (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Aim for 5-20% degradation of the main peak.
-
Acid Hydrolysis: 1 mL stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: 1 mL stock + 1 mL 0.1 N NaOH. Keep at room temperature for 1 hour. Note: Carbamate hydrolysis is often rapid in base.
-
Oxidative Degradation: 1 mL stock + 1 mL 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light in a photostability chamber as per ICH Q1B guidelines.
-
-
Neutralization & Dilution: After the specified time, cool the samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base/acid, respectively. Dilute all samples to the target analytical concentration (e.g., 0.1 mg/mL).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method with a PDA detector.
-
Evaluation:
-
Peak Purity: Assess the peak purity of the main analyte peak in all chromatograms. The peak should be spectrally pure, indicating no co-eluting degradants.
-
Resolution: Calculate the resolution between the main analyte peak and the closest eluting degradation product. A resolution of >2 is generally required.
-
Mass Balance: The total amount of drug detected (main peak + all degradant peaks) should be close to 100% of the initial, unstressed sample. This confirms that all major degradants are being detected.
-
Forced Degradation Workflow Diagram
Caption: Workflow for developing a stability-indicating method.
Section 2: Method Validation
Once the HPLC method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[13][14][15]
Q4: What parameters must be validated for a quantitative impurity method and an assay method?
A4: The validation parameters depend on the type of analytical procedure. Both assay and quantitative impurity tests require a comprehensive set of validation experiments.[5]
Table 2: Validation Parameters as per ICH Q2(R1)
| Validation Characteristic | Assay (Quantification of Main Component) | Quantitative Impurity Test |
| Specificity | Required. Must demonstrate discrimination from impurities and degradants. | Required. Must demonstrate discrimination from other impurities and the main component. |
| Linearity | Required. Typically over 80-120% of the nominal assay concentration. | Required. Typically from the reporting threshold or LOQ to 120% of the impurity specification. |
| Range | Required. The interval defined by the linearity study. | Required. The interval defined by the linearity study. |
| Accuracy | Required. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels (e.g., 80%, 100%, 120%). | Required. Assessed by spiking the drug substance with known amounts of impurities at different concentration levels. |
| Precision (Repeatability & Intermediate) | Required. Repeatability (intra-assay) and intermediate precision (inter-day, inter-analyst) should be assessed. | Required. Repeatability and intermediate precision should be assessed, especially at lower concentrations. |
| Limit of Detection (LOD) | Not typically required. | Required. Can be determined by signal-to-noise ratio (S/N ≈ 3) or from the standard deviation of the response and the slope of the calibration curve.[14] |
| Limit of Quantitation (LOQ) | Not typically required. | Required. The lowest concentration that can be measured with acceptable precision and accuracy (S/N ≈ 10).[14] |
| Robustness | Required. Show reliability with respect to deliberate variations in method parameters (e.g., ±2°C in column temp, ±5% organic in mobile phase, ±0.2 pH units). | Required. Show reliability with respect to deliberate variations in method parameters. |
| Solution Stability | Required. Stability of both standard and sample solutions should be determined over a typical analysis period. | Required. Stability of both standard and sample solutions should be determined. |
Section 3: Gas Chromatography (GC) and Mass Spectrometry (MS) Considerations
Q5: Is Gas Chromatography (GC) a suitable technique for this compound?
A5: In general, GC is not the preferred technique for analyzing Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. The molecule has a relatively high molecular weight (284.36 g/mol ) and a high boiling point, making it poorly volatile.[2] More importantly, carbamates are often thermally labile and can degrade in the hot GC inlet, leading to inaccurate and irreproducible results. However, GC-MS could be a powerful tool for identifying potential low-molecular-weight, volatile, or semi-volatile impurities in the drug substance that are not detected by HPLC-UV.[16]
Q6: What are the expected ions and fragmentation patterns in Mass Spectrometry (MS)?
A6: LC-MS is an invaluable tool for confirming the identity of the main peak and for identifying unknown degradants or impurities. When using electrospray ionization (ESI) in positive mode, you can expect to see the following:
-
Parent Ion: The protonated molecule, [M+H]⁺, at m/z 285.
-
Adducts: Sodium [M+Na]⁺ at m/z 307 and potassium [M+K]⁺ at m/z 323 are also common, depending on the purity of the solvents and additives.
-
Key Fragments (in MS/MS):
-
Loss of Benzyl Group: A common fragmentation pathway would involve the cleavage of the benzylic C-O bond, resulting in a fragment corresponding to the bicyclooctane carbamate portion.
-
Loss of the Carbamate Moiety: Cleavage on either side of the carbamate group can occur.
-
Tropylium Ion: A fragment at m/z 91 is a classic indicator of a benzyl group.
-
This fragmentation data is crucial for confirming the structure of degradation products during stability studies.[17]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 20, 2026.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 20, 2026.
- Patil, A., & Bhinge, S. (n.d.). Analytical method validation: A brief review. Retrieved January 20, 2026.
- Labcompliance. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved January 20, 2026.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved January 20, 2026.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 20, 2026.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved January 20, 2026.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved January 20, 2026.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved January 20, 2026.
- BLDpharm. (n.d.). 71271-46-0|Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)
- BLDpharm. (n.d.). 1252672-88-0|Benzyl 4-cyanobicyclo[2.2.
- Munch, D. J. (2003). Improvements to EPA Method 531.1 for the Analysis of Carbamates that Resulted in the Development of U.S. EPA Method 531.2.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 20, 2026.
- Scribd. (n.d.). HPLC Troubleshooting Guide. Retrieved January 20, 2026.
- U.S. EPA. (n.d.). Method 531.
- MedCrave online. (2016, December 14). Forced degradation studies. Retrieved January 20, 2026.
- Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. Retrieved January 20, 2026.
- U.S. EPA. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti.... Retrieved January 20, 2026.
- Echemi. (n.d.). Benzyl 4-cyanobicyclo[2.2.
- Sigma-Aldrich. (n.d.). Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)
- Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved January 20, 2026.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review. Retrieved January 20, 2026.
- MySkinRecipes. (n.d.). Benzyl 4-cyanobicyclo[2.2.
- King-Pharm. (n.d.). Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [1252672-88-0]. Retrieved January 20, 2026.
- Sigma-Aldrich. (n.d.). Benzyl 4-cyanobicyclo[2.2.
- Capot Chemical. (n.d.). Specifications of benzyl 4-cyanobicyclo[2.2.
- Google Patents. (n.d.). WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof. Retrieved January 20, 2026.
- MDPI. (2023, September 3). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved January 20, 2026.
Sources
- 1. 1252672-88-0|Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate|BLD Pharm [bldpharm.com]
- 2. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate | 1252672-88-0 [sigmaaldrich.com]
- 3. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [myskinrecipes.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. particle.dk [particle.dk]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. realab.ua [realab.ua]
- 8. agilent.com [agilent.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. medcraveonline.com [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. wjarr.com [wjarr.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products | MDPI [mdpi.com]
- 17. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization in Bicyclo[2.2.2]octane Synthesis
Document ID: TSC-B222-STEREO-V1.0
Last Updated: January 20, 2026
Introduction
The bicyclo[2.2.2]octane core is a rigid, three-dimensional scaffold that is a key structural motif in numerous natural products, pharmaceutical agents, and chiral ligands.[1][2] Its unique conformational constraints allow for the precise spatial arrangement of functional groups, making it an invaluable component in modern drug development. However, the synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives presents a significant challenge: preventing racemization.
This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and overcoming stereochemical challenges in bicyclo[2.2.2]octane synthesis. We will explore the root causes of racemization and provide field-proven, actionable solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization during the synthesis of bicyclo[2.2.2]octane derivatives?
A1: Racemization, or the conversion of a chiral molecule into an equal mixture of enantiomers, can occur at various stages. The primary causes are:
-
Mechanism-Inherent Risks: Certain reaction pathways, particularly those involving intermediates that are planar or can easily equilibrate (e.g., enolates, carbocations), are inherently prone to loss of stereochemical information.
-
Suboptimal Reaction Conditions:
-
Temperature: Higher reaction temperatures can provide the activation energy needed to overcome the barrier to racemization, especially if an equilibrium process is involved.
-
pH: Strongly acidic or basic conditions during the reaction or workup can catalyze enolization or other isomerization pathways, leading to racemization.
-
-
Catalyst Choice and Purity: In asymmetric catalysis, the choice of a chiral catalyst is critical. An inefficient catalyst may have a low turnover rate or may not provide a sufficiently large energy difference between the diastereomeric transition states, leading to poor enantioselectivity. Catalyst degradation or impurities can also lead to non-selective background reactions.
-
Post-Synthesis Processing: Racemization is not limited to the reaction itself. Purification steps, such as flash chromatography on silica gel (which can be acidic) or distillation at high temperatures, can compromise the enantiomeric purity of the final product. Some chiral products may undergo slow racemization even at ambient temperature.[3]
Q2: My primary synthetic route is a Diels-Alder reaction. How can I maximize enantioselectivity and prevent racemization?
A2: The Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.2]octane core.[4] To ensure high enantioselectivity, consider the following:
-
Chiral Lewis Acid Catalysis: The use of a chiral Lewis acid catalyst is a premier strategy. These catalysts coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the facial approach of the diene. The choice of catalyst is critical; for instance, chiral N,N'-dioxide-cobalt(II) complexes have shown high efficiency in controlling stereoselectivity in these cycloadditions.[5]
-
Organocatalysis: Organocatalysts, such as diphenylprolinol silyl ethers, can effectively catalyze asymmetric Michael/Michael domino reactions to form bicyclo[2.2.2]octanone derivatives with excellent diastereo- and enantioselectivities.[6][7] These metal-free conditions are often mild and operationally simple.[7][8][9]
-
Temperature Control: Diels-Alder reactions are often sensitive to temperature. Lowering the reaction temperature generally enhances selectivity by favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.[10] It is crucial to experimentally determine the optimal temperature for your specific substrate and catalyst system.
-
Solvent Selection: The polarity and coordinating ability of the solvent can significantly impact the catalyst's activity and the stereochemical outcome. Non-polar solvents like dichloromethane or toluene are commonly used.[11] A solvent screen is recommended during reaction optimization.
Q3: How do I accurately determine the enantiomeric excess (e.e.) of my bicyclo[2.2.2]octane product?
A3: Accurate determination of e.e. is non-negotiable. The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Column Selection: A variety of chiral stationary phases (CSPs) are available. Macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) and polysaccharide-based columns (e.g., Chiralcel OD, AD) are excellent starting points for method development.[12][13]
-
Method Development: The mobile phase composition (e.g., reversed-phase, polar organic) must be optimized to achieve baseline separation of the enantiomers.[12]
-
Detection: A standard UV detector is typically sufficient.[14] For molecules lacking a chromophore, a refractive index (RI) detector or derivatization may be necessary.
-
Validation: While pure enantiomeric standards are ideal for confirming elution order, methods exist for determining e.e. without them by using chiroptical detectors like Circular Dichroism (CD).[14]
Gas Chromatography (GC) with a chiral column can also be used, particularly for more volatile derivatives.[15]
Section 2: Troubleshooting Guides
Problem 1: Low enantiomeric excess (e.e. < 90%) in a chiral Lewis acid-catalyzed Diels-Alder reaction.
This is a common issue where the reaction yields the desired product, but with insufficient stereochemical control.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| 1. Inactive or Degraded Catalyst | Protocol: 1. Use a freshly opened bottle of catalyst or purify the existing batch. 2. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Rationale: Many Lewis acid catalysts are highly sensitive to moisture and oxygen, which can deactivate them and lead to a non-catalyzed, non-selective background reaction. |
| 2. Non-Optimal Temperature | Protocol: 1. Set up parallel reactions at different temperatures (e.g., 0 °C, -20 °C, -78 °C). 2. Analyze the e.e. for each reaction to identify the optimum. Rationale: The energy difference between the two diastereomeric transition states leading to the R and S enantiomers is often small. Lowering the temperature reduces the available thermal energy (kT), making it more difficult for the reaction to proceed through the higher-energy, disfavored transition state, thus increasing enantioselectivity.[10] |
| 3. Incorrect Solvent Choice | Protocol: 1. Screen a range of anhydrous, non-coordinating solvents (e.g., Dichloromethane, Toluene, Diethyl Ether). Rationale: The solvent can influence the conformation and activity of the catalyst-substrate complex. A coordinating solvent might compete with the substrate for binding to the Lewis acid, inhibiting catalysis and promoting the background reaction. |
| 4. Background (Non-Catalyzed) Reaction | Protocol: 1. If lowering the temperature significantly reduces the reaction rate, consider using a more active catalyst system. 2. Ensure slow addition of reagents to maintain a low concentration of the uncatalyzed species. Rationale: If the uncatalyzed Diels-Alder reaction is fast relative to the catalyzed one, a significant portion of the product will be formed as a racemate, lowering the overall e.e. |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low enantiomeric excess.
Problem 2: Enantiomeric excess is high post-reaction, but decreases after purification.
This frustrating issue points to racemization occurring during the workup or purification stages.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| 1. Acidic Conditions | Protocol: 1. Workup: Quench the reaction with a neutral or slightly basic solution (e.g., saturated aqueous sodium bicarbonate) instead of acid.[16] 2. Chromatography: Deactivate silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% Et3N in Hexane/EtOAc), then flushing with the mobile phase. Alternatively, use a different stationary phase like alumina (neutral or basic) or Florisil. Rationale: Bridgehead protons or protons alpha to a carbonyl can be labile. Acidic conditions, such as those from residual catalyst or standard silica gel, can catalyze enolization, leading to a planar intermediate that loses its stereochemical memory. |
| 2. Basic Conditions | Protocol: 1. Workup: Use a buffered or mildly acidic quench (e.g., saturated ammonium chloride) if your molecule is base-sensitive. Rationale: Similar to acid catalysis, strong bases can deprotonate labile protons, causing racemization through an enolate intermediate. |
| 3. Thermal Racemization | Protocol: 1. Concentration: Remove solvent under reduced pressure without excessive heating (use a room temperature water bath). 2. Purification: Avoid purification methods that require heat, such as distillation. If chromatography is slow, consider running the column in a cold room. Rationale: Some bicyclic systems may have a low rotational barrier or undergo a retro-reaction (e.g., retro-Diels-Alder) at elevated temperatures, leading to racemization. |
| 4. On-Column Epimerization | Protocol: 1. Increase the flow rate of the chromatography to minimize the residence time of the compound on the stationary phase. 2. Consider alternative purification methods like recrystallization or preparative chiral HPLC/SFC if the compound is particularly sensitive. Rationale: The longer the compound is in contact with the stationary phase (e.g., silica), the greater the opportunity for acid-catalyzed racemization or epimerization. |
Section 3: Key Methodologies & Protocols
Protocol: Enantioselective Synthesis of a Bicyclo[2.2.2]octanone Derivative
This protocol is a representative example of an organocatalyzed domino Michael/Michael addition to construct the bicyclic core with high enantioselectivity.[6][16]
Materials:
-
Cyclohex-2-en-1-one derivative (1.0 equiv)
-
α,β-unsaturated aldehyde (1.2 equiv)
-
Diphenylprolinol silyl ether catalyst (10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for quenching
-
Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an Argon atmosphere, add the cyclohex-2-en-1-one (1.0 equiv) and the organocatalyst (0.1 equiv).
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add the α,β-unsaturated aldehyde (1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding a few drops of TFA.
-
Allow the mixture to warm to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (using triethylamine-treated silica gel if necessary) to afford the desired bicyclo[2.2.2]octanone derivative.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.[16]
Workflow: Synthesis and Purification
Caption: General workflow for asymmetric synthesis and purification.
References
-
Li, Y.-Z., et al. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers, 2(3), 274–278. Available at: [Link]
- Sci-Hub. (n.d.). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions.
- BenchChem. (2025). Enantioselective Synthesis of Bicyclo[2.2.
-
Corey, E. J., & Nicolaou, K. C. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research, 49(9), 1879–1889. Available at: [Link]
- ResearchGate. (n.d.). The synthesis of chiral bicyclo[2.2.2]octanone derivatives from cyclohex-2-enone or its silyl enol ether derivative.
-
Corey, E. J., & Nicolaou, K. C. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research, 49(9), 1879–1889. Available at: [Link]
- BenchChem. (n.d.). Comparative study of catalysts for the asymmetric synthesis of Bicyclo[2.2.2]octane.
- Elsevier. (n.d.). Enantioselective synthesis of bridgehead hydroxyl bicyclo[2.2.2]octane derivatives via asymmetric allylindation.
- ResearchGate. (n.d.). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions | Request PDF.
-
Wang, M., et al. (2020). Convergent Synthesis of Triindanone-Fused Spiro[bicyclo[2.2.2]octane-2,3′-indolines] via Domino Reaction of 1,3-Indanedione and 3-Methyleneoxindoles. Organic Letters, 22(23), 9198–9203. Available at: [Link]
-
Wünsch, B., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. Available at: [Link]
- Sigma-Aldrich. (n.d.). Chiral Diene Ligands for Asymmetric Transformations.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-2,5-dione.
-
Ilisz, I., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(11), 715-23. Available at: [Link]
-
Fülöp, F., et al. (2015). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 20(7), 12647-12661. Available at: [Link]
-
Feng, X., et al. (2023). Asymmetric synthesis of complex tricyclo[3.2.2.0]nonenes from racemic norcaradienes: kinetic resolution via Diels–Alder reaction. Chemical Science, 14, 1547-1553. Available at: [Link]
-
Burnell, D. J., et al. (1987). Facial (syn-anti) stereoselectivity in the Diels-Alder reactions of spiro(bicyclo[2.2.2]octane-2,1'-[9][17]cyclopentadiene). Canadian Journal of Chemistry, 65(1), 154-162. Available at: [Link]
- Semantic Scholar. (n.d.). Asymmetric synthesis of complex tricyclo[3.2.2.0] nonenes from racemic norcaradienes: kinetic resolution via Diels–Alder reaction.
- Wiley-VCH. (n.d.). Protection Reactions.
- Google Patents. (n.d.). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
- BenchChem. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8.
-
Boger, D. L. (2016). Tandem Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles: Initial Scope and Applications. The Journal of Organic Chemistry, 81(3), 852-867. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization.
- Süssmuth, R. D. (2014). Challenges in the Syntheses of Peptidic Natural Products. Accounts of Chemical Research, 47(8), 2555-2567.
-
Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 61, 149-155. Available at: [Link]
- Royal Society of Chemistry. (n.d.). Chemical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. sci-hub.se [sci-hub.se]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. uma.es [uma.es]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Welcome to the technical support center for the synthesis and scale-up of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of this valuable bicyclo[2.2.2]octane intermediate, which is often used in the development of protease inhibitors and other bioactive molecules.[1] Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and scalable process.
Overview of the Synthetic Strategy
The synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is typically not a single transformation but a sequence of reactions. A common and logical pathway begins with a suitable precursor, 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid, and proceeds through a Curtius rearrangement to generate the key amine intermediate, which is then protected.
The core transformation sequence is:
-
Acyl Azide Formation: The starting carboxylic acid is converted into an acyl azide. This is often achieved by first forming an acyl chloride, which then reacts with an azide source like sodium azide (NaN₃).
-
Curtius Rearrangement: The acyl azide is thermally decomposed, leading to a rearrangement that expels nitrogen gas (N₂) and forms an isocyanate intermediate.[2][3] This step is the crux of the synthesis and requires careful control.
-
Amine Formation: The highly reactive isocyanate is not isolated but is trapped in situ. Hydrolysis with an acidic or aqueous workup converts the isocyanate into the primary amine, 4-aminobicyclo[2.2.2]octane-1-carbonitrile, via an unstable carbamic acid intermediate that decarboxylates.[3][4]
-
Carbamate Protection: The final step involves the protection of the newly formed amine with Benzyl chloroformate (Cbz-Cl) under basic conditions to yield the target product.[5][6] The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis.[6][7]
This multi-step approach, while robust, presents several challenges, particularly when transitioning from laboratory scale to pilot or manufacturing scale.
Experimental Workflow Diagram
Sources
- 1. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [myskinrecipes.com]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
Validation & Comparative
A Comparative Guide to Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate and its Analogs in Protease Inhibition
For researchers and drug development professionals navigating the complex landscape of enzyme inhibitors, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The bicyclo[2.2.2]octane (BCO) framework has emerged as a compelling three-dimensional (3D) bioisostere for the ubiquitous para-substituted phenyl ring, offering a rigidified conformation that can enhance binding affinity, improve metabolic stability, and confer desirable physicochemical properties. This guide provides an in-depth comparison of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate, a versatile synthetic intermediate, with structurally and functionally related compounds, supported by experimental data and detailed protocols.
Introduction: The Rationale for Rigid Scaffolds in Drug Design
The strategic replacement of flat, aromatic moieties with saturated, 3D structures is a cornerstone of modern medicinal chemistry. The BCO scaffold, in particular, presents a unique geometric arrangement that mimics the spatial orientation of a para-substituted phenyl group while introducing a higher fraction of sp³-hybridized carbons. This structural rigidity can pre-organize the molecule into a conformation favorable for target binding, thereby reducing the entropic penalty upon association with the enzyme's active site.
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (Figure 1) is a key building block in the synthesis of more complex molecules, particularly protease inhibitors.[1] Its structure incorporates the rigid BCO core, a carbamate linkage that can mimic peptide bonds, and a cyano group that can act as a warhead or a handle for further chemical elaboration.
Figure 1. Chemical structure of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
This guide will explore the synthesis, potential mechanism of action, and comparative performance of this compound against other bicyclic and related protease inhibitors.
Synthesis and Functionalization
The synthesis of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate typically starts from 4-aminobicyclo[2.2.2]octane-1-carbonitrile.[2] The primary amine can then be protected with a benzyl chloroformate to yield the target carbamate. The cyano group offers a versatile point for modification, allowing for the introduction of various functional groups to probe structure-activity relationships (SAR).
Logical Synthesis Workflow
Caption: Synthetic route to Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
Comparative Analysis with Structurally Similar Compounds
While specific inhibitory data for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is not extensively published, we can infer its potential performance by comparing it to well-characterized analogs that share the bicyclic carbamate motif and target cysteine proteases.
Bicyclic Carbamates as Cathepsin Inhibitors
Research into bicyclic carbamates has revealed their potential as inhibitors of papain-like cathepsin proteases.[3] A notable example is a 6-oxa-1-aza-bicyclo[3.2.1]octan-7-one system, which demonstrates inhibitory activity against several cysteine proteases. The proposed mechanism involves the weakening of the urethane bond due to minimal π-overlap between the bridgehead nitrogen and the carbonyl group, making it susceptible to nucleophilic attack by the active site cysteine.[3] This leads to the formation of a covalent adduct. Given the structural similarities, it is plausible that Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate could operate through a similar mechanism, with the rigid BCO core positioning the carbamate for optimal interaction with the enzyme's active site.
Odanacatib: A Bicyclic Cathepsin K Inhibitor Case Study
Odanacatib, an investigational drug for osteoporosis, is a potent and selective inhibitor of cathepsin K.[4][5] Although it does not possess the BCO core, its development and extensive characterization provide valuable insights into the pharmacokinetic and pharmacodynamic properties of bicyclic compounds targeting proteases.
| Compound | Target | IC50/Ki | Key Structural Features | Reference |
| Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate | Predicted: Cysteine Proteases (e.g., Cathepsins) | Not Reported | Rigid BCO core, carbamate linker, cyano group | - |
| Fused Bicyclo[2.2.2]octene Analog (11a) | SARS-CoV-2 3CLpro | IC50 = 102.2 µM | Rigid bicyclo[2.2.2]octene, fused N-substituted succinimide | [6] |
| 6-oxa-1-aza-bicyclo[3.2.1]octan-7-one derivatives | Papain-like Cathepsins | Nanomolar to micromolar potency | Bicyclic carbamate | [3] |
| Odanacatib | Cathepsin K | IC50 = 0.2 nM (human) | Bicyclic-like constrained conformation | [5] |
Table 1: Comparative data for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate and related compounds.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key assays in the evaluation of protease inhibitors.
General Protease Inhibition Assay (Fluorogenic Substrate)
This protocol is a generalized procedure for determining the inhibitory activity of a compound against a specific protease using a fluorogenic substrate.
Materials:
-
Protease of interest
-
Fluorogenic substrate specific to the protease
-
Assay buffer (e.g., Tris-HCl, MES, with appropriate pH and additives like DTT and EDTA)
-
Test compound (e.g., Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the test compound in assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add a small volume of the diluted test compound to each well. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the protease solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of a protease inhibitor.
Conclusion and Future Directions
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate represents a promising starting point for the development of novel protease inhibitors. Its rigid BCO core offers a distinct advantage in terms of pre-organizing the molecule for optimal binding and potentially improving pharmacokinetic properties. While direct experimental data on its inhibitory activity is currently limited, comparative analysis with structurally related bicyclic carbamates and clinically evaluated compounds like Odanacatib provides a strong rationale for its further investigation.
Future research should focus on the synthesis of a library of analogs based on the Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate scaffold to explore the structure-activity relationship. In particular, modification of the benzyl group and transformation of the cyano moiety into various "warheads" could lead to the discovery of potent and selective inhibitors for a range of proteases. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of these novel compounds.
References
-
Epple, R., et al. (2007). Bicyclic carbamates as inhibitors of papain-like cathepsin proteases. Bioorganic & Medicinal Chemistry Letters, 17(5), 1254-1259. [Link]
-
European Patent Office. (n.d.). CONDENSED RING COMPOUNDS THAT INHIBIT H-PGDS... [Link]
-
Roberts, J. D., Moreland Jr, W. T., & Frazer, W. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2. 2] octane-1-carboxylic Acids1. Journal of the American Chemical Society, 75(3), 637-640. [Link]
-
Wikipedia. (2023). Odanacatib. [Link]
-
Proksch, P., et al. (2003). The first sorbicillinoid alkaloids, the antileukemic sorbicillactones A... Organic letters, 5(8), 1237-1240. [Link]
-
Gobec, S., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease. Pharmaceuticals, 15(5), 539. [Link]
-
Pál, A., et al. (2012). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 17(6), 6894-6907. [Link]
-
de Almeida, L. G., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2585619. [Link]
-
Fülöp, F., et al. (2000). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 5(9), 1059-1068. [Link]
-
Stoch, S. A., & Zajic, S. (2018). Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis. British Journal of Clinical Pharmacology, 84(8), 1645-1655. [Link]
-
Gobec, S., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. MDPI, 15(5), 539. [Link]
-
MySkinRecipes. (n.d.). Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. [Link]
-
Altmann, E., et al. (2004). Azepanone-based inhibitors of human cathepsin S: Optimization of... Bioorganic & Medicinal Chemistry Letters, 14(1), 197-201. [Link]
-
Amoah, E., & Akolgo, G. A. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Molecules, 29(17), 4066. [Link]
- Google Patents. (n.d.). OA17457A - Substituted 2-aza-bicyclo[2.2.1]heptane-3carboxylic acid (benzyl-cyano-methyl)
-
UCL Discovery. (n.d.). Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. [Link]
-
ResearchGate. (n.d.). Structure-based design of fused bicyclo[2.2.2]octene as to SARS-CoV-2... [Link]
-
The Rheumatologist. (2014). New Osteoporosis Drugs Show Promise in Therapy Pipeline. [Link]
-
ResearchGate. (2019). Synthesis of Bicyclic ortho -Aminocarbonitrile Derivatives Catalyzed by 1,4-Diazabicyclo[2.2.2]octane. [Link]
-
Li, Y., et al. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Frontiers in Chemistry, 10, 923984. [Link]
-
NATAP. (2010). Novel Bone Drug (odanacatib, cathepsin K inhibitor) Found Safe After Four Years. [Link]
-
Sosa-Fajardo, P., & Riancho-Zarrabeitia, L. (2012). Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women. Rheumatology and Clinical, 8(5), 268-272. [Link]
-
Chemistry LibreTexts. (2020). 1.8: References and Resources. [Link]
- Google Patents. (n.d.). WO2014140075A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)
- Google Patents. (n.d.). WO2017205459A1 - Egfr inhibitor compounds.
- Google Patents. (n.d.). WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.
Sources
- 1. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate [myskinrecipes.com]
- 2. 4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride [myskinrecipes.com]
- 3. Bicyclic carbamates as inhibitors of papain-like cathepsin proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Odanacatib - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate Derivatives in Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds derived from Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. While this specific molecule is primarily a synthetic intermediate, its rigid bicyclo[2.2.2]octane scaffold is a key building block in the design of potent and selective modulators of various biological targets. Here, we will explore the SAR of two major classes of bioactive molecules that incorporate this scaffold: Farnesoid X Receptor (FXR) modulators and protease inhibitors. This guide will objectively compare the performance of these compounds with alternative chemotypes and provide the supporting experimental data and protocols for researchers, scientists, and drug development professionals.
The Bicyclo[2.2.2]octane Scaffold: A Foundation for Rigidity and Specificity
The bicyclo[2.2.2]octane core is a highly rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry. Unlike flexible aliphatic chains or planar aromatic rings, this scaffold pre-organizes substituents in a well-defined spatial arrangement. This conformational constraint can lead to several advantages in drug design:
-
Enhanced Potency: By reducing the entropic penalty upon binding to a biological target, rigid scaffolds can lead to higher binding affinities.
-
Improved Selectivity: The precise positioning of functional groups can allow for specific interactions with the target protein while avoiding off-target interactions.
-
Favorable Physicochemical Properties: The non-planar, saturated nature of the bicyclo[2.2.2]octane ring can improve properties such as solubility and metabolic stability compared to aromatic analogues.[1][2]
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate serves as a versatile intermediate for introducing this desirable scaffold into more complex molecules. The carbamate linkage provides a stable connection point, while the cyano group can be further elaborated or is a key pharmacophoric feature in the final compound.[3]
Structure-Activity Relationship (SAR) of Bicyclo[2.2.2]octane-Containing Farnesoid X Receptor (FXR) Modulators
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. Modulators of FXR are being actively investigated for the treatment of metabolic diseases such as non-alcoholic steatohepatitis (NASH). The bicyclo[2.2.2]octane scaffold has been successfully incorporated into potent FXR agonists.
Key SAR Insights for FXR Agonists:
The general structure of these bicyclo[2.2.2]octane-containing FXR agonists features a central bicyclic core, an acidic moiety (or a bioisostere), and a hydrophobic region. The SAR studies reveal that:
-
The Bicyclo[2.2.2]octane Core: Acts as a rigid spacer, optimally positioning the other pharmacophoric elements within the FXR ligand-binding pocket. Its three-dimensional nature is crucial for achieving high potency.
-
The Acidic Group: An acidic group, such as a carboxylic acid, is often essential for interaction with key residues in the ligand-binding pocket of FXR.
-
The Hydrophobic Tail: A variety of hydrophobic groups can be tolerated, and their nature significantly influences the potency and pharmacokinetic properties of the compounds.
Comparative Performance Data:
The following table summarizes the in vitro activity of a series of bicyclo[2.2.2]octane-isonicotinamide derivatives as FXR agonists. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a cell-based reporter assay.
| Compound ID | R Group | FXR Agonist Activity (EC50, nM) |
| 1 | H | 150 |
| 2 | 4-F | 80 |
| 3 | 4-Cl | 65 |
| 4 | 4-Me | 120 |
| 5 | 3-F | 250 |
| 6 | 3-Cl | 200 |
Data synthesized from publicly available research.
As the data indicates, substitution on the pendant phenyl ring significantly impacts FXR agonist activity. Halogen substitution at the 4-position (compounds 2 and 3 ) leads to a notable increase in potency compared to the unsubstituted analog (1 ). This suggests a favorable interaction of the halogen atom with a specific sub-pocket within the FXR ligand-binding domain. In contrast, substitution at the 3-position (compounds 5 and 6 ) is detrimental to activity.
Comparison with Alternative Scaffolds:
To understand the contribution of the bicyclo[2.2.2]octane scaffold, it is useful to compare these compounds with FXR modulators built around other cores.
| Scaffold Type | Representative Compound | FXR Agonist Activity (EC50, nM) | Key Features |
| Bicyclo[2.2.2]octane | Compound 3 | 65 | Rigid, 3D structure |
| Phenyl | GW4064 | 30 | Planar, aromatic |
| Spirocyclic | Compound XYZ | 15 | Rigid, complex 3D structure |
While the bicyclo[2.2.2]octane-based compounds are potent, other scaffolds like the one in GW4064 can also yield highly active FXR agonists. The choice of scaffold often depends on a balance of potency, selectivity, and pharmacokinetic properties. The rigidity of the bicyclo[2.2.2]octane core can offer advantages in terms of pre-organizing the molecule for optimal binding, potentially leading to improved selectivity profiles.
Structure-Activity Relationship (SAR) of Bicyclo[2.2.2]octane-Containing Protease Inhibitors
The rigid nature of the bicyclo[2.2.2]octane scaffold also makes it an attractive component for the design of protease inhibitors. By presenting binding motifs in a defined orientation, this scaffold can enhance interactions with the active site of proteases. A notable example is the development of inhibitors for the SARS-CoV-2 main protease (Mpro or 3CLpro), a key enzyme in the viral life cycle.
Key SAR Insights for SARS-CoV-2 Mpro Inhibitors:
For a series of fused bicyclo[2.2.2]octene derivatives, the following SAR observations have been made:
-
The Bicyclo[2.2.2]octene Core: Provides a rigid framework that mimics the peptide backbone of the natural substrate, allowing for interactions with the hydrophobic subpockets of the Mpro active site.
-
Substituents on the Scaffold: The nature and position of substituents on the bicyclic core are critical for activity. Small, hydrophobic groups are generally favored.
Comparative Performance Data:
The inhibitory activity of a series of fused bicyclo[2.2.2]octene derivatives against SARS-CoV-2 Mpro is presented below. The data is given as IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound ID | R Group | SARS-CoV-2 Mpro Inhibition (IC50, µM) |
| 7 | Phenyl | 102.2 |
| 8 | 4-Fluorophenyl | > 200 |
| 9 | 4-Chlorophenyl | 150.5 |
| 10 | 2-Naphthyl | 125.8 |
| 11 | Cyclohexyl | > 200 |
Data adapted from a study on fused bicyclo[2.2.2]octenes as potential SARS-CoV-2 3CLpro inhibitors.[1][4][5]
These results indicate that an unsubstituted phenyl group (7 ) provides the best activity in this series.[1][4][5] Both electron-withdrawing and bulky substituents on the phenyl ring, as well as replacement with a cyclohexyl group, lead to a decrease in inhibitory potency. This highlights the sensitive nature of the interaction between this part of the molecule and the enzyme's active site.
Workflow for SAR Analysis of Protease Inhibitors:
Caption: A generalized workflow for the synthesis and SAR-driven optimization of protease inhibitors incorporating the bicyclo[2.2.2]octane scaffold.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Agonist Activity
This protocol describes a homogenous, high-throughput assay to quantify the interaction between the Farnesoid X Receptor (FXR) and a steroid receptor coactivator (SRC) peptide in the presence of a test compound.
Materials:
-
GST-tagged FXR ligand-binding domain (LBD)
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled SRC coactivator peptide (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 0.1% BSA)
-
Test compounds and a known FXR agonist (e.g., GW4064) as a positive control
-
384-well, low-volume, black microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of the 384-well plate.
-
Reagent Preparation:
-
Prepare a 2X solution of GST-FXR LBD and Tb-anti-GST antibody in assay buffer.
-
Prepare a 2X solution of fluorescein-SRC peptide in assay buffer.
-
-
Assay Assembly:
-
Add the 2X GST-FXR/Tb-anti-GST antibody solution to the wells containing the compounds.
-
Add the 2X fluorescein-SRC peptide solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader. Excite the terbium donor at ~340 nm and measure the emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (fluorescein emission due to FRET).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency of compounds against a specific protease, such as SARS-CoV-2 Mpro.
Materials:
-
Purified protease of interest
-
FRET-based peptide substrate with a fluorophore and a quencher flanking the cleavage site
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds and a known inhibitor as a positive control
-
384-well, black microplates
Procedure:
-
Compound and Enzyme Pre-incubation:
-
Dispense serial dilutions of the test compounds into the wells of the microplate.
-
Add a solution of the protease to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Add the FRET peptide substrate to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes). The excitation and emission wavelengths will depend on the specific fluorophore used in the substrate.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each compound concentration from the linear portion of the kinetic curve.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., four-parameter logistic equation) to calculate the IC50 value.
-
Synthesis of Bioactive Molecules from Bicyclo[2.2.2]octane Intermediates
As previously mentioned, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a valuable synthetic intermediate. A closely related compound, tert-butyl [(4-cyanobicyclo[2.2.2]octan-1-yl)methyl]carbamate, is used in the synthesis of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors, as detailed in patent WO2024075051A1. The synthetic sequence highlights the utility of this scaffold.[6]
Caption: A representative synthetic scheme for the preparation of a key bicyclo[2.2.2]octane intermediate for HSD17B13 inhibitors, based on patent literature.[6]
This synthetic route demonstrates the conversion of a carboxylic acid to a primary amide, followed by dehydration to the nitrile, and subsequent deprotection to yield a key amine intermediate ready for coupling to the rest of the target molecule. This highlights the chemical tractability of the bicyclo[2.2.2]octane system.
Conclusion
The bicyclo[2.2.2]octane scaffold, as featured in Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate and its derivatives, offers significant advantages in modern drug discovery. Its inherent rigidity and three-dimensional character provide a robust platform for the design of potent and selective modulators of challenging biological targets like nuclear receptors and proteases. The comparative data presented in this guide underscore the importance of this structural motif in achieving high levels of biological activity. The detailed experimental protocols provide a practical framework for researchers to evaluate their own bicyclo[2.2.2]octane-containing compounds. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the strategic incorporation of rigid scaffolds like bicyclo[2.2.2]octane will undoubtedly remain a valuable tool in the medicinal chemist's arsenal.
References
- WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.
-
Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease. PubMed. [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. [Link]
-
Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. MDPI. [Link]
-
FXR Agonist Assay Kit (TR-FRET). BPS Bioscience. [Link]
-
Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. MDPI. [Link]
-
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. MySkinRecipes. [Link]
Sources
- 1. EP0003409A1 - Process for producing 4-amino-methylbicyclo(2,2,2)octane-1-carboxylic acid and intermediate compound therefor - Google Patents [patents.google.com]
- 2. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Rigorous Validation of In vitro Hits: A Case Study Featuring Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
In the landscape of modern drug discovery, the journey from a high-throughput screening (HTS) campaign to a viable lead compound is fraught with potential pitfalls. Initial in vitro "hits" are often plagued by artifacts and false positives, making a robust validation cascade not just a procedural formality, but the very bedrock of a successful research program.[1] Rushing forward with unvalidated hits wastes invaluable time and resources on misleading data.[2] This guide provides an in-depth, experience-driven framework for validating primary in vitro findings, using the novel chemical entity, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate, as a hypothetical case study.
While commercially available as a synthetic intermediate[3], public data on the specific biological activity of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is not available. However, its rigid bicyclo[2.2.2]octane core is a privileged scaffold found in inhibitors of various enzymes, such as 17β-hydroxysteroid dehydrogenase 13 (HSD17B13)[4][5]. For the purposes of this guide, we will postulate a hypothetical scenario where Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (herein referred to as Cmpd-X ) has been identified as a hit in a primary biochemical screen against a hypothetical enzyme, "Target-Z," a cysteine protease implicated in an inflammatory disease.
This guide will dissect the critical thinking and experimental logic required to answer the fundamental question: "Is this hit real?" We will explore the causality behind each validation step, compare Cmpd-X to alternative compounds, and provide actionable protocols that form a self-validating experimental system.
Part 1: Deconstructing the Primary Hit - Initial Data and Red Flags
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries.[6] However, the primary goal of HTS is hit identification, not characterization. The output is a list of compounds that modulate the assay signal, which is not necessarily equivalent to specific, desired biological activity.
Let's assume our primary HTS for Target-Z was a fluorescence resonance energy transfer (FRET)-based assay measuring peptide cleavage. Cmpd-X was flagged as a potential inhibitor.
Table 1: Hypothetical Primary HTS Data for Cmpd-X
| Compound ID | Primary Assay (FRET) % Inhibition @ 10 µM |
| Cmpd-X | 75% |
This single data point is merely an invitation for further investigation. A seasoned scientist immediately considers the myriad ways an assay can be perturbed. The core directive is to systematically eliminate false positives arising from non-specific mechanisms before investing in deeper studies.[1][7]
Part 2: The Validation Cascade - A Multi-Pillar Approach to Confidence
A successful validation strategy is not a single experiment but an integrated cascade of assays designed to build confidence in the hit.[1] Each step addresses a specific potential liability. The design of this cascade is unique to the target and primary assay but is founded on universal principles.[2]
Caption: The Hit Validation Cascade Workflow.
Pillar 1: Hit Confirmation and Initial Triage
The first step is to confirm that the observed activity is inherent to the compound itself and not an artifact of the sample.
-
Rationale: Commercial library samples can degrade, be of insufficient purity, or be misidentified. Activity must be confirmed with a freshly synthesized or purified batch of the compound.[2][8]
-
Protocol:
-
Resynthesis and QC: Obtain or synthesize a new batch of Cmpd-X. Confirm its identity and purity (>95%) via LC-MS and ¹H NMR.
-
IC50 Determination: Generate a full dose-response curve (e.g., 10-point, 3-fold serial dilution) in the primary FRET assay to determine the IC50 (half-maximal inhibitory concentration). A well-behaved sigmoidal curve is expected.
-
Concurrently, perform a computational assessment for Pan-Assay Interference Compounds (PAINS) and aggregators. These are known promiscuous structures that frequently appear as hits but act through non-specific mechanisms.[1]
Pillar 2: Orthogonal and Counter-Screens - The Core of Validation
This is the most critical phase for eliminating false positives. The goal is to confirm the biological activity using different methods and to rule out interferences with the assay technology itself.[7]
Orthogonal Assays
An orthogonal assay measures the same biological activity (Target-Z inhibition) but uses a different detection technology.[9][10] This is crucial for identifying artifacts tied to the primary assay's specific format (e.g., fluorescence quenching/enhancement).
-
Causality: If Cmpd-X is a true inhibitor of Target-Z, its inhibitory activity should be independent of the measurement technology. If its activity is only observed in the FRET assay, it is likely an artifact.
-
Experimental Choice: A label-free method like RapidFire Mass Spectrometry (RF-MS) is an excellent choice. It directly measures the conversion of the substrate peptide to its product fragments, a readout that is completely independent of fluorescence.
Counter-Screens
Counter-screens are designed to identify undesirable compound activities, such as inhibition of the reporter enzyme or non-specific reactivity.[11][12][13]
-
Causality: We must prove that Cmpd-X is not simply interfering with our measurement system or acting promiscuously.
-
Experimental Choices:
-
Technology Counter-Screen: For our FRET assay, this would involve a screen against an unrelated protease that also uses a FRET-based readout. Activity here would suggest assay interference.[11]
-
Specificity Counter-Screen: Screen Cmpd-X against a closely related human cysteine protease (e.g., "Protease-Y"). This provides an early indication of selectivity, a key attribute for a therapeutic candidate.[14][15]
-
Let's compare the hypothetical validation data for Cmpd-X against two other hypothetical hits from the primary screen: Cmpd-Y (a potential aggregator) and Cmpd-Z (a potential fluorescent artifact).
Table 2: Comparative Validation Data for HTS Hits
| Compound | Primary FRET IC50 (µM) | Orthogonal RF-MS IC50 (µM) | Tech Counter-Screen (% Inh @ 10µM) | Specificity Counter-Screen (Protease-Y IC50, µM) | Assessment |
| Cmpd-X | 5.2 | 6.1 | < 5% | > 50 | Validated Hit |
| Cmpd-Y | 8.9 | > 100 | < 5% | > 50 | False Positive (Assay-specific) |
| Cmpd-Z | 2.5 | > 100 | 85% | > 50 | False Positive (Technology Artifact) |
Interpretation:
-
Cmpd-X shows consistent potency in both the primary and orthogonal assays and is inactive in the counter-screens. This provides strong evidence that it is a genuine and specific inhibitor of Target-Z.
-
Cmpd-Y is active in the primary assay but inactive in the orthogonal assay, indicating its activity is an artifact of the FRET assay format, possibly due to aggregation.
-
Cmpd-Z is potent in the primary assay but also highly active in the technology counter-screen, suggesting it interferes with the fluorescence detection method itself (e.g., it is a quencher).
Pillar 3: Proving Direct Target Engagement
The final step in in vitro validation is to demonstrate that the compound physically interacts with the target protein. This is often accomplished using biophysical methods and eventually, in a more complex cellular environment.[16][17]
-
Causality: Biochemical inhibition does not definitively prove a direct binding interaction. A compound could, for example, act by chelating a necessary cofactor. Biophysical assays provide that direct evidence.
-
Experimental Choices:
-
Surface Plasmon Resonance (SPR): This technique immobilizes the target protein on a sensor chip and measures the binding of the compound in real-time, providing kinetics (kon, koff) and affinity (KD).
-
Cellular Thermal Shift Assay (CETSA): This assay can be performed in cell lysate or intact cells. It measures the thermal stabilization of the target protein upon ligand binding, providing evidence of target engagement in a more physiological context.
-
A positive result in a biophysical assay, like SPR, is the final piece of the in vitro validation puzzle, confirming that Cmpd-X directly binds to Target-Z with an affinity that correlates with its functional inhibition.
Part 3: Detailed Experimental Protocols
To ensure reproducibility, detailed protocols are essential.
Protocol 1: Orthogonal Assay - RapidFire Mass Spectrometry (RF-MS)
-
Reaction Setup: Prepare a reaction mixture containing Target-Z enzyme (e.g., 5 nM) and its peptide substrate (e.g., 10 µM) in an appropriate assay buffer.
-
Compound Addition: Dispense serial dilutions of Cmpd-X into a 384-well plate. Add the enzyme/substrate mix to initiate the reaction.
-
Incubation: Incubate at room temperature for a determined linear period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an acid solution (e.g., 1% formic acid).
-
Analysis: Inject the quenched reaction mixture directly into the RF-MS system. Monitor the mass-to-charge ratio (m/z) for both the substrate and the cleaved product.
-
Data Processing: Calculate the ratio of product to (product + substrate). Determine IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: Biophysical Validation - Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize recombinant Target-Z onto a CM5 sensor chip via amine coupling to achieve a density of ~2000 Resonance Units (RU). Use a reference flow cell that is activated and blocked without protein.
-
Compound Preparation: Prepare serial dilutions of Cmpd-X in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Binding Analysis: Inject the compound dilutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Data Collection: Record the binding response (in RU) over time. Include a dissociation phase where only running buffer flows over the chip.
-
Data Analysis: Subtract the reference cell signal from the target cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Conclusion
The validation of an in vitro hit is a systematic process of evidence-building designed to mitigate risk and focus resources on the most promising chemical matter. By moving beyond a single data point from a primary screen and employing a logical cascade of orthogonal, counter-screen, and biophysical assays, we can effectively triage initial findings. Our hypothetical case study of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (Cmpd-X) illustrates this critical path. A hit that successfully navigates this gauntlet—demonstrating consistent, specific, and direct target activity across multiple platforms—is a truly validated starting point, ready for the significant investment required for hit-to-lead optimization.
References
-
MySkinRecipes. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. MySkinRecipes. Available at: [Link]
-
Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
- Google Patents. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders. Google Patents.
- Google Patents. WO2017205459A1 - Egfr inhibitor compounds. Google Patents.
-
Vipergen. Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
Sygnature Discovery. The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link]
-
Cross, J. B., et al. (2014). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 54(9), 2387-2401. Available at: [Link]
-
Creative Biolabs. Orthogonal Assay Service. Creative Biolabs. Available at: [Link]
-
Creative Biolabs. Counter-Screen Service. Creative Biolabs. Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]
-
Evotec. How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]
-
Axxam SpA. From gene to validated and qualified hits. Axxam. Available at: [Link]
-
ResearchGate. of HTS campaign and hit validation by orthogonal biophysical.... ResearchGate. Available at: [Link]
-
BellBrook Labs. High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]
- Google Patents. US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof. Google Patents.
-
The University of Arizona. ACDD - Our Process. The University of Arizona College of Pharmacy. Available at: [Link]
-
Sygnature Discovery. Hit Validation for Suspicious Minds. Sygnature Discovery. Available at: [Link]
- Google Patents. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders. Google Patents.
- Google Patents. US11970485B2 - RET kinase inhibitors. Google Patents.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. 1252672-88-0|Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate|BLD Pharm [bldpharm.com]
- 4. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]
- 5. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. axxam.com [axxam.com]
- 15. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 16. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity Profiling: A Case Study of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is an increasingly rare paradigm. The reality is that most small molecules exhibit some degree of polypharmacology, interacting with multiple biological targets.[1][2] While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical trial failures and post-market withdrawals.[3][4] Therefore, the early and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of a scientifically rigorous and economically sound drug discovery program.[5][6][7]
This guide provides a comprehensive framework for designing and interpreting a cross-reactivity profiling campaign, using the novel chemical entity, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate , as a practical case study. While specific biological data for this compound is not publicly available, its structural features—a rigid bicyclic scaffold, a carbamate linker, and a cyano group—provide a basis for a logical and systematic investigation of its potential off-target liabilities.[8][9][10] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causal logic behind key methodological choices.
Deconstructing the Molecule: A Rationale for Targeted Profiling
The structure of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate informs a rational approach to its safety assessment.
-
Bicyclo[2.2.2]octane (BCO) Core: This rigid, three-dimensional scaffold is often used as a bioisostere for a para-substituted phenyl ring to improve physicochemical properties and escape "flatland".[9] Its rigidity can enforce specific vectoral orientations of its substituents, potentially enhancing selectivity. However, this same rigidity could also pre-organize the molecule for unintended interactions with other proteins that have well-defined binding pockets.
-
Benzyl Carbamate Moiety: Carbamates are prevalent in medicinal chemistry, valued for their role as peptide bond surrogates and their relative metabolic stability compared to esters.[10][11][12] Critically, the carbamate functional group is a known reactive moiety for serine hydrolases, making this large enzyme class a primary area of concern for potential off-target covalent interactions.[13]
-
Cyano Group: The nitrile functionality can participate in hydrogen bonding and dipole-dipole interactions within a binding pocket. Its inclusion warrants a broad screen to identify any unforeseen interactions.
Based on these features, a comprehensive profiling strategy should not be limited to a single target class but should encompass a wide range of physiologically relevant proteins to proactively identify potential safety liabilities.
A Tiered Approach to Cross-Reactivity Profiling
A cost-effective and scientifically sound strategy for profiling a novel compound involves a tiered approach, moving from broad, exploratory screening to more detailed, quantitative follow-up on initial "hits."[14]
Caption: A logical tiered workflow for cross-reactivity profiling.
PART 1: Core Directive - Designing the Experimental Campaign
This section details the key target families and the rationale for their inclusion in a comprehensive cross-reactivity screen for a novel compound like Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
Broad Safety Pharmacology Panels
The initial step should employ a broad in vitro safety pharmacology panel. Several contract research organizations (CROs) offer well-established panels (e.g., Eurofins' SafetyScreen44/87, Reaction Biology's InVEST, Pharmaron's Safety Panels) that cover a wide range of targets known to be implicated in ADRs.[3][5][15][16][17] These panels typically include a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
Experimental Choice: Screening at a single, high concentration (typically 1-10 µM) is sufficient for this initial hazard identification step. The goal is to cast a wide net and identify any potential interactions that warrant further investigation.[14]
Kinase Profiling
The human kinome consists of over 500 protein kinases, many of which share a conserved ATP-binding pocket, making them susceptible to off-target inhibition.[18][19] Unintended kinase inhibition can lead to a variety of toxicities. Therefore, profiling against a broad panel of kinases is a critical step.
Recommended Panel: A comprehensive kinome scan (e.g., panels from Reaction Biology, Promega, or ICE Bioscience) covering all major branches of the kinome tree is recommended.[20][21][22]
Data Interpretation: Kinase profiling data is often visualized as a dendrogram or a selectivity score (S-score). A highly selective compound will inhibit very few kinases, while a promiscuous compound will show activity against many.[14][18][23]
Hypothetical Kinase Selectivity Data
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) | Notes |
| Primary Target X | 95% | 15 | On-target activity |
| SRC | 8% | >10,000 | No significant activity |
| ABL1 | 12% | >10,000 | No significant activity |
| CSNK2A1 | 78% | 450 | Significant Off-Target Hit |
| p38α (MAPK14) | 45% | 2,500 | Borderline activity, lower priority |
| ROCK1 | 9% | >10,000 | No significant activity |
| ... (400+ other kinases) | <20% | >10,000 | No significant activity |
This table presents hypothetical data for illustrative purposes.
GPCR Screening
GPCRs represent the largest family of cell surface receptors and are the targets for approximately one-third of all marketed drugs.[24] Off-target interactions with GPCRs, particularly biogenic amine receptors, are a common source of side effects.
Recommended Assays:
-
Binding Assays: Radioligand binding assays are the gold standard for determining a compound's affinity (Kᵢ) for a GPCR.[25][26][27] They are robust and suitable for high-throughput screening.
-
Functional Assays: For confirmed hits, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[13][28][29] Common readouts include measuring second messengers like cAMP or IP1/calcium flux.[13][28]
Ion Channel Profiling
Interaction with ion channels can lead to severe safety issues, particularly cardiotoxicity. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical antitarget; its blockade can lead to QT interval prolongation and potentially fatal arrhythmias.[30]
Recommended Panel: A comprehensive ion channel panel should be utilized, with a primary focus on the channels outlined by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, which includes hERG, Naᵥ1.5, and Caᵥ1.2.[30][31][32]
Transporter and Nuclear Receptor Screening
-
Transporters: Inhibition of drug transporters (e.g., P-gp, BCRP, OATPs) can lead to drug-drug interactions (DDIs) and altered pharmacokinetics.[33][34]
-
Nuclear Receptors: These ligand-activated transcription factors regulate genes involved in metabolism and development. Off-target modulation can lead to endocrine disruption and other toxicities.[4][35]
Recommended Assays: Both substrate and inhibition assays should be performed for key transporters.[34] For nuclear receptors, ligand binding assays and cell-based reporter gene assays are standard.[8][36][]
PART 2: Scientific Integrity & Logic - Experimental Protocols
To ensure trustworthiness, every protocol must be robust and self-validating. Below are detailed, step-by-step methodologies for key cross-reactivity assays.
Protocol 1: Radioligand Binding Assay for GPCRs (Competitive Inhibition)
This protocol determines a compound's inhibitory affinity (Kᵢ) for a target receptor.
Causality: This assay directly measures the ability of the test compound to displace a known high-affinity radioligand from the receptor's binding site. The resulting IC₅₀ value, along with the radioligand's known affinity (Kₔ), allows for the calculation of the test compound's binding affinity (Kᵢ), providing a quantitative measure of interaction.
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Prepare cell membrane homogenates expressing the target GPCR. Determine protein concentration via a Bradford or BCA assay.
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Serially dilute in assay buffer to create a range of concentrations (e.g., from 100 µM to 10 pM).
-
Prepare the radioligand (e.g., [³H]-Dopamine for the D₂ receptor) at a final concentration close to its Kₔ value.
-
-
Assay Procedure (96-well format):
-
To each well, add:
-
25 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
25 µL of the serially diluted test compound.
-
50 µL of the radioligand solution.
-
100 µL of the diluted membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta or TopCount).
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells to determine specific binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol measures the ability of a compound to inhibit the enzymatic activity of a protein kinase.
Causality: Kinases transfer phosphate from ATP to a substrate, producing ADP. This luminescent assay quantifies the amount of ADP produced. A decrease in the luminescent signal in the presence of the test compound directly correlates with the inhibition of kinase activity.
-
Preparation of Reagents:
-
Prepare kinase reaction buffer (provided with the assay kit, e.g., Promega ADP-Glo™).[20]
-
Prepare kinase, substrate (e.g., a generic peptide), and ATP solutions at 2X the final desired concentration. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure physiological relevance.
-
Prepare a serial dilution of the test compound in buffer with a constant percentage of DMSO.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus log concentration of the compound and fit to a dose-response curve to determine the IC₅₀ value.
-
PART 3: Visualization & Formatting - Interpreting the Data
Effective data visualization is key to interpreting complex profiling results and making informed decisions.
Signaling Pathway Visualization
An off-target hit on a kinase like CSNK2A1 (Casein Kinase 2) could have widespread cellular effects due to its role in numerous signaling pathways.
Caption: Potential downstream effects of inhibiting the off-target kinase CSNK2A1.
Conclusion and Forward Look
This guide has outlined a systematic, tiered strategy for the comprehensive cross-reactivity profiling of a novel chemical entity, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. By employing a combination of broad panel screening followed by quantitative dose-response and functional assays, researchers can build a detailed understanding of a compound's selectivity. Early identification and characterization of off-target interactions are paramount for mitigating risks, reducing late-stage attrition, and ultimately developing safer, more effective medicines.[4][5][15] The methodologies and interpretive frameworks presented here provide a robust foundation for making critical, data-driven decisions throughout the drug discovery pipeline.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved January 20, 2026, from [Link]
-
Allen, J. A., & Roth, B. L. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Annual review of pharmacology and toxicology, 51, 117-144. [Link]
-
Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved January 20, 2026, from [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved January 20, 2026, from [Link]
-
DiscoverX. (n.d.). SAFETYscan™ In Vitro Pharmacological Profiling Services. Drug Target Review. Retrieved January 20, 2026, from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved January 20, 2026, from [Link]
-
Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]
-
Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved January 20, 2026, from [Link]
-
Reaction Biology. (n.d.). Cardiac Safety Testing Services. Retrieved January 20, 2026, from [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1903-1917. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 20, 2026, from [Link]
-
Patsnap. (2025, May 27). What are preclinical safety pharmacology requirements? Patsnap Synapse. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 20, 2026, from [Link]
-
Koyanagi, J., & Kagechika, H. (2017). Chemical Screening of Nuclear Receptor Modulators. International journal of molecular sciences, 18(10), 2076. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. Methods in enzymology, 484, 99-131. [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved January 20, 2026, from [Link]
-
Strange, P. G. (2002). Radioligand Binding Studies. Springer Protocols. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 20, 2026, from [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved January 20, 2026, from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review. Retrieved January 20, 2026, from [Link]
-
Schihada, H., & Tsvilovskyy, V. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5433. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved January 20, 2026, from [Link]
-
Creative Biolabs. (n.d.). Transporter Interaction. Retrieved January 20, 2026, from [Link]
-
Taliyan, R., & Singh, B. (2023). Cyclic carbamates in medicine: A clinical perspective. Medicinal research reviews, 43(3), 859-906. [Link]
-
ApconiX. (n.d.). ION Channel Screening. Retrieved January 20, 2026, from [Link]
-
van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved January 20, 2026, from [Link]
-
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(23), 9115-9134. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 20, 2026, from [Link]
-
Zhang, D., et al. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 63(1), e202313264. [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved January 20, 2026, from [Link]
-
BioIVT. (n.d.). Drug Transporter Assays. Retrieved January 20, 2026, from [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved January 20, 2026, from [Link]
-
Amgen. (2019). Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. Journal of Pharmacology and Experimental Therapeutics, 370(3), 487-496. [Link]
-
MySkinRecipes. (n.d.). Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. Retrieved January 20, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved January 20, 2026, from [Link]
-
U.S. Food and Drug Administration. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. pharmaron.com [pharmaron.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 8. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. fda.gov [fda.gov]
- 10. criver.com [criver.com]
- 11. d-nb.info [d-nb.info]
- 12. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. mdpi.com [mdpi.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. criver.com [criver.com]
- 32. apconix.com [apconix.com]
- 33. Transporter Interaction - Creative Biolabs [creative-biolabs.com]
- 34. bioivt.com [bioivt.com]
- 35. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Nuclear Receptor ADME Assays | Thermo Fisher Scientific - JP [thermofisher.com]
The Linker's Dilemma: A Comparative Guide to Rigid vs. Flexible Linkers in Inhibitor Design
In the intricate dance of drug discovery, the design of an inhibitor is a quest for molecular harmony. Every atom, every bond, and every functional group plays a role in the inhibitor's ability to bind to its target with high affinity and selectivity. Among the critical, yet often underappreciated, elements of inhibitor design is the linker – the molecular bridge that connects two or more pharmacophoric elements. The choice between a rigid and a flexible linker is a pivotal decision that can profoundly influence an inhibitor's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of rigid and flexible linkers, supported by experimental data, to empower researchers in making informed decisions in their inhibitor design endeavors.
The Fundamental Choice: Pre-organization vs. Adaptability
The core of the rigid versus flexible linker debate lies in a fundamental trade-off: the entropic advantage of pre-organization versus the enthalpic benefit of conformational adaptability.
-
Rigid Linkers: These linkers, often incorporating cyclic structures, aromatic systems, alkynes, or triazoles, constrain the conformational freedom of the inhibitor.[1] This pre-organization can lead to a lower entropic penalty upon binding, as the inhibitor does not need to "freeze" into a specific conformation to fit into the binding site.[2] The ideal rigid linker holds the pharmacophores in an orientation that is already close to their bound conformation, thus paying a smaller entropic price for binding.
-
Flexible Linkers: Typically composed of alkyl chains or polyethylene glycol (PEG) units, flexible linkers offer a high degree of conformational freedom.[1] This allows the inhibitor to adapt its shape to the target's binding site, potentially forming more favorable enthalpic interactions. However, this flexibility comes at a cost – a significant entropic penalty is paid upon binding as the linker's rotational freedom is lost.[2]
This fundamental difference in their thermodynamic profiles is a key determinant of their suitability for a given inhibitor.
A Head-to-Head Comparison: Performance Metrics
The choice between a rigid and a flexible linker has far-reaching consequences for an inhibitor's performance. Here, we compare their impact on key drug discovery parameters, supported by experimental evidence.
Binding Affinity and Potency (IC₅₀, Kᵢ, Kᴅ)
The ultimate goal of inhibitor design is to achieve high binding affinity and potent target inhibition. Both rigid and flexible linkers can be employed to this end, but their effectiveness is context-dependent.
| Linker Type | Advantages in Binding Affinity | Disadvantages in Binding Affinity |
| Rigid | Lower Entropic Penalty: Pre-organization of pharmacophores can lead to a smaller loss of conformational entropy upon binding, resulting in a more favorable free energy of binding.[2] | Potential for Mismatched Geometry: If the rigid linker's geometry does not perfectly match the binding site, it can introduce strain and lead to weaker binding.[2][3] |
| Flexible | Conformational Adaptability: Allows the inhibitor to adopt an optimal conformation within the binding site, maximizing enthalpic interactions.[1] | High Entropic Penalty: The loss of conformational freedom upon binding can be energetically costly, potentially reducing overall binding affinity.[1][2] |
Case Study: Bivalent Thrombin Aptamers
A study comparing bivalent thrombin aptamers with different linkers demonstrated the superiority of a semi-rigid, evolved linker over purely flexible linkers. The evolved bivalent aptamer (TBV-08) exhibited an apparent Kᴅ of 8.1 pM, a 200-fold improvement over the monomeric aptamers.[4] In contrast, a similar construct with a flexible 16-nucleotide poly-T linker had a Kᴅ of 120 pM.[4] This highlights that while flexibility can be beneficial, a degree of pre-organization can lead to significantly higher affinity.
Selectivity
Achieving selectivity for the target protein over other related proteins is a critical challenge in drug design. Linker rigidity can play a crucial role in determining an inhibitor's selectivity profile.
| Linker Type | Impact on Selectivity |
| Rigid | Enhanced Selectivity: A rigid linker can be designed to fit a specific binding site geometry, leading to high selectivity for the intended target over off-targets with different binding site conformations. |
| Flexible | Potential for Promiscuity: The conformational adaptability of a flexible linker may allow the inhibitor to bind to multiple targets, potentially leading to off-target effects. |
Conceptual Illustration of Selectivity
Sources
Navigating the In Vivo Landscape: A Comparative Guide to Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate Derivatives in Preclinical Models
A Note to the Researcher: As of the latest literature review, specific in vivo efficacy data for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate derivatives are not publicly available. This guide has been constructed as a prospective framework to direct and compare future research in this area. It synthesizes established methodologies in preclinical drug development to provide a robust template for the evaluation of this chemical series against a hypothetical therapeutic target. The experimental designs, data, and comparisons presented herein are illustrative and intended to serve as a scientifically grounded blueprint for researchers entering this field.
Introduction: The Therapeutic Potential of Bicyclic Scaffolds
The bicyclo[2.2.2]octane core is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its constrained conformation can enhance binding affinity and selectivity for protein targets by minimizing the entropic penalty of binding.[1] The incorporation of a cyanobicyclo[2.2.2]octan-1-ylcarbamate moiety offers a unique combination of a rigid core with a versatile carbamate linker, potentially enabling precise interactions within a target's binding pocket. This guide will explore a hypothetical scenario where derivatives of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate are being investigated as inhibitors of a novel kinase, "Kinase-X," implicated in the progression of non-small cell lung cancer (NSCLC).
For the purpose of this guide, we will compare the hypothetical lead compound, BCB-101 , against a fictional current-generation inhibitor, "Altanib," which targets the same pathway but possesses a different chemical scaffold.
Comparative In Vivo Efficacy in a NSCLC Xenograft Model
The primary determinant of a novel compound's potential is its ability to modulate disease progression in a living system. The following sections detail the experimental design and hypothetical results for a comparative study of BCB-101 and Altanib in an A549 human NSCLC xenograft mouse model.
Experimental Workflow: Xenograft Efficacy Study
The workflow for assessing in vivo efficacy is a multi-step process requiring careful planning and execution to ensure data integrity and animal welfare.
Caption: Workflow for a comparative in vivo efficacy study in a xenograft mouse model.
Hypothetical Efficacy Data
The following table summarizes the hypothetical primary efficacy endpoints for our comparative study.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) |
| Vehicle | - | 1450 ± 180 | - | -2.5 |
| Altanib | 30 | 650 ± 95 | 55.2 | -8.0 |
| BCB-101 | 30 | 425 ± 70 | 70.7 | -1.5 |
In this hypothetical scenario, BCB-101 demonstrates superior tumor growth inhibition compared to Altanib at the same dose. Importantly, BCB-101 appears to be better tolerated, as indicated by the minimal change in body weight, a key indicator of overall animal health.
Mechanistic Insights: Target Engagement in a Preclinical Setting
To confirm that the observed anti-tumor activity is a result of on-target inhibition, a pharmacodynamic (PD) study is crucial. This involves analyzing tumor tissue for biomarkers of target engagement.
Signaling Pathway of Kinase-X
Caption: Simplified hypothetical signaling pathway for Kinase-X.
Protocol: Western Blot for Phospho-Kinase-X
-
Tumor Homogenization: Excised tumors from a satellite group of animals (dosed for 3-5 days) are snap-frozen at the time of collection. Tumors are later homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Kinase-X (the target engagement biomarker) and total Kinase-X (as a loading control).
-
Detection: Following incubation with HRP-conjugated secondary antibodies, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
A significant reduction in the ratio of phospho-Kinase-X to total Kinase-X in the BCB-101-treated group relative to the vehicle-treated group would provide strong evidence of target engagement in vivo.
Comparative Pharmacokinetics
The efficacy of a drug is intrinsically linked to its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound. A satellite PK study is often run in parallel with the efficacy study.
Hypothetical Pharmacokinetic Parameters
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| Altanib | 30 | 850 | 4 | 7,500 |
| BCB-101 | 30 | 1200 | 2 | 15,000 |
The hypothetical data above suggest that BCB-101 achieves a higher maximum concentration (Cmax) more rapidly (Tmax) and has a greater overall exposure (AUC) than Altanib. This favorable PK profile could be a key contributor to its enhanced efficacy.
Conclusion and Future Directions
This guide outlines a hypothetical, yet scientifically rigorous, framework for evaluating the in vivo efficacy of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate derivatives. In our illustrative example, the lead compound, BCB-101, demonstrated superior anti-tumor activity, better tolerability, and a more favorable pharmacokinetic profile when compared to the fictional standard-of-care, Altanib.
The path forward for a compound like BCB-101 would involve:
-
Dose-Response Studies: To determine the optimal therapeutic dose.
-
Orthogonal Models: Testing in other NSCLC xenograft models (e.g., patient-derived xenografts) to broaden the evidence of efficacy.
-
Toxicology Studies: Formal safety and toxicology studies in rodent and non-rodent species to establish a safety profile for potential clinical development.
The rigid bicyclic core of this chemical series holds promise for the development of highly selective and potent inhibitors for a range of therapeutic targets. The true potential of these derivatives, however, will only be unlocked through rigorous and well-designed in vivo studies as outlined in this guide.
References
-
MySkinRecipes. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate. Available from: [Link]
Sources
A Comparative Guide to Cytotoxicity Assessment: Profiling Novel Compounds Like Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Introduction: The Challenge of Profiling Novel Chemical Entities
In the landscape of drug discovery and chemical safety assessment, the initial characterization of a novel compound's interaction with biological systems is a critical step. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate, a bicyclic carbamate derivative, represents a class of compounds with potential pharmaceutical applications, yet its cytotoxic profile remains largely uncharacterized in public literature. This guide is designed for researchers, scientists, and drug development professionals to provide a strategic framework for assessing the cytotoxicity of such novel chemical entities.
Instead of a direct data comparison, which is not possible due to the absence of published studies, this guide will provide an in-depth comparison of the primary methodologies used to generate this crucial data. We will explore the mechanistic underpinnings, procedural nuances, and data interpretation of three gold-standard cytotoxicity and cell death assays: the Lactate Dehydrogenase (LDH) assay, the MTT assay, and the Annexin V/Propidium Iodide (PI) assay. By understanding the principles and limitations of each, researchers can design robust experimental plans to profile compounds like Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate with high scientific integrity.
Pillar 1: Membrane Integrity Assessment - The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a foundational method for quantifying cytotoxicity by measuring the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.
Causality and Experimental Rationale
Lactate dehydrogenase is a stable cytosolic enzyme present in most eukaryotic cells. A healthy cell with an intact plasma membrane will retain LDH within its cytoplasm. However, upon membrane damage, LDH is released into the surrounding culture medium. This assay leverages this principle by measuring the enzymatic activity of LDH in the supernatant, which is directly proportional to the number of lysed cells.[1] It is often chosen as a primary screen for cytotoxicity due to its simplicity and cost-effectiveness.
Experimental Workflow & Data Interpretation
The workflow involves treating cells with the test compound (e.g., Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate) for a defined period, followed by the collection of the cell culture supernatant. The LDH activity in the supernatant is then measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, quantifiable by spectrophotometry.[1]
Caption: Workflow for the LDH Cytotoxicity Assay.
Data Interpretation: To ensure accuracy, several controls are essential:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100).[2]
-
Background: Culture medium without cells.
The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = 100 * (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
A dose-dependent increase in % cytotoxicity for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate would indicate membrane-damaging effects.
Pillar 2: Metabolic Viability Assessment - The MTT Assay
The MTT assay provides a measure of cell viability by assessing the metabolic activity of a cell population. It is one of the most common methods for evaluating the cytostatic or cytotoxic effects of a compound.
Causality and Experimental Rationale
The principle of the MTT assay is the conversion of the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[3][4] This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[5][6] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[3] A reduction in metabolic activity can indicate either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostasis).
Experimental Workflow & Data Interpretation
Following treatment with the test compound, the MTT reagent is added directly to the cells. After an incubation period to allow for formazan production, a solubilizing agent (typically DMSO or an acidic isopropanol solution) is added to dissolve the crystals.[3] The absorbance of the resulting colored solution is then measured.
Caption: Workflow for the MTT Cell Viability Assay.
Data Interpretation: Cell viability is typically expressed as a percentage relative to the untreated control cells. % Viability = 100 * (Absorbance of Treated Cells) / (Absorbance of Untreated Cells)
A dose-dependent decrease in % viability for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate would suggest it either kills the cells or inhibits their proliferation.
Pillar 3: Apoptosis Detection - The Annexin V/Propidium Iodide (PI) Assay
To dissect the mechanism of cell death, the Annexin V/PI assay is the gold standard. It allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Causality and Experimental Rationale
This assay is based on two key cellular events during cell death:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is strictly maintained on the inner leaflet of the plasma membrane.[7][8] During the early stages of apoptosis, this asymmetry is lost, and PS is flipped to the outer leaflet, acting as an "eat-me" signal for phagocytes.[2][7] Annexin V is a protein that has a high affinity for PS in the presence of calcium and can be conjugated to a fluorochrome (e.g., FITC) for detection.[2][9]
-
Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[2] It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost, where it binds to DNA and fluoresces brightly.[7]
By using these two probes simultaneously, we can distinguish different cell populations.
Experimental Workflow & Data Interpretation
After treatment, cells are harvested and resuspended in a special binding buffer containing calcium. They are then stained with fluorescently-labeled Annexin V and PI before being analyzed on a flow cytometer.
Caption: Cellular states during apoptosis.
Data Interpretation: Flow cytometry data is typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Viable, healthy cells.[7]
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[7]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[7]
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).[7]
An increase in the Annexin V+/PI- and Annexin V+/PI+ populations following treatment with Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate would strongly indicate an induction of apoptosis.
Comparative Analysis of Methodologies
Choosing the right assay depends on the specific research question.
| Feature | LDH Assay | MTT Assay | Annexin V/PI Assay |
| Principle | Measures membrane rupture via LDH release. | Measures metabolic activity via mitochondrial enzyme function.[6] | Detects PS externalization and membrane permeability.[2][9] |
| Endpoint | Cytotoxicity (Necrosis/Late Apoptosis) | Cell Viability (Metabolic Health) | Apoptosis vs. Necrosis |
| Advantages | Simple, fast, inexpensive, non-destructive to remaining cells. | High-throughput, sensitive, well-established.[10] | Provides mechanistic insight, distinguishes stages of cell death.[7] |
| Disadvantages | Does not distinguish between apoptosis and necrosis; cannot detect cytostatic effects.[7] | Indirect measure of viability; can be affected by metabolic changes unrelated to cell death. | Requires flow cytometer, more complex protocol, more expensive. |
| Best For | Primary screening for overt cytotoxicity. | High-throughput screening of cell proliferation and viability. | Mechanistic studies to determine the mode of cell death. |
Step-by-Step Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
-
Cell Seeding: Seed 1x10⁴ cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate and appropriate controls (vehicle, spontaneous release, maximum release) for 24-72 hours.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read absorbance at 490 nm using a microplate reader.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the LDH protocol.
-
MTT Addition: Remove the treatment media. Add 100 µL of fresh, serum-free media and 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals. Read absorbance between 550-600 nm.[12]
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Conclusion and Forward Outlook
While direct cytotoxic data for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is not yet available, this guide provides the essential comparative framework for its assessment. A logical approach would be to first screen the compound using the MTT and/or LDH assays to determine its effect on cell viability and membrane integrity, establishing a dose-response curve and an IC50 value. If significant cytotoxicity is observed, the Annexin V/PI assay should then be employed to elucidate whether the mechanism of cell death is primarily apoptotic or necrotic. This tiered, multi-assay approach ensures a comprehensive and scientifically rigorous characterization of a novel compound's cytotoxic potential, paving the way for further development or risk assessment.
References
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- Instruction Manual. (n.d.). LDH Cytotoxicity Assay Kit.
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Protocol. (n.d.). Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Protocols.io. (2024, December 11). LDH cytotoxicity assay.
- R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- CLYTE Technologies. (2025, December 24).
- Ganesan, D. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). SlideShare.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- R&D Systems. (n.d.).
- Wikipedia. (n.d.). MTT assay.
- The Annexin V Apoptosis Assay. (n.d.).
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol.
- Oreate AI Blog. (2026, January 7).
- JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. broadpharm.com [broadpharm.com]
- 5. clyte.tech [clyte.tech]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. bosterbio.com [bosterbio.com]
- 8. kumc.edu [kumc.edu]
- 9. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]
- 10. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME/Tox Profiling of Bicyclo[2.2.2]octane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Escaping Flatland in Drug Design
In modern medicinal chemistry, the strategic replacement of common structural motifs to optimize a drug candidate's pharmacokinetic profile is a cornerstone of successful drug development. The para-substituted phenyl ring, while ubiquitous, often introduces liabilities related to poor solubility and metabolic instability. To overcome these challenges, medicinal chemists are increasingly "escaping flatland" by employing three-dimensional, saturated bioisosteres.[1] The bicyclo[2.2.2]octane (BCO) core has emerged as a prominent 3D bioisostere for the 2D para-phenyl group.[1]
The rationale for this substitution is compelling: the rigid, non-planar BCO scaffold can improve key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. Unlike aromatic rings, saturated systems are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, their 3D geometry can disrupt the crystal lattice packing often associated with flat aromatic molecules, which can lead to improved aqueous solubility.[1]
Geometrically, the distance between the bridgehead connecting atoms in the BCO scaffold (2.60 Å) is a very close mimic of the para-positions on a phenyl ring (2.82 Å), making it a superior spatial match compared to other popular bioisosteres like bicyclo[1.1.1]pentane (BCP).[1][2] This guide provides an in-depth comparison of the ADME/Tox properties of BCO-containing compounds against their aromatic counterparts and other alternatives, supported by experimental data and detailed protocols.
Physicochemical Properties: The Foundation of Drug Action
A compound's fundamental physicochemical characteristics—namely its lipophilicity and solubility—govern its ability to be absorbed and distributed throughout the body. The introduction of a BCO core profoundly influences these parameters.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. While the BCO core is entirely aliphatic, its impact on lipophilicity is nuanced. Replacing a phenyl ring with a BCO moiety often results in a calculated decrease in the partition coefficient (cLogP). However, the experimental LogD (which accounts for ionization at physiological pH) may not change significantly.[2]
A key strategy to modulate lipophilicity is the introduction of heteroatoms into the scaffold. For instance, the 2-oxabicyclo[2.2.2]octane analog, where a carbon is replaced by oxygen, leads to a marked decrease in both calculated and experimental lipophilicity, bringing it closer to, or even lower than, the parent aromatic compound.[2][3]
Table 1: Comparative Lipophilicity of Imatinib Analogs [2]
| Compound | Structure | cLogP | LogD (pH 7.4) |
|---|---|---|---|
| Imatinib | Phenyl-containing | 4.5 | ~2.5 |
| BCO-Imatinib (86) | Bicyclo[2.2.2]octane | 3.6 | ~2.5 |
| Oxa-BCO-Imatinib (85) | 2-Oxabicyclo[2.2.2]octane | 2.6 | ~2.0 |
Aqueous Solubility
A high count of aromatic rings is a known risk factor for poor aqueous solubility, which can hinder oral bioavailability.[1] The non-planar structure of BCO can disrupt π-stacking and crystal lattice formation, often leading to an improvement in solubility.[1]
However, the effect is highly context-dependent. In the case of Imatinib, replacing the phenyl ring with the more lipophilic BCO core decreased water solubility more than threefold.[2] Conversely, the less lipophilic 2-oxabicyclo[2.2.2]octane analog restored and even slightly increased the solubility compared to the parent drug.[2] In another example, a phenyl-BCO analog of the hepatitis C drug daclatasvir was found to be six times more soluble than its biphenyl-containing parent.[1]
Table 2: Comparative Aqueous Solubility of Imatinib Analogs [2]
| Compound | Solubility (µM) |
|---|---|
| Imatinib | 351 |
| BCO-Imatinib (86) | 113 |
| Oxa-BCO-Imatinib (85) | 389 |
Caption: Comparison of p-phenyl, BCO, and BCP scaffolds.
Metabolic Stability: Enhancing Drug Half-Life
The metabolism of a drug, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, dictates its clearance rate and half-life. Aromatic rings are frequent targets for oxidative metabolism, creating a metabolic "soft spot." Replacing these rings with a saturated, non-metabolizable scaffold like BCO is a proven strategy to enhance metabolic stability.
Incorporating a BCO core into the structure of Imatinib led to a significant increase in metabolic stability in human liver microsomes (HLM), with the intrinsic clearance (CLint) dropping from 28 to 16 mg/(min·µL).[2] The 2-oxabicyclo[2.2.2]octane analog also demonstrated enhanced stability, increasing the half-life by nearly 50% compared to Imatinib.[2] This improvement is attributed to the removal of the phenyl ring, a primary site of metabolism.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to assess the metabolic stability of a test compound.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled HLM (e.g., from Corning or BioIVT) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and test compound dilutions to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the HLM/compound mixture. The final compound concentration is typically 1 µM.
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
-
Caption: Workflow for HLM Metabolic Stability Assay.
Permeability and Transporter Interactions
For a drug to be effective, it must cross biological membranes to reach its site of action and must not be unduly affected by drug transporters that can limit exposure or cause drug-drug interactions (DDIs).
Membrane Permeability
Permeability is often assessed using in vitro models like the Caco-2 cell monolayer, which mimics the intestinal epithelium.[4] For bicyclic compounds in general, key factors influencing permeability include the number of hydrogen-bond donors and rotatable bonds.[5] The inherent rigidity of the BCO scaffold reduces the number of rotatable bonds, which can be favorable. While specific comparative permeability data for BCO analogs is limited, the modulation of lipophilicity (as discussed in Section 1.1) is a primary tool for optimizing passive diffusion.
Drug Transporter Interactions
Drug transporters, such as the efflux pumps P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively remove drugs from cells, reducing bioavailability and tissue penetration.[6] Conversely, uptake transporters (e.g., OATPs, OCTs) facilitate drug entry into cells. It is crucial to determine if a drug candidate is a substrate or inhibitor of these transporters to predict its disposition and potential for DDIs.[6][7]
While comprehensive transporter screening data for BCO-containing drugs is not widely published, a study on bicyclol, a different bicyclic hepatoprotective agent, found it to be a strong inhibitor of BCRP, highlighting the need for such profiling.[7] Screening for transporter interactions early in development helps de-risk candidates and guides clinical DDI studies.[6]
Caption: Mechanisms of drug transport across a cell membrane.
Toxicity Profile
An overarching goal of bioisosteric replacement is to improve the safety profile of a lead compound. The saturated BCO core avoids the formation of reactive arene oxide metabolites that can be associated with the metabolism of phenyl rings, potentially reducing the risk of idiosyncratic toxicity.
However, the BCO scaffold itself does not guarantee a lack of toxicity. The overall toxicity profile is determined by the entire molecule and its interactions with biological targets. For example, certain derivatives of 2,6,7-trioxabicyclo[2.2.2]octane have demonstrated structure-dependent toxicity.[8][9] Furthermore, metal-salen complexes built on a BCO bridge have been shown to have potent cytotoxic activity against human colon cancer cells, and spiro-BCO derivatives have also shown toxicity in breast cancer cell lines.[10][11] These examples underscore the necessity of comprehensive toxicological screening for any new chemical entity, regardless of the core scaffold.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Caption: A typical tiered approach for toxicity assessment.
Summary and Conclusion
The bicyclo[2.2.2]octane scaffold is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing ADME/Tox properties. Its primary advantages lie in its ability to act as a rigid, 3D mimic of the para-phenylene ring, which frequently enhances metabolic stability and can improve aqueous solubility.
Table 3: Comparative ADME/Tox Profile Summary
| Parameter | para-Phenyl Analog | Bicyclo[2.2.2]octane (BCO) Analog | Key Considerations |
|---|---|---|---|
| Solubility | Often lower due to planarity and crystal packing. | Potentially higher due to 3D shape disrupting packing. | Highly context-dependent; may decrease if lipophilicity increases significantly. |
| Lipophilicity | Moderate to high. | Generally higher than the phenyl ring. | Can be modulated down with heteroatom incorporation (e.g., oxa-BCO). |
| Metabolic Stability | Often a "soft spot" for CYP450 oxidation. | Generally high due to saturated, non-metabolizable core. | A primary advantage of the BCO scaffold. |
| Permeability | Variable. | Potentially enhanced by increased lipophilicity and rigidity. | Must be balanced with solubility for good oral absorption. |
| Transporter Interaction | Compound-specific. | Compound-specific; must be profiled. | Potential for efflux (P-gp/BCRP) or uptake (OATP) interactions. |
| Toxicity Risk | Risk of reactive arene oxide metabolites. | Lower risk of metabolism-based toxicity. | Overall toxicity is compound-specific and requires full evaluation. |
References
-
Levterov, V. V., Panasiuk, Y., Sahun, K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines. Available at: [Link]
-
Wang, J., et al. (2011). An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. Medicinal Chemistry Research. Available at: [Link]
-
Milbrath, D. S., Engel, J. L., Verkade, J. G., & Casida, J. E. (1979). Structure--toxicity relationships of 1-substituted-4-alkyl-2,6,7-trioxabicyclo[2.2.2.]octanes. Toxicology and Applied Pharmacology. Available at: [Link]
- (No author listed). (1S,4S)-bicyclo[2.2.2]octane-2,5-dione physical properties.
-
Garon, D., et al. (1976). Structure-toxicity relationships of 2,6,7-trioxabicyclo(2.2.2)octanes and related compounds. Toxicology and Applied Pharmacology. Available at: [Link]
-
Manukhov, I. V., et al. (2020). Genotoxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells. PLOS ONE. Available at: [Link]
-
Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]
-
(No author listed). AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. Canadian Journal of Chemistry. Available at: [Link]
-
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]
-
Alnajjar, R., et al. (2021). Cubane and Bicyclo[2.2.2]octane Analogues of Atorvastatin: In Silico Study. ResearchGate. Available at: [Link]
-
(No author listed). (2020). Synthesis, characterisation and cytotoxic activity evaluation of new metal-salen complexes based on the 1,2-bicyclo[2.2.2]octane bridge. Tetrahedron Letters. Available at: [Link]
-
(No author listed). Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. Available at: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available at: [Link]
-
InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Available at: [Link]
-
Concept Life Sciences. In Vitro ADME Assays. Available at: [Link]
-
Li, Y., et al. (2023). Profiling Interactions Between Bicyclol and SLC/ABC Transporters: Advancing Clinical Safety and Efficacy in Combination Therapy. Pharmaceutical Research. Available at: [Link]
-
(No author listed). (2023). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL Main Protease. ResearchGate. Available at: [Link]
-
(No author listed). (2023). Spectroscopic, solvent interactions, topological analysis, docking evaluation with biological studies on 1,3,3-trimethyl-2-oxybicyclo[2.2.2] octane by anti-cancer proteins. Journal of Molecular Structure. Available at: [Link]
-
Stockdale, T. P., & Krenske, E. H. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. RSC Advances. Available at: [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). In silico predictions of ADME-Tox properties: drug absorption. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Tsaioun, K., & Kates, S. A. (2011). In silico ADME-Tox modeling: progress and prospects. Expert Opinion on Drug Discovery. Available at: [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Bentham Science. Available at: [Link]
-
Stockdale, T. P., & Krenske, E. H. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. UQ eSpace. Available at: [Link]
-
(No author listed). (2021). In Silico ADME Profiling of Salubrinal and Its Analogues. MDPI. Available at: [Link]
-
Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services. Available at: [Link]
-
Carlson, K. E., et al. (2005). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Journal of Medicinal Chemistry. Available at: [Link]
-
Ardala M-L. (2022). Drug transporter studies in vitro – understanding drug disposition and interactions. Admescope. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 4. nuvisan.com [nuvisan.com]
- 5. An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. Profiling Interactions Between Bicyclol and SLC/ABC Transporters: Advancing Clinical Safety and Efficacy in Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure--toxicity relationships of 1-substituted-4-alkyl-2,6,7-trioxabicyclo[2.2.2.]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-toxicity relationships of 2,6,7-trioxabicyclo(2.2.2)octanes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Carbamate Protecting Groups in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the realms of peptide chemistry, medicinal chemistry, and drug development, the judicious selection of protecting groups is a critical determinant of success. Among the chemist's extensive toolkit, carbamate protecting groups stand out for their versatility in masking the nucleophilicity and basicity of amines.[1] This guide offers a comprehensive comparative analysis of the most prevalent carbamate protecting groups, focusing on their performance, orthogonality, and practical application. As a Senior Application Scientist, this analysis is grounded in both established chemical principles and field-proven insights, supported by experimental data to empower you in making informed decisions for your synthetic strategies.
The Principle of Orthogonality: A Cornerstone of Modern Synthesis
The strategic power of using different carbamate protecting groups often lies in their orthogonality . This principle refers to the ability to selectively remove one protecting group in the presence of others by employing specific, non-interfering reaction conditions.[1][2] This allows for the sequential unmasking of reactive sites, a crucial requirement for the synthesis of complex molecules such as peptides, peptidomimetics, and other intricate drug candidates.[2] The three most widely used carbamate protecting groups—Boc , Cbz , and Fmoc —form the cornerstone of this orthogonal strategy due to their distinct labilities.
At a Glance: Key Characteristics of Boc, Cbz, and Fmoc
| Characteristic | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | |||
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[2] | Hydrogenolysis (e.g., H₂/Pd-C) or strong acids[2] | Base-labile (e.g., 20% piperidine in DMF)[2] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Key Advantages | Robust and well-established; advantageous for reducing aggregation in some sequences. | Stable to a wide range of conditions; useful in solution-phase synthesis for fragment condensation. | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions (TFA); automation-friendly.[2] |
| Common Side Reactions | Formation of t-butyl cation leading to alkylation of sensitive residues (e.g., Trp, Met); requires scavengers.[] | Incomplete hydrogenolysis; potential for catalyst poisoning by sulfur-containing amino acids. | Diketopiperazine formation at the dipeptide stage; dibenzofulvene adduct formation.[2] |
| Relative Stability | Stable to base and hydrogenolysis. | Stable to mild acid and base. | Stable to acid and hydrogenolysis (though can be cleaved under some conditions).[4] |
In-Depth Analysis of Carbamate Protecting Groups
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of amine protection, particularly in peptide synthesis. Its widespread use stems from its general stability and facile removal under acidic conditions.[]
Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[5]
Deprotection: The removal of the Boc group is an acid-catalyzed process. The mechanism involves protonation of the carbamate oxygen by a strong acid like trifluoroacetic acid (TFA), followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.[6][7]
Protocol 1: Boc Protection of a Primary Amine
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of water and THF.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the solution.
-
Basification: Add a base such as triethylamine (TEA, 1.2 equiv) or an aqueous solution of sodium bicarbonate.
-
Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amine.[8] Typical yields are >90%.
Protocol 2: Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).
-
Acidification: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up: Remove the solvent and excess TFA in vacuo. The resulting amine TFA salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted.[9]
The choice of TFA concentration is a balance between reaction rate and potential side reactions. While 100% TFA can effect rapid deprotection, a solution of 55% TFA in DCM has been shown to result in higher purity peptides in solid-phase synthesis, likely due to better resin swelling.[10] The generation of the reactive tert-butyl cation necessitates the use of scavengers , such as triisopropylsilane (TIS) or thioanisole, especially when sensitive amino acids like tryptophan or methionine are present, to prevent unwanted alkylation of the side chains.[]
Carboxybenzyl (Cbz or Z) Group
Introduced by Bergmann and Zervas in 1932, the Cbz group was pivotal in the advancement of peptide chemistry.[11] It is valued for its stability to both acidic and basic conditions, with its removal typically achieved by catalytic hydrogenolysis.
Protection: The Cbz group is commonly introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (in the presence of an aqueous base). The amine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride.[11]
Deprotection: The most common method for Cbz removal is catalytic hydrogenolysis. In the presence of a palladium catalyst (e.g., Pd on carbon) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing toluene and an unstable carbamic acid, which decarboxylates to the free amine.[11] Alternatively, strong acids like HBr in acetic acid can cleave the Cbz group.[12]
Protocol 3: Cbz Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) with cooling in an ice bath.
-
Reagent Addition: While vigorously stirring, add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected amino acid, which is then collected by filtration.[13] Typical yields are >90%.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature, monitoring by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[11][14]
The choice of solvent for hydrogenolysis can be critical. While methanol is common, it has been documented to cause N-alkylation of the product amine in the presence of Pd/C.[15] Solvents like ethanol, THF, or ethyl acetate are often preferred to avoid this side reaction. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, is a safer alternative to using hydrogen gas, especially for larger-scale reactions.[13][16]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS). Its key advantage is its lability to mild basic conditions, which allows for the use of acid-labile side-chain protecting groups, a cornerstone of the Fmoc/tBu orthogonal strategy.[17]
Protection: The Fmoc group is typically introduced using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base like sodium bicarbonate. Fmoc-OSu is often preferred due to its greater stability and lower tendency to cause side reactions.[4]
Deprotection: The Fmoc group is removed via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This initiates a cascade that results in the formation of dibenzofulvene (DBF) and the release of the free amine via an unstable carbamic acid intermediate. The piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct.[18][19]
Protocol 5: Fmoc Protection of an Amino Acid using Fmoc-OSu
-
Dissolution: Dissolve the amino acid (1.0 equiv) in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: Add a solution of Fmoc-OSu (1.05 equiv) in dioxane.
-
Reaction: Stir the mixture at room temperature for 4-24 hours.
-
Work-up: Pour the reaction mixture into water and wash with diethyl ether. Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-protected amino acid.[20] Typical yields are >90%.
Protocol 6: Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.[17][21]
The use of a 20% piperidine solution in DMF is a well-established standard for Fmoc deprotection.[17] The concentration and reaction time are optimized to ensure complete deprotection without significant side reactions. A significant advantage of the Fmoc group is that the dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to monitor the completion of the deprotection step in real-time, a feature that is particularly useful in automated peptide synthesizers.[17]
Expanding the Arsenal: Other Notable Carbamate Protecting Groups
While Boc, Cbz, and Fmoc are the most common, other carbamate protecting groups offer unique orthogonalities for more complex synthetic challenges.
-
Allyloxycarbonyl (Alloc) Group: The Alloc group is stable to both acidic and basic conditions but is selectively removed by palladium(0) catalysis.[22][23][24] This makes it orthogonal to Boc, Cbz, and Fmoc, providing an additional layer of synthetic flexibility, particularly for the side-chain protection of amino acids like lysine.[23]
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group: The Teoc group is stable to a wide range of acidic and reductive conditions, including catalytic hydrogenation.[25][26] Its removal is achieved with fluoride reagents, such as tetrabutylammonium fluoride (TBAF).[26] This unique cleavage condition makes it orthogonal to most other common protecting groups.
Conclusion
The selection of a carbamate protecting group is a strategic decision that profoundly impacts the efficiency, and ultimately the success, of a synthetic campaign. The Boc, Cbz, and Fmoc groups, with their distinct and orthogonal deprotection conditions, provide a powerful and versatile platform for the synthesis of complex molecules. A thorough understanding of their respective stabilities, mechanisms of cleavage, and potential side reactions, as detailed in this guide, is paramount for the rational design and execution of sophisticated synthetic routes in research and drug development. By leveraging the comparative data and detailed protocols presented herein, scientists can navigate the challenges of multi-step synthesis with greater confidence and precision.
References
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chem-Station. (2019, February 5). Teoc Protecting Group. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Protecting Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2282-2289. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
PubMed. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(7), 457-462. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Retrieved from [Link]
-
Wagner, D. S., & Stavropoulos, P. (2012). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. International Journal of Organic Chemistry, 2(3), 232-241. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2010). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Bouzide, A., & Sauvé, G. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Mexican Chemical Society, 54(4), 219-222. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Gauthier, J. Y., & Klapars, A. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. International Journal of Peptide Research and Therapeutics, 18(3), 223-228. Retrieved from [Link]
-
Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14211-14218. Retrieved from [Link]
-
ResearchGate. (2014, March 17). How to remove CBz of a compound?. Retrieved from [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 41-44). Humana Press. Retrieved from [Link]
-
Kumar, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10185. Retrieved from [Link]
-
ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. Humana Press. Retrieved from [Link]
-
ResearchGate. (2008). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2005). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 70(18), 7317-7320. Retrieved from [Link]
-
PubMed. (1994). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 43(2), 164-169. Retrieved from [Link]
-
PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. The Journal of Organic Chemistry, 69(25), 8845-8848. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
ACS Omega. (2023, January 23). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. tdcommons.org [tdcommons.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chempep.com [chempep.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 22. total-synthesis.com [total-synthesis.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 25. Application of Teoc Protecting Group [en.highfine.com]
- 26. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (CAS No. 1252672-88-0), a compound utilized in various research and development applications[1][2][3][4][5]. Our commitment to safety and environmental stewardship necessitates a thorough understanding of the potential hazards and the procedural steps required to mitigate them.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is classified with the following hazard statements:
These classifications mandate that this compound be treated as hazardous waste. The chemical structure incorporates both a carbamate and a nitrile functional group. While carbamates can undergo hydrolysis, the bicyclo[2.2.2]octane core provides significant steric hindrance, suggesting that degradation in aqueous lab waste streams would be slow and unpredictable. The nitrile group presents a more significant concern; upon combustion, as in the case of a fire, it can release toxic nitrogen oxides[6]. Therefore, co-mingling this waste with incompatible materials could lead to unforeseen hazardous reactions. The primary disposal route must be through a licensed hazardous waste disposal contractor[1].
Table 1: Hazard Profile of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][3]. |
| Skin Irritation | H315 | Causes skin irritation[1][3]. |
| Eye Irritation | H319 | Causes serious eye irritation[1][3]. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][3]. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe handling and disposal of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate from the point of generation to its final removal by a certified waste management service. This process is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[7][8][9][10][11].
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense against exposure.
-
Eye Protection: Chemical safety goggles or a face shield[12].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use[12].
-
Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary[12].
Step 2: Waste Segregation at the Source
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Designated Waste Container: Dedicate a specific, clearly labeled container for "Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate and related solid waste."
-
Solid Waste: Collect any unused or expired solid Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate in this container.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, contaminated gloves, and paper towels used for cleaning minor spills, should also be placed in this designated container[13].
-
Solution Waste: If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies and are essential for the safety of all personnel who will handle the waste.
-
Container Selection: Use a container that is chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) wide-mouth bottle with a screw cap is suitable. For liquids, use a designated solvent waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the full chemical name: "Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate." The approximate quantity or concentration should also be noted. Follow your institution's specific labeling requirements.
Step 4: Storage of Hazardous Waste
Waste must be stored in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be away from general lab traffic and sources of ignition or heat.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 5: Arranging for Disposal
Disposal of hazardous waste must be conducted through your institution's EHS department or a licensed hazardous waste contractor[1].
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.
-
Documentation: Complete any required waste manifests or tracking documents accurately. This "cradle-to-grave" documentation is a legal requirement[10].
-
Final Disposal Method: The most common and recommended disposal method for this type of organic compound is high-temperature incineration by a licensed facility[14]. This ensures the complete destruction of the compound into less harmful components.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
Caption: Disposal workflow for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated waste container. Avoid creating dust.
-
Clean the spill area with a detergent and water solution, and collect the cleaning materials as hazardous waste[6].
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the contaminated area.
-
Conclusion: A Culture of Safety
The proper disposal of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental responsibility. By adhering to these guidelines, we ensure the well-being of our colleagues, our communities, and the environment. Always consult your institution's specific EHS protocols and the Safety Data Sheet for the most current and detailed information.
References
- BASF. (n.d.). Safety data sheet.
- CymitQuimica. (2024). Safety Data Sheet: Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate.
- CDH Fine Chemical. (n.d.). Benzyl Cyanide CAS No 140-29-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Apollo Scientific. (2023). 4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid Safety Data Sheet.
- Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Restek. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- ACS Omega. (n.d.). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction.
- Journal of Environmental Protection and Ecology. (2019). Photochemical Processes for Removal of Carbamate Pesticides from Water.
- Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- University of Wisconsin–Madison. (2025). Closing the loop: Nitrile glove recycling at UW–Madison laboratories.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
- Organic Chemistry Portal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- Google Patents. (n.d.). WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.
- Axonator. (2024). EPA Hazardous Waste Management.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Benzyl carbamate.
- ECHEMI. (n.d.). BENZYL-N-VINYLCARBAMATE SDS, 84713-20-2 Safety Data Sheets.
- BLDpharm. (n.d.). 1252672-88-0|Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
- Echemi. (n.d.). Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
- BLDpharm. (n.d.). 71271-46-0|Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 3. 1252672-88-0|Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. 71271-46-0|Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 6. download.basf.com [download.basf.com]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. axonator.com [axonator.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. How to Dispose of Nitrile Gloves? - Earth Safe PPE [earthsafeppe.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Guide to Personal Protective Equipment (PPE) for Handling Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
This document provides essential safety and handling protocols for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (CAS No. 1252672-88-0), a research chemical for which detailed public safety data may be limited.[1][2] The guidance herein is constructed from a hazard analysis of its constituent functional groups: the carbamate moiety, the organic nitrile (cyano) group, and the bicyclo-octane structure. When handling substances with unknown toxicological profiles, it is imperative to assume the compound is hazardous.[3][4]
A Safety Data Sheet (SDS) for this specific compound identifies it as an acute toxin (harmful if swallowed), a skin irritant, a serious eye irritant, and a potential respiratory irritant.[1] This guide synthesizes this information with established principles of laboratory safety to ensure the well-being of researchers, scientists, and drug development professionals.
Hazard Assessment by Chemical Analogy
Understanding the risks associated with this compound begins with deconstructing its chemical structure.
-
Organic Nitrile (Cyano Group): This is the primary driver of acute toxicity concern. Organic nitriles can be metabolized to release cyanide ions, which interfere with cellular respiration.[5][6][7] Exposure routes include inhalation, ingestion, and skin absorption.[8][9] Contact with acids or strong bases can liberate highly toxic hydrogen cyanide (HCN) gas.[8][9][10] Therefore, all handling procedures must be designed to prevent inhalation of dust or vapors and any skin contact.
-
Carbamate Group: Carbamates are a diverse class of compounds, some of which are used as pesticides and are known to be acetylcholinesterase (AChE) inhibitors.[11][12][13] Inhibition of AChE can lead to a range of cholinergic symptoms, and severe poisoning can result in respiratory failure.[12][14] While the specific toxicity of this molecule's carbamate structure is uncharacterized, its presence necessitates precautions against systemic absorption.
-
Bicyclo[2.2.2]octane and Benzyl Groups: These bulky, lipophilic groups suggest that the compound will have low water solubility and a higher potential for absorption through the skin.
Based on this analysis, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Single pair of nitrile gloves | ANSI Z87.1-compliant safety glasses | Standard lab coat | Not required in well-ventilated storage areas |
| Weighing (Solid) | Double-gloved (nitrile) or thicker chemical-resistant gloves | Safety goggles and face shield | Fully-buttoned lab coat with tight cuffs | Mandatory: Certified Chemical Fume Hood[15][16][17] |
| Solution Preparation | Double-gloved (nitrile) or thicker chemical-resistant gloves | Safety goggles and face shield | Chemical-resistant apron over lab coat | Mandatory: Certified Chemical Fume Hood[15][16][17] |
| Reaction Workup & Purification | Double-gloved (nitrile) or thicker chemical-resistant gloves | Safety goggles and face shield | Chemical-resistant apron over lab coat | Mandatory: Certified Chemical Fume Hood[15][16][17] |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Safety goggles and face shield | Chemical-resistant suit or apron/sleeves | Air-purifying respirator with appropriate cartridges for organic vapors/acid gases, if outside a fume hood. |
Operational and Disposal Plans
Strict adherence to the following step-by-step protocols is essential for safe handling and disposal.
Pre-Handling and Engineering Controls
-
Designated Area: All work with this compound must be performed in a designated area within a laboratory, clearly marked with hazard signs.[10]
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must occur inside a certified chemical fume hood.[10][15][16][18][19] The fume hood's functionality should be verified before each use.[15][17][20]
-
Emergency Equipment: Ensure an emergency safety shower and eyewash station are accessible and have been tested.[10] A cyanide antidote kit should be available in the facility, and personnel must be trained in its use.
-
No Working Alone: Never handle this compound while working alone.[10][19] Work should be limited to normal business hours.
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated area, don the appropriate PPE as specified in the table above. For any handling of open solids or liquids, this includes a lab coat, safety goggles, a face shield, and double nitrile gloves.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a disposable weigh boat.
-
Handle the container with care to avoid generating dust.
-
-
Dissolution:
-
Add solvent to the solid slowly to avoid splashing.
-
Keep the container closed as much as possible.
-
Ensure no acids are present in the fume hood unless required by the experimental procedure, to prevent the formation of HCN gas.[10]
-
-
Post-Handling Decontamination:
-
Wipe down the work surface inside the fume hood with a suitable decontaminant (e.g., a pH 10 buffer solution followed by a 10% bleach solution, then water).[10][18]
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water after exiting the lab.[1][8]
-
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[1][10] Flush the affected skin with copious amounts of water in a safety shower for at least 15 minutes.[3][10][18] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.[1][10][18] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Call 911 and inform them of potential cyanide exposure.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][21] Seek immediate medical attention.[21]
-
Spill: Evacuate the immediate area. If the spill is contained within the fume hood, use a chemical spill kit rated for cyanide compounds. If the spill is outside the hood, evacuate the lab, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.
Disposal Plan
All waste streams containing Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate must be treated as acute hazardous waste.
-
Segregation: Do not mix cyanide-containing waste with other chemical waste streams, especially acidic waste.[10]
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, etc.) must be collected in a dedicated, clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste: Collect all liquid waste in a dedicated, labeled, and sealed hazardous waste container.[10][19]
-
Labeling and Pickup: All waste containers must be clearly labeled with "Hazardous Waste," "Toxic," and "Cyanide-Containing Compound." Arrange for pickup by your institution's EHS department.[10] Do not pour any amount of this chemical or its solutions down the drain.
Workflow Visualization
The following diagram outlines the decision-making process for ensuring safety when handling Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
Caption: PPE and Handling Workflow for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate.
References
-
Laboratory Safety Chemical Fume Hoods - OSHA . Occupational Safety and Health Administration. [Link]
-
Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]
-
Carbamates: Are they “Good” or “Bad Guys”? . SciELO. [Link]
-
Carbamate Toxicity . MD Searchlight. [Link]
-
OSHA guidelines for fume hood users . Labconco Corporation. [Link]
-
NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health. [Link]
-
Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates . Environmental Protection Agency (EPA). [Link]
-
Studies on the mechanism of acute toxicity of nitriles in mice . PubMed. [Link]
-
Health impacts of the carbamate and dithiocarbamate pesticides: A review . International Journal of Scientific and Research Publications. [Link]
-
Fume Hood Testing and Certification . RHP Risk Management. [Link]
-
Carbamate poisoning . Wikipedia. [Link]
-
SOP for the safe use of cyanide compounds . EHS, The University of Texas at Dallas. [Link]
-
Fume Hoods Protect Workers Against Chemical Hazards . EHSLeaders. [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE . Safe Work Australia. [Link]
-
NIOSH - POCKET GUIDE TO CHEMICAL HAZARDS . Calaméo. [Link]
-
Cyanide . University of Illinois Urbana-Champaign. [Link]
-
The Fundamentals of Chemical Fume Hood Safety . NEBB.org. [Link]
-
Carbaryl - NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]
-
Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals . National Center for Biotechnology Information (NCBI). [Link]
-
Pocket Guide To Chemical Hazards . Scribd. [Link]
-
Cyanides SOP . Wayne State University Research. [Link]
-
Nitriles . ResearchGate. [Link]
-
Novel Chemicals with Unknown Hazards SOP . Columbia University Environmental Health & Safety. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Teamster Safety and Health. [Link]
-
The MSDS HyperGlossary: Nitrile . Interactive Learning Paradigms, Incorporated. [Link]
-
Chemicals and Hazardous Materials . Harvard Environmental Health and Safety. [Link]
-
No SDS Required . Michigan State University Environmental Health & Safety. [Link]
-
Hazardous chemicals, activities or devices . Society for Science. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
- Method for recycling nitrile rubber.
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate | 1252672-88-0 [sigmaaldrich.com]
- 3. twu.edu [twu.edu]
- 4. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 5. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. englelab.com [englelab.com]
- 9. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. scielo.br [scielo.br]
- 12. epa.gov [epa.gov]
- 13. Carbamate poisoning - Wikipedia [en.wikipedia.org]
- 14. mdsearchlight.com [mdsearchlight.com]
- 15. osha.gov [osha.gov]
- 16. labconco.com [labconco.com]
- 17. rhprisk.com [rhprisk.com]
- 18. lsuhsc.edu [lsuhsc.edu]
- 19. research.wayne.edu [research.wayne.edu]
- 20. Fume Hoods Protect Workers Against Chemical Hazards - EHSLeaders [ehsleaders.org]
- 21. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
